molecular formula C6H13NO B3224488 (3-Aminocyclopentyl)methanol CAS No. 123288-54-0

(3-Aminocyclopentyl)methanol

Cat. No.: B3224488
CAS No.: 123288-54-0
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminocyclopentyl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (3-Aminocyclopentyl)methanol: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3-Aminocyclopentyl)methanol, a pivotal chiral building block for researchers, scientists, and professionals in drug development. With its stereochemically defined structure, this molecule offers a versatile scaffold for the synthesis of complex and novel therapeutic agents. This document delves into its chemical structure, physicochemical properties, synthesis, and critical applications, particularly in the realm of antiviral and anticancer research.

Introduction: The Strategic Importance of Chiral Scaffolds

In modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, or the "handedness" of a molecule, can profoundly influence its pharmacological and toxicological properties. The use of enantiomerically pure starting materials is therefore a cornerstone of rational drug design, enabling the synthesis of single-enantiomer drugs with enhanced efficacy and safety profiles.[1][2] this compound, with its rigid cyclopentane core, two stereocenters, and strategically placed amino and hydroxymethyl functional groups, represents a key intermediate for the construction of a new generation of therapeutics.[1] Its structure provides a robust framework that allows for precise control over the spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.

Chemical Structure and Core Identifiers

The fundamental identity of this compound is established by its chemical structure and unique identifiers.

Chemical Structure:

Figure 1: 2D structure of this compound.

Core Identifiers:

IdentifierValueSource
Molecular Formula C₆H₁₃NO[3]
IUPAC Name This compound[3]
CAS Number 123288-54-0 (unspecified stereochemistry)[3]
Molecular Weight 115.17 g/mol [3]
Canonical SMILES C1CC(CC1CO)N[3]
InChI Key HVQDOKDLGGYIOY-UHFFFAOYSA-N[3]

Physicochemical and Computed Properties

PropertyValueSource
Physical Form Liquid[4]
XLogP3 -0.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 46.3 Ų[3]
Purity Typically >98% (commercial)[4]
Storage Temperature Room temperature, in a dark, inert atmosphere[4]

Note on Solubility: While specific quantitative solubility data is scarce in the literature, based on its structure containing both a polar amino group and a hydroxyl group, this compound is expected to be soluble in polar protic solvents such as methanol, ethanol, and water.[5] Its solubility in nonpolar organic solvents is likely to be limited.

Stereoisomerism: The Key to Biological Specificity

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship between the amino and methanol groups significantly influences the molecule's conformation and, consequently, its utility in asymmetric synthesis.

StereoisomerCAS NumberKey Features
(1R,3S)-(+)-cis 102099-18-3A key chiral building block.
(1S,3R)-(-)-cis Not readily availableEnantiomer of the (1R,3S) isomer.
(1R,3R)-trans Not readily available
(1S,3S)-trans Not readily available
rac-[(1R,3S)-cis] hydrochloride 688810-06-2Racemic mixture of the cis isomers as a hydrochloride salt.[6]

The ability to selectively synthesize or resolve these stereoisomers is critical, as different enantiomers of a final drug candidate often exhibit vastly different pharmacological activities.[1][2]

Synthesis and Chiral Resolution: Crafting the Desired Stereoisomer

The synthesis of enantiomerically pure this compound is a key challenge and a critical step in its application. While a definitive, detailed experimental protocol for all stereoisomers is not publicly available, synthetic strategies for analogous compounds and general approaches to chiral resolution provide a roadmap.

Representative Synthetic Approach for a Related Chiral Aminocyclopentanol

A patented method for the preparation of the closely related (1R,3S)-3-aminocyclopentanol hydrochloride provides significant insight into a potential synthetic route. This process highlights the use of a hetero-Diels-Alder reaction, stereoselective reduction, and enzymatic resolution.[7]

Conceptual Workflow for Synthesis:

Figure 2: Conceptual workflow for the synthesis of a chiral aminocyclopentanol.

Key Experimental Considerations:

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for constructing the cyclopentane ring with initial stereochemical control. The choice of dienophile and catalyst is crucial for yield and selectivity.[7]

  • Stereoselective Reduction: The reduction of a ketone intermediate to the corresponding alcohol is a critical step in establishing the relative stereochemistry of the amino and hydroxyl groups. The choice of reducing agent (e.g., sodium borohydride, L-Selectride®) can significantly influence the diastereoselectivity.[8]

  • Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or their derivatives. This method takes advantage of the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.[7]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based columns are frequently employed for the resolution of chiral amines and amino alcohols.[9][10]

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

A classical and scalable method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization.

  • Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium hydroxide) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched this compound with an organic solvent.

  • Purification: Further purification can be achieved by distillation or chromatography.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues.[11] These compounds mimic natural nucleosides and can act as inhibitors of key viral or cellular enzymes.

Role in the Synthesis of Antiviral Agents

The structural similarity of the cyclopentane core of this compound to the ribose sugar in natural nucleosides makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. These analogues can be designed to target viral polymerases or reverse transcriptases, thereby inhibiting viral replication.[11][12]

While direct incorporation into an approved drug is not widely documented, the closely related analog, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1] This underscores the pharmaceutical relevance of this class of chiral aminocyclopentane derivatives.

Conceptual Drug Discovery Workflow:

Sources

Stereochemical Profiling & Synthetic Architectures of (3-Aminocyclopentyl)methanol

[1]

Executive Summary: The Rigid Vector

In the architecture of modern small-molecule therapeutics, the (3-aminocyclopentyl)methanol scaffold represents a critical "vector core." Unlike flexible alkyl chains, the cyclopentane ring imposes a defined conformational bias, locking the amino and hydroxymethyl groups into specific vectors. This rigidity is paramount for high-affinity binding in kinase inhibitors (e.g., JAK family) and GPCR ligands, where the entropic penalty of binding must be minimized.

This guide deconstructs the stereochemical complexity of the molecule, providing a definitive roadmap for the synthesis, resolution, and assignment of its four distinct stereoisomers.

Stereochemical Matrix and Nomenclature

The molecule contains two non-adjacent chiral centers at C1 and C3. This 1,3-substitution pattern generates four discrete stereoisomers, grouped into two diastereomeric pairs: cis and trans.

The Isomer Hierarchy

Understanding the spatial relationship is critical for synthetic planning.

  • Cis-Isomers: The hydroxymethyl (

    
    ) and amino (
    
    
    ) groups reside on the same face of the ring envelope.
    • (1R, 3S)-(3-aminocyclopentyl)methanol[1]

    • (1S, 3R)-(3-aminocyclopentyl)methanol

  • Trans-Isomers: The substituents reside on opposite faces.[2][3][4]

    • (1R, 3R)-(3-aminocyclopentyl)methanol

    • (1S, 3S)-(3-aminocyclopentyl)methanol[5]

Note on CIP Priority: Due to the specific connectivity, the cis relationship corresponds to the (




Visualization of Stereochemical Relationships

The following diagram maps the logical relationship between the isomers and their separation potential.

IsomerMapRootThis compound(Mixture)Diast_CisCis-Diastereomer Pair(Syn-relationship)Root->Diast_CisSeparable byAchiral Flash Chrom.Diast_TransTrans-Diastereomer Pair(Anti-relationship)Root->Diast_TransSeparable byAchiral Flash Chrom.Cis_1(1R, 3S)Enantiomer ADiast_Cis->Cis_1Chiral HPLC / ResolutionCis_2(1S, 3R)Enantiomer BDiast_Cis->Cis_2Trans_1(1R, 3R)Enantiomer CDiast_Trans->Trans_1Chiral HPLC / ResolutionTrans_2(1S, 3S)Enantiomer DDiast_Trans->Trans_2

Figure 1: Stereochemical hierarchy detailing the separation strategy. Diastereomers are separated first, followed by enantiomeric resolution.

Synthetic Strategies: Causality and Control

Direct reduction of 3-aminocyclopentanecarboxylic acid is often low-yielding due to solubility issues (zwitterionic nature). The robust industrial route proceeds via the keto-ester, allowing for stereocontrol during the amine installation.

The "Reductive Amination" Protocol (Racemic)

This route generates a mixture of cis and trans isomers, which are then separated.

Step 1: Esterification

  • Precursor: 3-oxocyclopentanecarboxylic acid.[6][7]

  • Reagent: MeOH, catalytic

    
    .
    
  • Rationale: Converting the carboxylic acid to the methyl ester prevents zwitterion formation and improves solubility in organic solvents for the subsequent step.

Step 2: Reductive Amination (The Determining Step)

  • Reagents:

    
     (excess), 
    
    
    , MeOH.
  • Mechanism: Formation of the iminium ion followed by hydride delivery.

  • Stereochemical Consequence: Hydride approaches from the less hindered face. However, the thermodynamic equilibrium between the imine isomers usually results in a mixture (often favoring cis slightly due to H-bonding stabilization in the intermediate).

Step 3: Global Reduction

  • Reagent:

    
     (Lithium Aluminum Hydride), THF, 0°C.
    
  • Rationale:

    
     reduces the ester to the primary alcohol. The primary amine is stable to these conditions.
    
  • Workup: Fieser workup (

    
    , 15% 
    
    
    ,
    
    
    ) is mandatory to prevent aluminum-amine emulsions.
Diagrammatic Workflow

SynthesisStart3-Oxocyclopentane-carboxylic acidEsterMethyl 3-oxocyclopentane-carboxylateStart->EsterMeOH, H+AminoEsterMethyl 3-aminocyclopentane-carboxylate(Cis/Trans Mix)Ester->AminoEsterNH4OAc, NaBH3CN(Reductive Amination)FinalThis compound(Cis/Trans Mix)AminoEster->FinalLiAlH4, THF(Ester Reduction)

Figure 2: Linear synthetic pathway from commercially available oxo-acid to the target amino-alcohol.

Analytical Resolution and Purification

Once the racemic diastereomeric mixture is obtained, separation is required.[8]

Separation of Diastereomers (Cis vs. Trans)

The cis and trans isomers have different physical properties (boiling point, polarity).[3][4]

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM:MeOH:NH4OH (89:10:1). The amine requires basic conditions (ammonium hydroxide) to prevent tailing on acidic silica sites.

  • Observation: The cis isomer (capable of intramolecular H-bonding between

    
     and 
    
    
    ) often elutes differently than the trans isomer.
Separation of Enantiomers (Chiral Resolution)

To isolate (1R, 3S) from (1S, 3R), chiral HPLC is the gold standard.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition Set A (Polysaccharide)Condition Set B (Immobilized)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IA (Immobilized Amylose)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)MtBE : EtOH : Ethanolamine (95 : 5 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 210 nm (low absorbance, use high conc.) or CADUV 210 nm
Rationale Standard normal phase for amines.Robustness; allows wider solvent choice.

Critical Protocol Note: Always include a basic modifier (Diethylamine or Ethanolamine) in the mobile phase. Without it, the amino group will interact non-specifically with the silanols of the stationary phase, destroying peak shape and resolution.

Classical Resolution (Scale-up)

For multi-gram scales, diastereomeric salt crystallization is cost-effective.

  • Resolving Agent: D-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: EtOH/Water mixtures.

  • Process: Form the salt. Recrystallize until constant melting point. Release the free base using ion-exchange resin or NaOH extraction.

Structural Confirmation (Self-Validating Protocol)

How do you prove you have the cis or trans isomer without an X-ray structure?

  • Derivatization: React the amino-alcohol with phosgene (or triphosgene) to form the cyclic carbamate (bicyclic system).

  • NOE Analysis:

    • Cis-Isomer: Formation of the bicyclic carbamate is geometrically favorable (low strain). The bridgehead protons will show strong NOE correlations.

    • Trans-Isomer: Cyclization is highly strained or impossible.

    • Alternative: In the free amine, 1D-NOE irradiation of the

      
       proton. If cis, you will see enhancement of the 
      
      
      proton signal. If trans, the distance is too great (>4 Å) for significant NOE enhancement.

References

  • BenchChem. (2025). ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14016457, this compound. Link

  • Klivon. (2025). (1R,3S)-(3-Aminocyclopentyl) methanol | CAS Number 117957-62-7.[9][10] Link

  • Veeprho. (2025). (1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3.[1] Link

  • Chemistry LibreTexts. (2019).[2] 3.3: Cis-Trans Isomerism in Cycloalkanes. Link

  • PrepChem. (2023). Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. Link

The Therapeutic Potential of (3-Aminocyclopentyl)methanol in Drug Discovery: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is paramount for improving clinical success rates. (3-Aminocyclopentyl)methanol (CAS: 123288-54-0) and its stereochemically pure enantiomers—such as ((1S,3R)-3-aminocyclopentyl)methanol—represent a masterclass in scaffold-driven drug design. While not a pharmacologically active agent in isolation, this chiral cyclopentane derivative serves as a pivotal precursor and structural anchor for a diverse array of therapeutics, ranging from antiviral carbocyclic nucleosides to novel antibacterial and antineoplastic agents 1. This whitepaper details the physicochemical rationale, therapeutic applications, and validated synthetic protocols associated with this critical building block.

Structural Rationale: The Power of the Cyclopentane Scaffold

The therapeutic utility of this compound is rooted in its highly defined spatial geometry. The rigid cyclopentane core restricts the conformational flexibility of the molecule, which significantly reduces the entropic penalty upon binding to a target protein's active site.

  • Stereochemical Precision: The (1S,3R) and (1R,3S) enantiomers allow chemists to perfectly mimic the spatial orientation of natural furanose sugars found in DNA and RNA, enabling the synthesis of single-enantiomer drugs with improved efficacy 1.

  • Metabolic Stability: Unlike natural nucleosides, the carbocyclic core lacks a labile glycosidic bond. This renders derivative compounds completely resistant to enzymatic cleavage by nucleoside phosphorylases—a major metabolic liability that historically plagues antiviral therapies .

  • Bifunctional Handles: The primary amine and hydroxymethyl groups serve as orthogonal vectors for synthetic elaboration, facilitating complex transformations like Mitsunobu reactions, SNAr couplings, and targeted amidations.

Key Therapeutic Applications (Derivatization Vectors)

Antimicrobial Development: MraY Inhibition

The rising threat of drug-resistant bacteria has accelerated the search for novel targets. Phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) is a crucial enzyme in bacterial cell wall biosynthesis. Researchers have utilized ((1R,3S)-3-Aminocyclopentyl)methanol to synthesize cyclopentane-based muraymycin analogs. The scaffold perfectly positions the essential lipophilic side chains and uracil moieties required for MraY inhibition, leading to potent antibacterial efficacy against strains like Staphylococcus aureus2.

Oncology & Virology: CDK9/Cyclin T Inhibition

Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T, regulates RNA polymerase II transcription elongation. Inhibition of this complex is a validated strategy for halting HIV replication and inducing apoptosis in cancer cells. The ((1S,3R)-3-aminocyclopentyl)methanol scaffold has been successfully coupled with heteroaryl cores to create selective CDK9 inhibitors. The cyclopentane ring locks the inhibitor into a bioactive conformation that tightly occupies the ATP-binding pocket of the kinase 3.

Antiviral Therapeutics: Carbocyclic Nucleoside Analogues

By coupling the pre-formed carbocyclic core with various heterocyclic bases, researchers generate nucleoside analogues that mimic natural substrates. These molecules interfere with viral replication by targeting key enzymes such as viral polymerases and reverse transcriptases, offering improved pharmacokinetic profiles over traditional therapies .

Mechanistic Pathway Visualizations

Workflow A This compound Chiral Scaffold B Amino Group Derivatization A->B SNAr / Amidation C Hydroxyl Group Derivatization A->C Mitsunobu D Muraymycin Analogs (MraY Inhibitors) B->D E CDK9 Inhibitors (Kinase Targeting) B->E F Carbocyclic Nucleosides (Polymerases) B->F C->D C->F

Synthetic divergence of this compound into distinct therapeutic drug classes.

CDK9_Pathway Inhibitor Scaffold-Derived CDK9 Inhibitor Complex CDK9 / Cyclin T Active Complex Inhibitor->Complex Competitive ATP Binding RNAPII RNA Polymerase II (Unphosphorylated) Complex->RNAPII Fails to Phosphorylate Ser2 Elongation Transcription Elongation Blockade RNAPII->Elongation Arrests at Promoter Outcome Apoptosis / Viral Replication Halt Elongation->Outcome Downstream Effect

Mechanism of scaffold-derived CDK9 inhibitors in arresting RNA Polymerase II transcription.

Quantitative Data: Target & Activity Matrix

To synthesize the pharmacological profiling of this compound derivatives, the following table summarizes the quantitative alignment between scaffold stereochemistry, derivatization class, and therapeutic outcomes.

Scaffold StereochemistryDerivatization ClassPrimary TargetTherapeutic IndicationKey Advantage of Scaffold
(1R,3S) Muraymycin AnalogsMraY (Bacterial)Antibacterial (MRSA)Enhances lipophilic binding and chemical tractability 2
(1S,3R) Heteroaryl AminesCDK9 / Cyclin TOncology / HIVRigidifies binding conformation in the ATP pocket 3
(1S,3R) Carbocyclic NucleosidesViral PolymerasesAntiviralResists glycosidic bond cleavage by phosphorylases

Experimental Methodologies: Validated Synthetic Protocols

Protocol A: Reductive Ring Cleavage for Scaffold Generation

Objective: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol from a bicyclic lactam precursor 2.

  • Reagent Preparation: Suspend tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 eq) in anhydrous Methanol (MeOH).

  • Hydride Reduction: Slowly add Sodium Borohydride (NaBH4) (approx. 2 eq) at 25 °C.

    • Causality: MeOH serves as a protic solvent that coordinates with the lactam carbonyl, increasing its electrophilicity. The excess NaBH4 provides the necessary hydride source to fully reduce the lactam to the amino alcohol. A substoichiometric amount would lead to incomplete conversion, while stronger reducing agents (like LiAlH4) could compromise the Boc protecting group.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (ninhydrin stain) after 3 hours. The complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot confirms the successful ring opening.

  • Workup: Remove solvents in vacuo, and partition the residue between Ethyl Acetate (EtOAc) and H2O.

    • Causality: The aqueous wash selectively removes the inorganic borate salts, leaving the highly organic-soluble Boc-protected amino alcohol in the EtOAc layer, ensuring a high-purity crude intermediate without the need for immediate column chromatography.

Protocol B: SNAr Coupling for Kinase Inhibitor Synthesis

Objective: Conjugation of the cyclopentyl scaffold to a heteroaryl core for CDK9 inhibition [[3]]().

  • Reaction Assembly: To a reaction vessel containing 5′-chloro-2′-fluoro-N-(3-fluorobenzyl)-2,4′-bipyridin-6-amine (1 eq), add ((1S,3R)-3-aminocyclopentyl)methanol (3 eq) and Triethylamine (TEA) (5 eq) in Dimethyl Sulfoxide (DMSO).

  • Thermal Activation: Stir the mixture at 100 °C for 20 hours.

    • Causality: The primary amine on the cyclopentyl scaffold is sterically hindered by the adjacent ring structure. DMSO, a polar aprotic solvent, is critical here as it stabilizes the Meisenheimer complex intermediate during the Nucleophilic Aromatic Substitution (SNAr) without hydrogen-bonding to the nucleophile. The elevated temperature (100 °C) overcomes the steric activation energy barrier. TEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • In-Process Control (Self-Validation): Extract a 10 µL aliquot and analyze via LCMS. The protocol is self-validating when the chromatogram shows the depletion of the chloro-bipyridine peak and the emergence of the desired product mass[M+H]+.

  • Isolation: Cool the reaction and dilute with EtOAc to extract the product, followed by preparative HPLC for final purification.

References

1.1 - Benchchem 2. - Benchchem 3.2 - PubMed Central (PMC) 4.3 - Google Patents

Sources

Stereochemical Divergence in Chiral Scaffolds: A Technical Guide to cis- and trans-(3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups is the primary determinant of target binding affinity and pharmacokinetic stability. The chiral building block (3-Aminocyclopentyl)methanol provides a rigid cyclopentane scaffold equipped with two versatile handles: an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the precise selection between its cis and trans diastereomers. This whitepaper deconstructs the structural, pharmacological, and synthetic differences between cis- and trans-(3-Aminocyclopentyl)methanol, providing actionable, field-proven methodologies for researchers.

Structural and Conformational Architecture

The cyclopentane ring is not entirely planar; it rapidly interconverts between "envelope" and "half-chair" conformations to minimize torsional strain. The stereochemical relationship between the C1 (-CH₂OH) and C3 (-NH₂) substituents dictates the molecule's preferred conformational state and its resulting vectorial projection.

  • cis-Isomer ((1S,3R) or (1R,3S)): Both substituents reside on the same face of the cyclopentane ring. To minimize steric clash, the ring adopts an envelope conformation where one or both groups occupy pseudo-equatorial positions. This creates a "convergent" or "U-shaped" vectorial projection.

  • trans-Isomer ((1S,3S) or (1R,3R)): The substituents are on opposite faces of the ring. This anti-periplanar relationship forces a "divergent" or extended linear projection, allowing the molecule to span longer distances within a protein binding pocket.

Table 1: Quantitative and Structural Data Comparison
Parametercis-(3-Aminocyclopentyl)methanoltrans-(3-Aminocyclopentyl)methanol
Stereochemical Designations (1S,3R) or (1R,3S)(1S,3S) or (1R,3R)
Vectorial Relationship Syn-periplanar / ConvergentAnti-periplanar / Divergent
Topological Polar Surface Area 46.3 Ų46.3 Ų
Molecular Weight 115.17 g/mol 115.17 g/mol
Therapeutic Utility Nucleoside analogues, MraY inhibitorsKinase inhibitors (BTK/CDK9), GPCRs
Diagnostic NMR Feature Strong C1-H / C3-H NOESY cross-peakWeak/Absent C1-H / C3-H NOE

Pharmacological Implications: Vectorial Projection in Target Binding

The choice between cis and trans isomers is rarely arbitrary; it is a calculated decision based on the three-dimensional geometry of the target active site.

The cis-isomer is heavily utilized in the synthesis of carbocyclic nucleoside analogues (1)[1]. Because natural ribose presents its nucleobase and 5'-OH group on specific, constrained vectors, the cis-cyclopentane scaffold perfectly mimics this compact geometry, making it an ideal precursor for antiviral agents and MraY inhibitors (2)[2].

Conversely, the trans-isomer is frequently deployed in the development of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) or CDK9 (3)[3]. The extended vector of the trans-isomer allows the molecule to effectively span the hinge region of the kinase, anchoring into deep hydrophobic pockets while presenting the opposite functional group to the solvent interface (4)[4].

VectorProjection Base Cyclopentane Scaffold Cis cis-Isomer (Convergent Vectors) Base->Cis Syn-face substitution Trans trans-Isomer (Divergent Vectors) Base->Trans Anti-face substitution Nuc Nucleoside Analogues (MraY Inhibitors) Cis->Nuc Ribose Mimicry Kin Kinase Inhibitors (BTK / CDK9) Trans->Kin Hinge Region Spanning

Vectorial projection of cis and trans isomers determining their pharmacological applications.

Stereoselective Synthetic Methodologies

The synthesis of these isomers requires strict stereocontrol. The causality behind the experimental design is rooted in whether we rely on geometric constraints (for the cis-isomer) or thermodynamic resolution (for the trans-isomer).

SynthesisRoutes Vince Vince Lactam (Bicyclic) CisAmine cis-Amino Alcohol (Stereoretention) Vince->CisAmine 1. Pd/C, H2 2. NaBH4 Cleavage Ketone 3-(Hydroxymethyl) cyclopentanone TransAmine trans-Amino Alcohol (Resolution) Ketone->TransAmine 1. Reductive Amination 2. Chiral Separation

Divergent stereoselective synthetic workflows for cis and trans isomers.

Protocol: Enantioselective Synthesis of cis-((1R,3S)-3-Aminocyclopentyl)methanol

Causality Focus: This protocol utilizes a rigid bicyclic precursor (Vince lactam) to enforce absolute cis stereoretention. Because the nitrogen and the carbon bridge are physically tethered, the formation of the trans isomer is geometrically impossible, making this a self-validating system.

  • Hydrogenation: Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous MeOH. Add 10% Pd/C (0.1 eq) and stir under H₂ atmosphere (1 atm) at 25°C for 5 hours.

    • Rationale: Saturation of the alkene removes ring strain while preserving the critical bridgehead stereocenters.

  • N-Boc Protection: Treat the crude saturated lactam with Boc₂O (1.5 eq) and DMAP (0.5 eq) in MeCN for 1 hour at room temperature.

    • Rationale: Protection of the secondary amine prevents unwanted side reactions and directs the subsequent ring cleavage.

  • Reductive Ring Cleavage: React the Boc-protected lactam with NaBH₄ (0.2 eq) in MeOH at 25°C for 3 hours.

    • Rationale: NaBH₄ selectively attacks the lactam carbonyl. The cleavage strictly yields the cis-geometry on the resulting cyclopentane ring due to the initial bicyclic constraint.

  • Isolation: Partition between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected cis-amino alcohol.

Protocol: Diastereoselective Synthesis of trans-(3-Aminocyclopentyl)methanol

Causality Focus: Unlike the cis pathway, synthesizing the trans-isomer from a monocyclic ketone suffers from poor facial bias during hydride attack. We must overcome this through thermodynamic resolution.

  • Reductive Amination: Dissolve 3-(hydroxymethyl)cyclopentan-1-one (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane. Add Ti(OiPr)₄ (1.2 eq) to form the imine intermediate, followed by NaBH₃CN (1.5 eq).

    • Rationale: The flexible nature of the cyclopentane ring results in poor facial selectivity, yielding a ~1:1 mixture of cis and trans diastereomers.

  • Diastereomeric Resolution: Convert the crude amine mixture to tartrate salts using L-tartaric acid in boiling ethanol. Allow the solution to cool slowly to room temperature.

    • Rationale: The trans-isomer salt selectively crystallizes out of solution due to differential lattice energies, providing a highly reliable, self-purifying mechanism.

  • Hydrogenolysis: Dissolve the purified trans-N-benzyl amine in MeOH, add 10% Pd/C, and stir under H₂ (1 atm) to cleave the benzyl group, yielding pure trans-(3-aminocyclopentyl)methanol.

Conclusion

The distinction between cis and trans this compound extends far beyond simple nomenclature; it represents a fundamental divergence in 3D spatial vectors. By understanding the conformational dynamics and employing rigorous, self-validating synthetic protocols, researchers can precisely engineer these chiral scaffolds to probe distinct pharmacological targets, from compact nucleoside mimics to extended kinase hinge-binders.

References

  • BenchChem.The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues.
  • NIH PMC.Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
  • Google Patents (WO2012170976A2).Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Atomfair.tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate C10H20N2O2 CAS 645400-44-8.

Sources

(3-Aminocyclopentyl)methanol as a Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Conformational Advantage

In the optimization of bioactive small molecules, the transition from flexible linear chains to saturated heterocycles is a standard strategy to improve potency and metabolic stability. (3-Aminocyclopentyl)methanol represents a high-value scaffold in this domain. Unlike the more common piperidine or pyrrolidine rings, the cyclopentane core offers a carbocyclic template that avoids the specific basicity issues of additional nitrogen atoms while providing a rigid vector for substituent display.

This guide details the utility of this compound as a pharmacophore spacer and solubility enhancer. It specifically addresses its role in fragment-based drug discovery (FBDD) , where the defined stereochemistry (cis/trans) allows for precise probing of binding pockets, particularly in kinase inhibitors and GPCR antagonists .

Structural & Physicochemical Profile

The scaffold exists as two diastereomers: cis and trans. The choice of isomer dictates the vector angle between the amine (typically the attachment point to the core pharmacophore) and the hydroxymethyl group (often a solvent-interaction motif).

Key Properties Table
PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 115.17 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP -0.2 to 0.1Low lipophilicity enhances aqueous solubility of greasy pharmacophores.
TPSA ~46 ŲFavorable for membrane permeability; contributes to H-bonding network.
Rotatable Bonds 1 (C-CH2OH)High rigidity reduces entropic penalty upon binding.
pKa (Amine) ~9.5-10.5Typical primary amine; forms salt bridges in active sites.
Stereocenters 2 (C1, C3)Allows for 4 discrete stereoisomers ((1R,3S), (1S,3R), etc.) to tune fit.

Strategic Applications in Drug Design

Kinase Inhibitors: Solvent Front Engineering

In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the solvent-exposed region requires polar groups to improve physicochemical properties.

  • Mechanism: The cyclopentyl ring sits at the exit of the ATP pocket. The amino group attaches to the hinge-binding heterocycle, while the hydroxymethyl group extends into the solvent, forming water bridges or interacting with surface residues (e.g., Asp/Glu).

  • Case Study (SIK Inhibitors): Recent patent literature (e.g., WO2022165529) highlights the use of (3-aminocyclopentyl)methoxy motifs. Here, the methanol arm is etherified, extending the reach of the inhibitor to capture distal interactions while maintaining a rigid core that prevents the "floppiness" of a linear alkyl ether.

Antibacterial Peptidomimetics (MraY Inhibitors)

The scaffold serves as a proline or hydroxy-proline mimic.

  • Muraymycin Analogs: In the design of inhibitors for MraY (phospho-MurNAc-pentapeptide translocase), the this compound scaffold replaces labile peptide segments. The 1,3-substitution pattern mimics the turn conformation of peptides, stabilizing the bioactive pose without the proteolytic susceptibility of amide bonds.

GPCR Antagonists (CCR2/CCR5)

For chemokine receptors, the basic amine often interacts with a conserved aspartate/glutamate in the transmembrane bundle. The cyclopentyl ring provides a "spacer" that positions the lipophilic tail (attached via the methanol handle) into a hydrophobic sub-pocket. The cis-isomer is frequently preferred here to induce a "U-shape" conformation required for receptor occupancy.

Synthetic Methodology: The "Vince Lactam" Route

The most robust, stereocontrolled synthesis does not start from the amino acid, but rather from the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This route ensures high enantiomeric excess (ee) and diastereomeric control.

Synthetic Logic Diagram

The following diagram illustrates the conversion of the bicyclic lactam to the target scaffold.

SynthesisRouteStartVince Lactam(2-azabicyclo[2.2.1]hept-5-en-3-one)Step1Saturated Lactam(Pd/C, H2)Start->Step1HydrogenationStep2N-Boc Protection(Boc2O, DMAP)Step1->Step2ProtectionStep3Reductive Ring Opening(NaBH4, MeOH)Step2->Step3Reductive OpeningEnd(1R,3S)-3-Aminocyclopentyl methanol(Target Scaffold)Step3->EndYield >80%

Figure 1: Stereoselective synthesis of (1R,3S)-3-aminocyclopentyl methanol from Vince Lactam.

Detailed Protocol: Reductive Ring Opening

Reference Grounding: This protocol is adapted from the synthesis of Muraymycin analogs (PMC7122855).

Objective: Synthesis of tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate.

Reagents:

  • (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one (Saturated Vince Lactam)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium Borohydride (NaBH4)[1]

  • Methanol (MeOH) / Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Hydrogenation (If starting from unsaturated lactam):

    • Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (10 g) in anhydrous MeOH (180 mL).

    • Add 10% Pd/C (3 g).[1] Stir under H2 atmosphere (balloon pressure) at 25 °C for 5 h.

    • Filter through Celite and concentrate to yield the saturated lactam.

  • Boc Protection:

    • Dissolve the saturated lactam (approx 9.2 g) in anhydrous MeCN (300 mL).

    • Add Boc2O (1.5 eq) and DMAP (0.5 eq). Stir at 25 °C for 1 h.

    • Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to obtain the N-Boc lactam.

  • Reductive Ring Opening (The Key Step):

    • Dissolve the N-Boc lactam (15.7 g, 74 mmol) in MeOH (300 mL).

    • Critical Step: Add NaBH4 (5.6 g, 2.0 eq) portion-wise at 0 °C to control hydrogen evolution.

    • Allow to warm to 25 °C and stir for 3 hours. The lactam ring opens via hydride attack on the carbonyl, releasing the primary alcohol and the protected amine.

    • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na2SO4.

    • Result: This yields the N-Boc protected this compound with the cis relative configuration intact.

Why this works: The bicyclic nature of the starting material locks the stereochemistry. The hydride attack opens the bridge, transforming the rigid bicycle into a substituted cyclopentane with defined cis geometry between the amine and the new hydroxymethyl group.

Decision Framework: When to Use This Scaffold

Use the following logic to determine if this compound is the correct choice for your SAR campaign.

DecisionTreeStartNeed Linker/Spacer?FlexibilityIs conformationalrestriction required?Start->FlexibilityLinearUse Propyl/Butyl chainFlexibility->LinearNoRingSizeSelect Ring SizeFlexibility->RingSizeYesCyclohexylCyclohexyl(Higher lipophilicity)RingSize->CyclohexylSpace > 5ÅCyclopentylCyclopentyl(Lower MW, Compact)RingSize->CyclopentylSpace < 5ÅPolarityNeed Solubility/H-bond?Cyclopentyl->PolarityPlainUse CyclopentylaminePolarity->PlainNoMethanolUse this compoundPolarity->MethanolYes

Figure 2: Medicinal chemistry decision tree for scaffold selection.

References

  • Synthesis & Muraymycin Application

    • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
    • Source:The Journal of Antibiotics, 2020.
    • URL:[Link]

    • Relevance: Provides the primary experimental protocol for the Vince lactam route.
  • Kinase Inhibitor Application (SIK)

    • Title: Small molecule inhibitors of salt inducible kinases (WO2022165529A1).[2]

    • Source: WIPO / Google P
    • URL
    • Relevance: Demonstrates the use of the scaffold in modern kinase inhibitor design.
  • General Scaffold Properties

    • Title: this compound hydrochloride (PubChem CID 85684929).[3]

    • Source: PubChem.[3][4]

    • URL:[Link]

    • Relevance: Physical property data and safety information.[5][3][4][6]

  • GPCR Antagonist Application: Title: Compounds, salts thereof and methods for treatment of diseases (WO2019040106A2). Source: Google Patents. URL: Relevance: details 5-HT2A antagonists utilizing the aminocyclopentyl core.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminocyclopentyl)methanol is a bifunctional, aliphatic ring system that serves as a foundational chiral building block in modern pharmaceutical synthesis[1]. Featuring both a primary amine and a primary hydroxyl group attached to a rigid cyclopentane scaffold, the molecule provides highly defined stereocenters[2]. This structural rigidity is critical for controlling the spatial orientation of substituents during the synthesis of complex active pharmaceutical ingredients (APIs), such as analogs of the integrase strand transfer inhibitor, Bictegravir[1].

Because the molecule presents both hydrogen bond donors and acceptors on a low-molecular-weight hydrocarbon framework, its solubility profile and thermodynamic behavior are highly dependent on pH and solvent polarity. This guide synthesizes the physicochemical data of this compound and provides self-validating protocols for its analytical quantification and chemoselective functionalization.

Physicochemical Properties & Causality

The physical properties of this compound dictate its handling, storage, and reactivity. The presence of multiple stereocenters means the compound exists in several isomeric forms, each assigned a distinct CAS Registry Number (e.g., the general mixture is 123288-54-0[2][3], while the (1S,3R)-enantiomer is 1110772-11-6[1], and the (1R,3S)-enantiomer is 102099-18-3[4]).

Quantitative Data Summary
PropertyValueScientific Implication
Molecular Formula C₆H₁₃NO[2]Low molecular weight (115.17 g/mol ) ensures high atom economy in coupling reactions.
Physical State Liquid[3]Requires careful handling; prone to oxidation/degradation if not stored in an inert atmosphere[3].
LogP (Computed) -0.2[2]Highly hydrophilic; favors aqueous partitioning over lipid phases unless derivatized.
Topological Polar Surface Area 46.3 Ų[1][2]Excellent membrane permeability profile if incorporated into an API without further H-bond addition.
Boiling Point 197.3 ± 13.0 °C (Predicted)[5]High boiling point relative to MW, caused by extensive intermolecular hydrogen bonding between the -OH and -NH₂ groups.
Density 1.002 ± 0.06 g/cm³ (Predicted)[5]Nearly equipotent to water, complicating phase separations in highly concentrated aqueous extractions.
pKa (Hydroxyl) 15.05 ± 0.10 (Predicted)[5]The hydroxyl group requires strong bases (e.g., NaH) for deprotonation during O-alkylation.
H-Bond Donors / Acceptors 2 / 2[1]Facilitates strong solvation in polar protic solvents (e.g., Methanol, Water).

Note: While the predicted pKa of the hydroxyl group is ~15.05[5], the primary aliphatic amine possesses a conjugate acid pKa typically around 10.5. This dual pKa profile is the primary driver of its pH-dependent solubility.

Solubility Profile & Thermodynamic Behavior

The solubility of this compound is governed by its LogP of -0.2 [2].

  • Aqueous Media: At physiological pH (7.4), the primary amine is protonated (ammonium state), making the molecule infinitely miscible/highly soluble in water.

  • Organic Solvents: The neutral free-base form is highly soluble in polar protic (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, DCM). However, its solubility in non-polar hydrocarbons (e.g., hexane, heptane) is strictly limited due to the energetic penalty of breaking its internal hydrogen-bond network.

Causality in Extraction: To extract this compound from an aqueous reaction mixture into an organic phase like dichloromethane (DCM), the aqueous phase must be basified to pH > 11. This suppresses the ionization of the amine, shifting the partition coefficient in favor of the organic layer.

Self-Validating Experimental Methodologies

Protocol A: Thermodynamic Solubility Profiling via LC-ELSD

Causality: this compound lacks a UV-absorbing chromophore (no conjugated pi-systems or aromatic rings). Standard LC-UV methods will fail to detect it. Therefore, Evaporative Light Scattering Detection (ELSD) or LC-MS must be employed.

Self-Validating Mechanism: The protocol uses 3-aminocyclohexanol as an internal standard (IS) to correct for any fluctuations in ELSD nebulization efficiency. A calibration curve must yield an


 before sample analysis proceeds.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 12.0 to capture the fully protonated, partially protonated, and free-base states.

  • Equilibration: Add 50 mg of this compound to 1 mL of each buffer in sealed amber vials. Shake at 300 RPM at 25.0 ± 0.1 °C for exactly 24 hours to ensure thermodynamic (not kinetic) equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Carefully extract 100 µL of the supernatant without disturbing any undissolved liquid/solid phase.

  • Sample Preparation: Dilute the supernatant 1:10 in the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Spike with 10 µg/mL of the internal standard.

  • Quantification: Inject 5 µL onto an LC-ELSD system equipped with a hydrophilic interaction liquid chromatography (HILIC) column. Calculate solubility based on the IS-normalized calibration curve.

Protocol B: Chemoselective N-Boc Protection

Causality: To utilize the hydroxyl group in downstream synthesis without amine interference, the amine must be masked. Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the more nucleophilic primary amine over the primary alcohol.

Self-Validating Mechanism: The reaction is monitored via Thin Layer Chromatography (TLC) using two distinct stains. A Ninhydrin stain detects the primary amine, while a Phosphomolybdic Acid (PMA) stain detects the bulk organic framework. The reaction is validated as complete only when the Ninhydrin-active starting material spot completely disappears, ensuring quantitative conversion.

  • Initiation: Dissolve 1.0 eq of this compound in anhydrous DCM under an inert argon atmosphere[3].

  • Base Addition: Add 1.2 eq of Triethylamine (Et₃N). The base acts as an acid scavenger to prevent the protonation of the amine, keeping it in its nucleophilic state.

  • Protection: Dropwise add 1.05 eq of Boc₂O at 0 °C. Allow the reaction to warm to room temperature over 4 hours.

  • Validation: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. If a purple spot remains at the baseline, add an additional 0.1 eq of Boc₂O and stir for 1 hour.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted base), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanistic Workflow Visualization

The following diagram illustrates the pH-dependent partitioning and chemoselective synthetic divergence of this compound.

Workflow A (3-Aminocyclopentyl) methanol B Aqueous Media (pH < 9) Amine Protonated A->B Dissolution in Water C Organic Media (pH > 11) Amine Neutral A->C Base Addition D N-Boc Protection (Lipophilic Shift) C->D Boc2O, DCM E O-Alkylation (Etherification) C->E NaH, R-X, THF F Chiral API Synthesis D->F Downstream Coupling E->F Downstream Coupling

Chemoselective workflow and pH-dependent phase partitioning of this compound.

References

  • PubChem. "this compound | C6H13NO | CID 14016457". National Institutes of Health. URL:[Link]

  • Veeprho. "(1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3". Veeprho Impurity Reference Standards. URL:[Link]

Sources

The Pivotal Scaffold: A Technical Guide to (3-Aminocyclopentyl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopentane ring, a fundamental carbocyclic scaffold, is a recurring motif in a multitude of biologically active compounds, from natural products to blockbuster pharmaceuticals.[1][2][3] Its inherent conformational flexibility and the ability to project substituents in precise three-dimensional orientations make it an invaluable component in the medicinal chemist's toolkit. This technical guide provides an in-depth exploration of (3-Aminocyclopentyl)methanol and its derivatives, a class of molecules that serves as a critical chiral building block for a new generation of therapeutics.[4][5] We will delve into the synthetic nuances, physicochemical properties, and structure-activity relationships (SAR) of these compounds, with a particular focus on their application in the development of novel antiviral and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

The Strategic Importance of the Cyclopentane Core

Chirality is a paramount consideration in modern drug design, with different enantiomers of a molecule often exhibiting vastly different pharmacological and toxicological profiles.[4][5] The this compound scaffold, with its defined stereocenters, provides a rigid and stereochemically controlled framework for the synthesis of enantiomerically pure drugs, leading to improved efficacy and safety.[4] The true power of this scaffold lies in its role as a carbocyclic mimic of the ribose sugar found in natural nucleosides.[6] This substitution of the furanose oxygen with a methylene group confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[7] This increased biostability is a highly desirable trait in the development of orally bioavailable drugs.

The applications of cyclopentane-containing drugs are extensive and continue to grow. Notable examples include:

  • Antivirals: Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. Abacavir and Entecavir are potent inhibitors of HIV and Hepatitis B virus replication, respectively.[8] More recently, the closely related (1R,3S)-3-aminocyclopentanol has been identified as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[5]

  • Anti-influenza Agents: Derivatives of this compound have been investigated as neuraminidase inhibitors for the treatment of influenza.[9]

  • Anticancer Agents: The cyclopentenone moiety, a related structural motif, is found in several natural products with potent anticancer activity.[10][11] Research into aminocyclopentanol derivatives has also shown promise in the development of novel anticancer therapeutics.[12]

Synthesis and Physicochemical Properties

The synthesis of this compound derivatives, particularly carbocyclic nucleosides, typically follows a convergent approach. This involves the synthesis of the chiral cyclopentane core followed by the coupling of a desired nucleobase.

General Synthetic Workflow

A common and effective strategy for the synthesis of carbocyclic nucleoside analogues from a this compound precursor is outlined below. This workflow highlights the key stages of protection, activation, coupling, and deprotection.

G cluster_0 Core Synthesis & Protection cluster_1 Coupling Reaction cluster_2 Final Product Generation A This compound B Protection of Amino and Hydroxyl Groups (e.g., Boc, TBDMS) A->B C Protected Chiral Core B->C D Activation of Hydroxyl Group C->D F Mitsunobu Reaction or SN2 Displacement D->F E Nucleobase (Purine or Pyrimidine) E->F G Protected Carbocyclic Nucleoside Analogue F->G H Deprotection G->H I Final Carbocyclic Nucleoside Analogue H->I

Caption: Generalized synthetic workflow for carbocyclic nucleoside analogues.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for analogue design and formulation development.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO
Molecular Weight 115.17 g/mol 151.63 g/mol
CAS Number 123288-54-0[13]2138162-83-9[14]
Appearance Liquid[13]Solid
Storage Temperature Room temperature, inert atmosphere[13]
Purity ≥98%[13]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound derivatives is most prominently realized in their antiviral and anticancer activities. The biological activity of these compounds is exquisitely sensitive to their stereochemistry and the nature of the substituents on the cyclopentane ring and the nucleobase.

Antiviral Activity

Carbocyclic nucleoside analogues primarily exert their antiviral effects by acting as chain terminators during viral DNA or RNA synthesis.[15] After entering a cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain by the viral polymerase. The absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thus halting replication.

G cluster_0 Cellular Uptake & Activation cluster_1 Inhibition of Viral Replication A Carbocyclic Nucleoside Analogue (Pro-drug) B Monophosphate A->B Kinase C Diphosphate B->C Kinase D Triphosphate (Active Drug) C->D Kinase E Viral Polymerase D->E G Chain Termination E->G Incorporation of Analogue F Growing Viral Nucleic Acid Chain F->E

Caption: Mechanism of action of carbocyclic nucleoside antiviral agents.

Structure-Activity Relationship Highlights (Antiviral):

Systematic modifications of the carbocyclic nucleoside scaffold have revealed key structural features that govern antiviral potency.

ModificationObservationReference
Nucleobase The nature of the heterocyclic base is a primary determinant of antiviral spectrum and potency.[16]
Carbocyclic Ring Substitution Introduction of a double bond in the cyclopentene ring, as seen in Abacavir, can enhance activity.[7]
Stereochemistry The stereochemical configuration of the amino and hydroxymethyl groups is critical for proper recognition by viral polymerases.[4]
5'-Hydroxymethyl Group Modifications at this position can influence the efficiency of phosphorylation to the active triphosphate form.[7]

Quantitative SAR Data for Selected Antiviral Derivatives:

CompoundVirusActivity (EC₅₀)Reference
Pyrazole amide 15fHIV-124 µM[17]
1,2,3-Triazole analogue 17cVaccinia Virus0.4 µM[18]
1,2,3-Triazole analogue 17cCowpox Virus39 µM[18]
1,2,3-Triazole analogue 17cSARS-CoV47 µM[18]
Anticancer Activity

The anticancer potential of cyclopentane derivatives is an emerging area of research. The cyclopentenone moiety, in particular, has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of translation initiation.[3][10][11] For aminocyclopentanol derivatives, the mechanism of action is still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative SAR Data for Selected Anticancer Derivatives:

CompoundCell LineActivity (IC₅₀)Reference
3dMCF-7 (Breast Cancer)43.4 µM[13]
4dMCF-7 (Breast Cancer)39.0 µM[13]
3dMDA-MB-231 (Breast Cancer)35.9 µM[13]
4dMDA-MB-231 (Breast Cancer)35.1 µM[13]
6HeLa (Cervical Cancer)13.73 µM[19]
4HepG2 (Liver Cancer)15.83 µM[19]
6A549 (Lung Cancer)16.89 µM[19]

Experimental Protocols

The following section provides a detailed, representative protocol for a key transformation in the synthesis of carbocyclic nucleoside analogues: the Mitsunobu reaction for coupling a nucleobase to the cyclopentane core.

Protocol 1: Mitsunobu Coupling of 6-Chloropurine with a Protected this compound Derivative

Objective: To couple 6-chloropurine to a protected this compound core via a Mitsunobu reaction, a crucial step in the synthesis of many antiviral carbocyclic nucleosides.

Materials:

  • Protected this compound derivative (e.g., with Boc-protected amine and silyl-protected alcohol) (1.0 eq)

  • 6-Chloropurine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)[20]

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[20]

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add the protected this compound derivative (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids. The volume of THF should be sufficient to create a stirrable solution (approximately 10 mL per gram of the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-9 coupled product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot on the TLC plate. The formation of triphenylphosphine oxide as a white precipitate is also an indication of reaction progression.[20] Final confirmation is achieved through spectroscopic analysis of the purified product.

Conclusion

This compound and its derivatives represent a class of compounds with significant and proven value in medicinal chemistry. Their role as chiral building blocks for the synthesis of metabolically robust carbocyclic nucleoside analogues has led to the development of important antiviral drugs. Furthermore, the emerging research into their anticancer and anti-inflammatory properties suggests that the full therapeutic potential of this scaffold is yet to be realized. The synthetic strategies, structure-activity relationships, and mechanistic insights presented in this guide provide a solid foundation for researchers to continue to innovate and develop novel therapeutics based on this pivotal molecular framework.

References

  • Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. Available from: [Link]

  • Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues. Journal of Medicinal Chemistry. (2026). Available from: [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. Available from: [Link]

  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Institutes of Health. Available from: [Link]

  • Theoretical Studies of Molecular Structure, Drug Likeness and QSAR Modeling of some Carbocyclic Nucleosides against HIV-1. Research Journal of Pharmacy and Technology. (2021). Available from: [Link]

  • Synthesis and Antiviral Activity of Novel 4'-Branched Carbocyclic C-Nucleoside. ResearchGate. (2025). Available from: [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. National Institutes of Health. Available from: [Link]

  • New Drug Approvals. ABACAVIR. (2019). Available from: [Link]

  • Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. National Institutes of Health. Available from: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. Available from: [Link]

  • Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity. PubMed. (2001). Available from: [Link]

  • Quantitative structure-activity relationships (QSAR) were developed for nucleoside analogs with anti-HIV activity. PubMed. (1995). Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Cyclopentenone: a special moiety for anticancer drug design. PubMed. (2006). Available from: [Link]

  • Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed. (2009). Available from: [Link]

  • Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Semantic Scholar. (2020). Available from: [Link]

  • Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. ACS Publications. (2006). Available from: [Link]

  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. Available from: [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. (2020). Available from: [Link]

  • This compound hydrochloride. PubChem. Available from: [Link]

  • Process for the preparation of abacavir. Google Patents. (2007).
  • Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-iodouracil. ACS Publications. (1990). Available from: [Link]

  • Structure-Cytotoxicity/Antiviral Activity Relationship Studies of Nucleoside Analogs Using Structure-Activity Maps. Studylib. Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. (2025). Available from: [Link]

  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. (2021). Available from: [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. ResearchGate. (2025). Available from: [Link]

  • Physicochemical Properties of Nucleosides 10-21. ResearchGate. Available from: [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. (2025). Available from: [Link]

  • Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. (2006). Available from: [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Organic Process Research & Development. (2011). Available from: [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. Available from: [Link]

  • Selected carbocyclic nucleosides. ResearchGate. Available from: [Link]

  • Carbocyclic Analogs of Nucleosides via Modified Mitsunobu Reactions. Heterocycles. (1993). Available from: [Link]

  • Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate. Organic Syntheses. (2022). Available from: [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. (2025). Available from: [Link]

  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. (2023). Available from: [Link]

Sources

The Cyclopentyl Advantage: Metabolic Stability and Profiling of (3-Aminocyclopentyl)methanol Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often bottlenecked by rapid metabolic clearance. While linear alkyl chains offer synthetic ease, they frequently suffer from high entropic penalties upon target binding and are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. To circumvent these liabilities, conformational rigidification via cycloalkyl incorporation has become a cornerstone strategy[1].

Among these, (3-Aminocyclopentyl)methanol has emerged as a privileged chiral building block[2]. It provides a rigidified scaffold that not only directs the spatial orientation of its amino and hydroxymethyl exit vectors but also demonstrates a superior metabolic stability profile compared to its linear, cyclopropyl, and cyclobutyl counterparts. This technical guide dissects the mechanistic causality behind the metabolic stability of this compound, outlines its biotransformation pathways, and provides self-validating experimental protocols for rigorous PK profiling.

Structural Rationale: The Mechanics of Ring Strain and Stability

The selection of a cycloalkyl ring size is a delicate balance between target affinity (steric fit) and metabolic robustness. Cyclopentane currently ranks 18th among the most common ring systems found in FDA-approved drugs[1]. Its utility, particularly in the form of this compound, is driven by the fundamental physics of ring strain and radical chemistry.

The Danger of Small Rings: Mechanism-Based Inactivation (MBI)

Cycloalkylamines are widely used, but smaller rings carry severe metabolic liabilities. Cyclopropylamines are notorious for causing Mechanism-Based Inactivation (MBI) of CYP enzymes[3]. When a cyclopropylamine enters the CYP active site, the nitrogen undergoes a single-electron transfer (SET) to form an aminium radical cation. Due to the extreme ring strain of cyclopropane (28.1 kcal/mol)[4], this radical rapidly undergoes ring scission, forming a highly reactive intermediate that covalently binds to the heme prosthetic group or forms a tight-binding metabolic intermediate complex (MIC)[3].

Similarly, cyclobutylamines (ring strain: 26.3 kcal/mol)[4] can undergo radical-mediated ring expansion, leading to the formation of pyrrolidines and nitrones, which also complicate the metabolic profile[5].

The Cyclopentyl Solution

By expanding the ring to a cyclopentyl system, the ring strain drops precipitously to 7.1 kcal/mol[4]. This thermodynamic relaxation fundamentally alters the molecule's interaction with CYP enzymes. The aminium radical, should it form, is highly stable against ring-opening. Consequently, this compound does not act as a suicide inhibitor or MIC-former. Instead, it serves as a stable core scaffold that occupies hydrophobic pockets while resisting rapid degradation[6].

Metabolic Pathways of this compound

While the cyclopentyl ring protects against radical-mediated ring scission, the molecule remains subject to standard Phase I and Phase II biotransformations. Understanding these pathways is critical for predicting clearance and designing downstream analogs.

  • CYP-Mediated Oxidation (Phase I): The primary vulnerability lies at the amine group (N-hydroxylation or N-dealkylation if functionalized) and the C-H bonds adjacent to the heteroatoms. However, the puckered "envelope" conformation of the cyclopentane ring sterically shields several alpha-carbons, slowing the rate of C-hydroxylation compared to a freely rotating linear chain[6].

  • Dehydrogenase Activity: The hydroxymethyl group (-CH₂OH) can be sequentially oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form a carboxylic acid.

  • UGT-Mediated Glucuronidation (Phase II): The primary alcohol is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to O-glucuronide conjugates that are rapidly excreted.

MetabolicPathway Parent This compound CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT Glucuronidation (Phase II) Parent->UGT ADH ADH/ALDH Oxidation Parent->ADH N_Ox N-Hydroxylation / N-Dealkylation CYP->N_Ox C_Ox Cyclopentyl Ring Hydroxylation CYP->C_Ox O_Gluc O-Glucuronide Conjugate UGT->O_Gluc Acid Carboxylic Acid Metabolite ADH->Acid

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Quantitative Profiling: Comparative Metabolic Stability

To illustrate the causality of structural choices, the following table synthesizes the expected metabolic parameters of various amine-alcohol scaffolds based on established structure-activity relationship (SAR) data for cycloalkyl systems.

Scaffold TypeRepresentative MotifRing Strain (kcal/mol)HLM

(min)
Intrinsic Clearance (

)
MBI Risk
Linear 3-Amino-1-propanol~0< 15HighLow
Cyclopropyl (2-Aminocyclopropyl)methanol28.1> 60 (Apparent)Low (Apparent)High (MIC/Ring Scission)
Cyclobutyl (3-Aminocyclobutyl)methanol26.325 - 40ModerateModerate (Ring Expansion)
Cyclopentyl This compound 7.1 45 - 90 Low-Moderate Low

*Note: The artificially long half-life observed in cyclopropylamines is frequently a dangerous artifact of the compound destroying the CYP enzyme (MBI), rather than true metabolic stability.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all in vitro ADME assays operate as self-validating systems . An assay without internal logic checks is merely a random number generator. Below are the definitive protocols for evaluating the metabolic stability and safety of this compound derivatives.

Protocol A: Human Liver Microsome (HLM) Stability & Intrinsic Clearance Assay

This assay determines the rate at which the compound is degraded by hepatic Phase I enzymes.

HLM_Workflow Step1 1. Prepare HLM & Substrate (0.5 mg/mL HLM, 1 µM Cpd) Step2 2. Pre-incubate at 37°C (5 minutes) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADPH) Step2->Step3 Step4 4. Aliquot & Quench (0, 5, 15, 30, 45 min into ACN) Step3->Step4 Step5 5. Centrifuge & Analyze (LC-MS/MS Quantification) Step4->Step5

Caption: Step-by-step human liver microsome (HLM) stability assay workflow.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoints:

  • Checkpoint 1 (Enzyme Viability): Run Verapamil concurrently. If Verapamil's

    
     exceeds 15 minutes, the HLM batch has lost activity and the plate must be discarded.
    
  • Checkpoint 2 (Chemical Stability): Run a Minus-NADPH control . If the test compound depletes by >10% over 45 minutes without NADPH, degradation is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating standard CYP-clearance calculations.

Protocol B: Mechanism-Based Inactivation (MBI) IC₅₀ Shift Assay

Because cycloalkylamines carry a historical stigma of MBI, proving that the cyclopentyl ring is safe is paramount. This is achieved via an IC₅₀ shift assay.

Step-by-Step Methodology:

  • Primary Incubation: Incubate HLMs (1.0 mg/mL) with varying concentrations of the test compound (0.1 µM to 50 µM) in the presence (+NADPH) and absence (-NADPH) of the cofactor at 37°C for 30 minutes.

  • Secondary Incubation (Dilution): Dilute the primary incubation mixture 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam, 5 µM) and fresh NADPH.

  • Measurement: Incubate for 10 minutes, quench with ACN, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Interpretation: Calculate the IC₅₀ of the test compound against CYP3A4 for both the +NADPH and -NADPH pre-incubations.

Self-Validation Checkpoints:

  • Checkpoint 1 (Reversibility Control): Ketoconazole (a reversible inhibitor) must show an IC₅₀ shift ratio (

    
    ) of approximately 1.0.
    
  • Checkpoint 2 (MBI Positive Control): Troleandomycin or Mibefradil must yield an IC₅₀ shift ratio of

    
    , proving the assay can detect time-dependent, NADPH-dependent irreversible inhibition.
    

Conclusion

The integration of this compound into drug discovery pipelines represents a masterclass in applied physical organic chemistry. By leveraging the low ring strain of cyclopentane, medicinal chemists can achieve the conformational rigidification necessary for high target affinity while entirely bypassing the catastrophic mechanism-based CYP inactivation associated with smaller cycloalkylamines. When coupled with rigorous, self-validating metabolic profiling, this building block serves as a highly reliable foundation for next-generation therapeutics.

References

  • Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation PubMed / NIH URL:[Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry American Chemical Society (ACS) URL: [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes PubMed / NIH URL: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates PMC / NIH URL:[Link]

Sources

Structural Confinement in Drug Design: A Technical Guide to (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Cyclopentane Scaffolds in Medicinal Chemistry

(3-Aminocyclopentyl)methanol is a bifunctional aliphatic building block that has become a cornerstone in modern medicinal chemistry. As an Application Scientist specializing in drug discovery, I frequently leverage this compound's rigid cyclopentane core to restrict the conformational flexibility of drug candidates.

By locking a pharmacophore into a specific spatial arrangement, we can dramatically enhance target binding affinity and reduce off-target entropy penalties. This structural confinement is particularly critical in the enantioselective synthesis of carbocyclic nucleoside analogues and complex anti-viral agents. For instance, its closely related stereoisomers act as pivotal intermediates in the synthesis of HIV integrase strand transfer inhibitors like Bictegravir 1.

Physicochemical Profiling and Isomeric Complexity

When sourcing this material, researchers must navigate its isomeric landscape. The racemic mixture and specific stereoisomers possess distinct CAS registry numbers, which is critical for precise procurement, reproducible synthesis, and rigorous regulatory documentation.

Table 1: Physicochemical and Registry Data

PropertyValue
Compound Name This compound
General CAS Number 123288-54-0 2
(1R,3S)-Isomer CAS 117957-62-7 3
cis-Isomer CAS 102099-18-3 4
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
SMILES OCC1CC(N)CC1
Storage Conditions Dark place, inert atmosphere, room temperature 5

Safety Data Sheet (SDS) Directives and Handling Logic

A robust safety and handling protocol is not merely about GHS compliance; it is fundamentally about preserving the chemical integrity of the reagent. The primary amine and primary alcohol moieties are highly reactive and susceptible to environmental degradation.

  • Atmospheric Sensitivity : The SDS mandates storage in an inert atmosphere (Nitrogen or Argon) [[5]]().

    • Causality: Primary amines act as nucleophiles toward atmospheric carbon dioxide, forming insoluble carbamate salts. Furthermore, ambient oxygen induces slow oxidative degradation of the amine, leading to colored impurities that interfere with downstream optical assays and reduce overall yield.

  • Photodegradation : Storage in a dark place is strictly required 5.

    • Causality: UV light catalyzes radical-mediated degradation pathways, particularly in the presence of trace transition metal impurities left over from the manufacturing process.

  • GHS Hazards : Typically classified with a "Warning" signal word (P210), requiring standard PPE (nitrile gloves, safety goggles) and manipulation within a certified fume hood to mitigate inhalation risks of volatile degradation byproducts.

Experimental Methodology: Chemoselective N-Coupling Workflow

In synthesizing carbocyclic nucleoside analogues, the convergent coupling of the this compound core to a heterocyclic base is a critical juncture [[6]](). The following self-validating protocol details an SNAr (Nucleophilic Aromatic Substitution) approach designed to prevent side reactions.

Protocol: Chemoselective N-Arylation with a Chloropurine Derivative

Step 1: Transient O-Protection (Silylation)

  • Action : Dissolve this compound in anhydrous Dichloromethane (DCM). Add 1.1 eq of Imidazole and 1.05 eq of tert-Butyldimethylsilyl chloride (TBDMS-Cl) at 0°C. Stir for 4 hours.

  • Causality : The primary hydroxyl group is sterically accessible and highly nucleophilic. Protecting it as a silyl ether prevents competitive O-arylation during the subsequent SNAr step, ensuring >98% chemoselectivity for the amine.

  • Validation : TLC (Ninhydrin stain) will show the disappearance of the highly polar starting material and the emergence of a less polar, amine-positive spot.

Step 2: SNAr Coupling

  • Action : Transfer the O-protected intermediate to a pressure vial. Add 1.0 eq of the target 6-chloropurine, 2.0 eq of N,N-Diisopropylethylamine (DIPEA), and anhydrous n-butanol. Heat to 90°C for 12 hours.

  • Causality : The rigid cyclopentane ring imparts steric hindrance. Elevated temperatures and a polar protic solvent (n-butanol) are required to overcome the activation energy barrier of the SNAr reaction at the purine C6 position. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing as a nucleophile.

  • Validation : LC-MS analysis of the crude mixture must confirm the mass of the coupled product (M+H)+ and the absence of the unreacted chloropurine.

Step 3: Deprotection

  • Action : Treat the purified intermediate with Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature for 2 hours.

  • Causality : TBAF selectively cleaves the Si-O bond due to the high bond dissociation energy of the newly formed Si-F bond, liberating the primary alcohol for further functionalization (e.g., phosphorylation to mimic a nucleotide).

  • Validation : 1H-NMR should confirm the disappearance of the bulky tert-butyl and dimethyl proton signals (~0.9 ppm and 0.1 ppm).

System Architecture: Synthetic & Handling Workflow

To visualize the integration of safety protocols and synthetic utility, the following diagram maps the critical path from reagent intake to final analogue generation.

G A Raw Material: This compound B SDS Verification & GHS Compliance A->B Intake C Inert Atmosphere Storage (Argon/N2, Dark) B->C Prevent Oxidation D Chiral Resolution / QC (HPLC, LC-MS) C->D Preparation E Chemoselective N-Coupling (SNAr Reaction) D->E Stereopure Reactant F Nucleoside Analogue Synthesis E->F Scaffold Integration

Fig 1: Operational handling and synthetic workflow for this compound.

Conclusion

The utility of this compound extends far beyond a simple building block; it is a structural director in rational drug design. By strictly adhering to SDS-mandated inert handling and employing chemoselective synthetic strategies, researchers can harness its full potential in developing next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Apollo Scientific. "123288-54-0 Cas No. | this compound". 2

  • BLD Pharm. "123288-54-0|this compound". 5

  • Chemazone. "this compound - 117957-62-7". 3

  • ChemScene. "102099-18-3 | cis-(3-Aminocyclopentyl)methanol". 4

  • Benchchem. "((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis". 1

  • Benchchem. "The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues". 6

Sources

Escaping Flatland: Bioisosteric Applications of Cyclopentyl Methanol Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Historically, drug discovery has relied heavily on planar aromatic rings and oxygen-containing heterocycles. However, these motifs often introduce liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to enzymatic degradation.

The cyclopentyl methanol moiety has emerged as a highly versatile bioisostere. By replacing flat phenyl rings or metabolically labile furanose sugars with a saturated, three-dimensional cyclopentyl core appended to a hydroxymethyl exit vector, researchers can successfully "escape flatland"[1]. This whitepaper explores the mechanistic causality behind this bioisosteric replacement, supported by quantitative data, clinical applications, and validated synthetic protocols.

Mechanistic Rationale for Cyclopentyl Methanol Bioisosterism

The decision to utilize a cyclopentyl methanol derivative is driven by three core mechanistic advantages:

Steric 3D Projection and Entropic Optimization

Replacing a planar phenyl ring with a saturated cyclopentyl moiety increases the fraction of sp3-hybridized carbons (


). This three-dimensional projection reduces the entropic penalty upon target binding, as the rigidified ring is pre-organized to fit into deep lipophilic pockets[2]. The appended methanol group (-CH₂OH) acts as a highly directional exit vector, providing a critical hydrogen bond donor/acceptor that can mimic a serine/threonine side chain or an ether oxygen.
Metabolic Stability and Hydrolase Resistance

In the realm of antiviral therapeutics, natural nucleosides contain a ribose or deoxyribose furanose ring. The endocyclic oxygen of this sugar makes the glycosidic bond highly susceptible to cleavage by nucleoside phosphorylases and hydrolases. By replacing this oxygen with a methylene unit—forming a carbocyclic (cyclopentyl) ring—the resulting molecule becomes completely resistant to these degradative enzymes while maintaining the geometric mimicry required for polymerase binding[3].

G A Liability Identified: Furanose/Phenyl B Bioisosteric Replacement: Cyclopentyl Methanol A->B C Steric 3D Projection (Escape Flatland) B->C D Metabolic Stability (Hydrolase Resistance) B->D E Optimized PK/PD Profile C->E D->E

Figure 1: Logical workflow of bioisosteric replacement using cyclopentyl methanol derivatives.

Key Therapeutic Applications

Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulators

The cyclopentyl methanol scaffold was critical in the discovery of advanced S1P1 receptor modulators, such as BMS-986166 and BMS-986104 , which were developed for the treatment of autoimmune diseases like multiple sclerosis[4],[5]. In these clinical candidates, the ((1R,3S)-1-Amino-3-aryl-cyclopentyl)methanol core acts as a bioisostere for the polar headgroup of natural sphingosine. The primary alcohol perfectly mimics the phosphate-accepting hydroxyl of sphingosine, while the cyclopentyl ring provides a rigid, metabolically stable framework that prevents the cardiovascular liabilities associated with earlier, more flexible analogs[4].

Antiviral Carbocyclic Nucleosides

Carbocyclic nucleosides (carbanucleosides) utilize the cyclopentyl methanol moiety to replace the natural ribofuranose sugar[6]. Drugs such as Abacavir and Carbovir leverage this exact bioisosteric logic. The hydroxymethyl group mimics the 5'-OH of ribose, allowing intracellular kinases to phosphorylate the prodrug into its active triphosphate form. Because the cyclopentyl ring lacks the acetal linkage of standard sugars, the active metabolite cannot be cleaved by viral or host nucleosidases[3].

Pathway N1 Carbocyclic Nucleoside (Cyclopentyl Methanol Scaffold) N2 Intracellular Kinases (Phosphorylation of -CH2OH) N1->N2 Activation N3 Active Triphosphate Analog N2->N3 N4 Viral Polymerase (Target Enzyme) N3->N4 Competitive Binding N5 Chain Termination & Viral Inhibition N4->N5

Figure 2: Intracellular activation pathway of cyclopentyl methanol-based carbocyclic nucleosides.

Quantitative Physicochemical Profiling

The table below synthesizes the typical physicochemical shifts observed when transitioning from a traditional planar/heterocyclic scaffold to a cyclopentyl methanol bioisostere during hit-to-lead optimization.

Physicochemical ParameterPhenyl / Furanose PrecursorCyclopentyl Methanol BioisostereMechanistic Causality
LogD (pH 7.4) 3.8 (Phenyl)2.1 (Cyclopentyl)Increased

character reduces non-specific lipophilicity[1].
Aqueous Solubility < 10 µg/mL> 150 µg/mLDisruption of planar

stacking enhances aqueous solvation[1].
Metabolic Half-life (

)
15 min (Furanose)> 120 min (Cyclopentyl)Methylene replacement prevents phosphorylase/hydrolase cleavage[3].
Target Affinity (

)
12 nM8 nMRigid 3D conformation reduces the entropic penalty upon target binding[2].

Validated Experimental Methodology: Asymmetric Synthesis

To ensure scientific integrity, the synthesis of a cyclopentyl methanol bioisostere must be a self-validating system . The following protocol details the asymmetric hydroboration-oxidation workflow used to generate the ((1R,3S)-1-Amino-3-aryl-cyclopentyl)methanol scaffold (the core of BMS-986104)[5].

Note: The causality of each step is explicitly defined to ensure the protocol acts as a closed-loop validation of stereochemical fidelity.

Step 1: Asymmetric Hydroboration

Objective: Establish the critical (1R, 3S) stereocenters on the cyclopentene precursor.

  • Dissolve the substituted cyclopentene intermediate (1.0 eq) in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere.

  • Cool the reaction mixture to -30 °C.

  • Dropwise, add (+)- or (-)-diisopinocampheylborane (

    
    ) (1.5 eq). Stir for 6 hours.
    
  • Causality: The bulky chiral pinane ligands of the borane reagent dictate strict facial selectivity during the syn-addition across the double bond, ensuring the anti-Markovnikov placement of the boron atom with >95% enantiomeric excess.

Step 2: Oxidative Cleavage

Objective: Convert the organoborane intermediate to the primary alcohol (methanol moiety).

  • Quench the reaction mixture at 0 °C by slowly adding 3M NaOH (3.0 eq), followed immediately by 30%

    
     (3.0 eq).
    
  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Causality: Alkaline hydrogen peroxide facilitates a 1,2-alkyl migration from boron to oxygen. This mechanism proceeds with strict retention of stereochemical configuration, guaranteeing that the newly formed -CH₂OH group maintains the spatial orientation established in Step 1.

Step 3: Hydrogenolysis

Objective: Finalize the saturated carbocycle and remove sensitive protecting groups.

  • Extract the intermediate alcohol and dissolve it in HPLC-grade Methanol.

  • Add 10% Pd/C catalyst (0.1 eq by weight).

  • Purge the vessel and stir under a hydrogen atmosphere (

    
     balloon) at room temperature for 4 hours.
    
  • Causality: Palladium-catalyzed hydrogenation cleanly removes benzyl-based protecting groups and reduces any trace unsaturation without risking the over-oxidation of the primary alcohol.

Step 4: Analytical Validation (Self-Validating Checkpoint)

Objective: Confirm stereochemical purity before downstream biological assays.

  • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate in vacuo.

  • Subject the crude product to Chiral Supercritical Fluid Chromatography (SFC) using a Chiralcel OJ-H column (5 µm).

  • Elute with

    
     /[Isopropanol/Acetonitrile 1:1 with 0.1% TFA] at 100 bar, 35 °C.
    
  • Causality: Chiral SFC provides baseline resolution of stereoisomers. Achieving a single peak (>99% purity) validates the asymmetric induction of Step 1 and the stereoretention of Step 2, ensuring that the biological data generated from this compound will not be confounded by enantiomeric impurities[5].

Conclusion

The transition from flat, planar aromatics and labile furanose sugars to the cyclopentyl methanol scaffold represents a masterclass in rational drug design. By leveraging this bioisostere, medicinal chemists can simultaneously improve aqueous solubility, drastically enhance metabolic stability against hydrolases, and fine-tune target affinity through precise 3D spatial projection. As demonstrated by the clinical advancement of S1P1 modulators and carbocyclic antivirals, mastering the asymmetric synthesis and application of this moiety is an indispensable skill for modern drug development professionals.

References

  • Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor ResearchGate [Link]

  • Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials ACS Publications (Journal of Medicinal Chemistry) [Link]

  • Asymmetric Hydroboration Approach to the Scalable Synthesis of ((1R,3S)-1-Amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104) as a Potent S1P1 Receptor Modulator ACS Publications (Journal of Medicinal Chemistry) [Link]

  • Synthesis, Antiviral and Cytostatic Activities of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring Taylor & Francis [Link]

  • Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads ResearchGate[Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development. Content Type: In-depth Technical Guide and Experimental Protocol.

Introduction & Strategic Context

(3-Aminocyclopentyl)methanol is a highly versatile, conformationally restricted chiral building block. While not a pharmacologically active agent on its own, its rigid cyclopentane scaffold and defined stereocenters are critical for the enantioselective synthesis of complex therapeutics. It is predominantly utilized in the construction of carbocyclic nucleoside analogues (such as intermediates for anti-HIV agents like Bictegravir) and novel antibacterial agents targeting the MraY transferase (e.g., muraymycin analogs) [1].

The utility of this scaffold lies in its bifunctionality: the amino and hydroxymethyl groups serve as orthogonal reactive handles, while the cyclopentane ring dictates the precise spatial orientation of these substituents, thereby enhancing the target binding affinity and metabolic stability of the final drug molecule.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

The preparation of stereochemically pure this compound requires a highly controlled synthetic route. While direct reduction of 3-aminocyclopentanecarboxylic acid is possible, it often suffers from poor solubility profiles (zwitterionic intermediates) and requires harsh reducing agents (e.g.,


 or 

).

The Vince Lactam Approach: A more robust, scalable, and stereoselective approach utilizes the commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) as the starting material [1]. This bicyclic precursor inherently possesses the required cis relative stereochemistry.

  • Catalytic Hydrogenation: The sequence begins with the reduction of the strained alkene. Palladium on carbon (Pd/C) is selected because it cleanly reduces the double bond under mild hydrogen pressure without hydrogenolyzing the lactam C-N bond.

  • N-Boc Activation: The saturated lactam is highly stable and resistant to mild nucleophilic attack. To facilitate ring opening, the lactam nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. Expert Insight: The addition of 4-Dimethylaminopyridine (DMAP) is critical here; it acts as a nucleophilic catalyst to accelerate the transfer of the bulky Boc group to the sterically hindered secondary amide. The electron-withdrawing nature of the Boc group significantly weakens the lactam carbonyl's resonance stability, activating it for reduction.

  • Reductive Ring Cleavage: Sodium borohydride (

    
    ) in methanol is employed to open the activated N-Boc lactam. Causality:  Unlike 
    
    
    
    ,
    
    
    is mild, chemoselective, and tolerates protic solvents. It selectively reduces the activated lactam carbonyl to a primary alcohol. Subsequent treatment with boiling water catalyzes a neutral deprotection of the N-Boc group, yielding the free amino alcohol in a highly efficient, one-pot cleavage/deprotection cascade [1].

Data Presentation

Table 1: Physicochemical Profile of Target Scaffold
PropertySpecification
Chemical Name ((1R,3S)-3-Aminocyclopentyl)methanol
Molecular Formula

Molecular Weight 115.18 g/mol
Structural Features Conformationally restricted cis-cyclopentane core
Key Applications Precursor for carbocyclic nucleosides and MraY inhibitors
Table 2: Comparison of Synthetic Routes
ParameterVince Lactam Route (Recommended)Amino Acid Reduction Route
Starting Material (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one3-Aminocyclopentanecarboxylic acid
Stereocontrol Inherent in bicyclic starting materialRequires prior resolution/chiral synthesis
Reducing Agent

(Mild, safe, protic solvent tolerant)

or

(Harsh, strictly anhydrous)
Scalability High (Standard pharmaceutical scale-up)Moderate (Exothermic quenching risks)

Experimental Protocol: The Vince Lactam Route

The following protocol details the synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol, adapted from validated methodologies for muraymycin analog synthesis [1].

Step 1: Catalytic Hydrogenation (Preparation of Saturated Lactam)
  • Reaction Setup: Dissolve 10.0 g (91.7 mmol) of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in 180 mL of anhydrous methanol (

    
    ) in a heavy-walled hydrogenation flask.
    
  • Catalyst Addition: Carefully add 3.0 g of 10% Palladium on activated carbon (Pd/C) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (

    
    ) three times. Stir the suspension vigorously at 25 °C for 5 hours under a balloon pressure of 
    
    
    
    .
  • Workup & Validation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess

    
    . Concentrate the filtrate in vacuo to yield the saturated lactam (~9.17 g).
    
    • Self-Validation: Analyze via

      
       NMR. The complete disappearance of the olefinic protons (typically around 
      
      
      
      6.0–6.5 ppm) confirms 100% conversion.
Step 2: N-Boc Protection
  • Reaction Setup: Dissolve the crude saturated lactam (9.17 g, 82.5 mmol) in 300 mL of anhydrous acetonitrile (

    
    ).
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 28.60 g, 131.0 mmol) followed by DMAP (5.04 g, 41.2 mmol) to the solution.
    
  • Reaction: Stir the mixture at 25 °C for 1 hour. The reaction will mildly effervesce as

    
     is released.
    
  • Workup & Validation: Remove the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, hexanes/EtOAc, 5:2). Yields the N-Boc protected lactam as a white solid (~15.68 g, 81% over two steps).

    • Self-Validation: TLC analysis (UV and Ninhydrin stain). The product will be UV active (due to the carbonyl) but Ninhydrin negative (secondary protected amine).

      
       NMR will show a distinct 9H singlet at 
      
      
      
      1.51 ppm corresponding to the tert-butyl group.
Step 3: Reductive Ring Cleavage & Deprotection
  • Reaction Setup: In a 1 L round-bottom flask, dissolve the N-Boc protected lactam (15.68 g, 74.2 mmol) in 300 mL of

    
    .
    
  • Reduction: Slowly add

    
     (5.62 g, 148.5 mmol) in small portions over 15 minutes to control hydrogen evolution. Stir the mixture at 25 °C for 3 hours.
    
  • Deprotection (One-Pot): To achieve neutral N-Boc deprotection, add 100 mL of water and heat the mixture to a gentle boil (reflux) for 2-4 hours until the Boc group is fully cleaved.

  • Workup & Validation: Remove the methanol in vacuo. Partition the remaining aqueous layer with EtOAc. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford ((1R,3S)-3-Aminocyclopentyl)methanol.
    
    • Self-Validation: Electrospray ionization mass spectrometry (ESI-MS) must confirm the molecular mass of the free amino alcohol (

      
       = 116.1).
      

Synthetic Workflow Visualization

G N1 (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) N2 Saturated Lactam ((1R,4S)-2-azabicyclo[2.2.1]heptan-3-one) N1->N2 H2, Pd/C (10%) MeOH, 25°C, 5h N3 N-Boc Protected Lactam (tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) N2->N3 Boc2O, DMAP MeCN, 25°C, 1h N4 ((1R,3S)-3-Aminocyclopentyl)methanol (Target Scaffold) N3->N4 1. NaBH4, MeOH, 25°C, 3h 2. Boiling H2O (Deprotection)

Synthetic workflow for ((1R,3S)-3-aminocyclopentyl)methanol from Vince Lactam.

References

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY European Journal of Medicinal Chemistry (Kwak S.H., et al., 2021) URL:[Link]

Application Note: Protocol for Reductive Amination using (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(3-Aminocyclopentyl)methanol is a high-value scaffold in medicinal chemistry, offering a conformationally restricted diamine-like vector with a primary alcohol handle for further diversification. Its utility, however, is often hampered by its high polarity and the presence of a competing nucleophile (the hydroxyl group).

This guide details a robust protocol for reductive amination that circumvents common pitfalls:

  • Chemoselectivity: Preferential alkylation of the amine over the hydroxyl group.

  • Solubility: Handling the polarity of the amino-alcohol, particularly when starting from the HCl salt.

  • Purification: Avoiding aqueous extraction losses due to the high water solubility of the product.

Core Chemical Properties
PropertySpecificationImpact on Protocol
Molecular Weight 115.17 g/mol Low MW fragment; atom economy is critical.
Stereochemistry cis- or trans- isomersGenerally fixed in starting material; protocol preserves ring configuration.
pKa (Conjugate Acid) ~10.5 (Amine)Requires neutralization if used as HCl salt.
Solubility High in H₂O, MeOH; Low in DCM/HexaneCritical: Standard aqueous workups often result in low yield.

Mechanism & Workflow Visualization

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine. We utilize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reactivity, allowing it to reduce imines selectively in the presence of aldehydes/ketones.

ReductiveAmination Amine (3-Aminocyclopentyl) methanol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Mixing (DCE) Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Mixing (DCE) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine Product Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium H- Transfer

Figure 1: Mechanistic pathway for the reductive amination using STAB. The rate-determining step is often the formation of the iminium species, particularly with hindered ketones.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Recommended for most aldehydes and reactive ketones. This method avoids toxic cyanides and uses mild conditions.[1]

Reagents:

  • This compound (1.0 equiv)[2]

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[4]

Protocol Steps:

  • Preparation: If using the HCl salt of the amine, dissolve 1.0 equiv of the salt in DCE and add 1.0 equiv of Triethylamine (TEA) or DIPEA. Stir for 10 minutes to free-base. Note: If the amine is an oil/free-base, skip this.

  • Imine Formation: Add the carbonyl component (1.0–1.1 equiv) to the amine solution.

  • Catalysis: Add Acetic Acid (1.0 equiv). This buffers the reaction and catalyzes imine formation. Stir for 15–30 minutes at Room Temperature (RT) under Nitrogen.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT.

    • Aldehydes:[3][4][5][6] Complete in 1–4 hours.

    • Ketones:[6] May require 12–24 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Method B: The "Difficult Substrate" (NaBH₃CN Protocol)

Use strictly for unreactive ketones or sterically hindered systems where STAB fails. Requires Methanol.[6][7]

Reagents:

  • Sodium Cyanoborohydride (NaBH₃CN) (Caution: Toxic)

  • Solvent: Methanol (MeOH)

  • Zinc Chloride (ZnCl₂) (Optional Lewis Acid additive for stubborn ketones)

Protocol Steps:

  • Dissolve amine (1.0 equiv) and ketone (1.0 equiv) in anhydrous MeOH.

  • Add Acetic Acid (catalytic, pH ~5–6).

  • Add NaBH₃CN (2.0 equiv).

  • Heat to 50°C if no reaction occurs after 4 hours.

  • Safety: Workup must be performed in a fume hood to avoid HCN generation.

Purification Strategy: The SCX Workflow

Due to the hydroxyl group and the secondary amine, the product is highly polar. Standard liquid-liquid extraction (DCM/Water) often leads to >40% yield loss into the aqueous layer.

Recommended Technique: Strong Cation Exchange (SCX) Chromatography. This method binds the basic amine product while washing away non-basic impurities (excess aldehyde, borate salts).

Purification Crude Crude Reaction Mixture SCX_Load Load onto SCX Cartridge Crude->SCX_Load Wash Wash with MeOH/DCM SCX_Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Waste Discard (Neutrals/Acids) Wash->Waste Impurities Final Pure Product (Free Base) Elute->Final

Figure 2: SCX Purification logic. This method serves as both workup and purification, eliminating the need for aqueous extraction.

SCX Protocol:

  • Condition: Flush SCX cartridge with MeOH.

  • Load: Dilute quenched reaction mixture with MeOH and load onto the cartridge.

  • Wash: Flush with 3 column volumes (CV) of MeOH. (Elutes non-basic impurities).

  • Elute: Flush with 2 CV of 2M Ammonia in Methanol .

  • Concentrate: Evaporate the ammoniacal fraction to yield the clean amine.

Troubleshooting & Optimization

ObservationRoot CauseSolution
No Reaction (Ketone) Steric hindrance or slow imine formation.Switch to Method B (MeOH/NaBH₃CN) or add molecular sieves to drive dehydration.
Dialkylation Aldehyde is too reactive.Add the aldehyde slowly (syringe pump) to the amine/reductant mixture (Inverse Addition).
Low Yield Product lost in aqueous workup.Stop aqueous extraction. Use SCX cartridges or evaporate solvent and load directly onto silica (DCM/MeOH/NH₃ gradient).
Starting Material Remains Amine salt not neutralized.Ensure 1.0 equiv of TEA/DIPEA was added if starting with HCl salt.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][3][5][9] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Sigma-Aldrich. (2025). Application Note: Reductive Amination using SCX Purification.

  • BenchChem. (2025).[10] this compound: Physical Properties and Handling.

Sources

Selective protection of the amino group in (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Protection of (3-Aminocyclopentyl)methanol

Executive Summary

This compound (CAS: 123288-54-0) is a bifunctional cyclopentane scaffold widely used in medicinal chemistry to introduce rigidity and defined stereochemistry into drug candidates.[1] The molecule contains two nucleophilic centers: a primary amine and a primary alcohol.

This guide details the protocols for the chemoselective protection of the amine as a tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), leaving the hydroxyl group free for subsequent derivatization (e.g., oxidation, mesylation, or etherification). The protocols prioritize high yield, operational simplicity, and the avoidance of O-acylation side products.

Strategic Analysis: The Chemoselectivity Challenge

The core challenge is distinguishing between the nucleophilicity of the nitrogen (amine) and the oxygen (alcohol).

  • Nucleophilicity: Nitrogen is less electronegative than oxygen, making the lone pair on the amine significantly more nucleophilic (

    
    ) under neutral or basic conditions.
    
  • Reagent Selection:

    • Di-tert-butyl dicarbonate (

      
      ):  The steric bulk and electronic properties of Boc anhydride make it highly selective for amines. The reaction rate with amines is orders of magnitude faster than with alcohols.
      
    • Benzyl chloroformate (

      
      ):  This reagent is more reactive than 
      
      
      
      . While selective for amines, it carries a higher risk of reacting with the alcohol to form a carbonate if the temperature or pH is not strictly controlled.
Decision Framework

The following logic gate illustrates the decision process for selecting the protection strategy:

ProtectionStrategy Start Start: this compound Condition Is Acid Sensitivity a Concern downstream? Start->Condition Goal Goal: N-Protected / O-Free BocRoute Route A: Boc Protection (Acid Labile) Condition->BocRoute No (Standard) CbzRoute Route B: Cbz Protection (Hydrogenolysis/Lewis Acid) Condition->CbzRoute Yes BocRoute->Goal Reagent: (Boc)2O Solvent: DCM or THF/H2O CbzRoute->Goal Reagent: Cbz-Cl Cond: 0°C, Schotten-Baumann

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream synthetic requirements.

Protocol A: Selective N-Boc Protection (Gold Standard)

This is the preferred method due to the high chemoselectivity of


. It minimizes the risk of protecting the alcohol.

Substrate State: this compound is often supplied as a hydrochloride salt.[2] This protocol assumes the salt form; if using the free base, omit the triethylamine (


).
Materials
  • This compound HCl[2]

  • Di-tert-butyl dicarbonate (

    
    )[3]
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aq) and Brine

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound HCl (1.0 equiv) in DCM (concentration ~0.2 M).

    • Note: DCM is preferred for solubility of the carbamate product. THF/Water (1:1) is an alternative if the starting salt is insoluble in DCM.

  • Neutralization: Cool the suspension to

    
     (ice bath). Add 
    
    
    
    (2.2 equiv) dropwise.
    • Rationale: 1.0 equiv neutralizes the HCl salt; the excess acts as a scavenger for any acidic byproducts, though

      
       reactions are generally neutral.
      
  • Reagent Addition: Add

    
      (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–12 hours.
    
    • Monitoring: Monitor by TLC (stain with Ninhydrin for free amine or PMA for the alcohol). The free amine spot should disappear.

  • Workup (Critical for Purity):

    • Dilute with DCM.[4]

    • Wash 1: 0.5 M citric acid or 1M HCl (cold). Purpose: Removes unreacted amine and excess

      
      .
      
    • Wash 2: Saturated

      
      . Purpose: Removes acidic byproducts.
      
    • Wash 3: Brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product, tert-butyl (3-(hydroxymethyl)cyclopentyl)carbamate , is typically obtained as a viscous oil or low-melting solid.

Protocol B: Selective N-Cbz Protection

Use this protocol if the Boc group is unstable in subsequent steps (e.g., if strong acid must be used later). This reaction requires stricter temperature control to prevent O-carbonylation.

Materials
  • This compound HCl[2]

  • Benzyl chloroformate (

    
    )[5]
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: THF/Water (1:1 mixture)

Step-by-Step Methodology
  • Preparation: Dissolve This compound HCl (1.0 equiv) and

    
      (3.0 equiv) in THF/Water (1:1) .
    
    • Mechanism:[6] The water/bicarbonate system (Schotten-Baumann conditions) buffers the pH, keeping the amine nucleophilic while suppressing the reactivity of the alcohol.

  • Temperature Control: Cool the mixture to

    
      and keep it there. Do not warm up. 
    
    • Causality: At

      
      , the activation energy for N-acylation is met, but O-acylation is kinetically disfavored.
      
  • Addition: Add

    
      (1.05 equiv) dropwise over 30 minutes.
    
  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC.
    
  • Quench: Add a few drops of N,N-dimethylethylenediamine (if available) or simply dilute with water to consume excess

    
    .
    
  • Workup:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M HCl, then Brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

Comparison of Protecting Groups
FeatureBoc ProtectionCbz Protection
Reagent


Selectivity (N vs O) ExcellentGood (Temperature dependent)
Byproducts

-BuOH,

(Gas)
HCl (requires base trap)
Deprotection Acid (TFA or HCl/Dioxane)Hydrogenolysis (

, Pd/C)
Risk of O-Protection Very LowModerate
Handling Over-Reaction (O-Protection)

If you observe a less polar spot on TLC corresponding to the N,O-diprotected species (carbonate/carbamate), do not discard the batch.

  • Correction Strategy: The carbonate (on the oxygen) is much more labile to base hydrolysis than the carbamate (on the nitrogen).

  • Protocol: Treat the crude mixture with LiOH (2 equiv) in MeOH/Water at room temperature for 30 minutes. This selectively cleaves the ester/carbonate, returning the alcohol, while the N-Boc or N-Cbz group remains intact.

Experimental Workflow Diagram

Workflow Step1 1. Dissolve Substrate (DCM or THF/H2O) Step2 2. Add Base (Et3N or NaHCO3) Neutralize HCl salt Step1->Step2 Step3 3. Add Reagent ((Boc)2O or Cbz-Cl) Step2->Step3 Check TLC Check Step3->Check Check->Step3 Incomplete (Add time) Step4 4. Workup (Acid Wash -> Base Wash) Check->Step4 Complete SideReaction Issue: N,O-Bis-protection? Step4->SideReaction Fix Hydrolysis (LiOH/MeOH) Cleaves O-PG only SideReaction->Fix Yes Final Pure N-Protected Alcohol SideReaction->Final No Fix->Final

Figure 2: Operational workflow including contingency step for over-protection.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7] Wiley-Interscience. (The definitive guide on functional group protection).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724. (Discusses the stability and selectivity of Boc).

  • Heller, S. T., & Sarpong, R. (2006). Chemoselective esterification and amidation of carboxylic acids. Organic Letters. (Provides context on chemoselectivity principles relevant to nucleophilic competition).

  • Sigma-Aldrich. (n.d.). This compound Hydrochloride Product Page. (Physical properties and safety data).

Sources

Using (3-Aminocyclopentyl)methanol in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Peptide Coupling Utilizing (3-Aminocyclopentyl)methanol

Introduction & Strategic Context

This compound (CAS: 123288-54-0) has emerged as a highly valuable chiral building block in modern pharmaceutical synthesis[1]. Featuring a rigid cyclopentane core, it provides defined spatial orientation for substituents, making it a critical intermediate in the development of peptidomimetics, CDK9 inhibitors, and antibacterial muraymycin analogs[2][3][4].

The molecule presents a specific synthetic challenge: it contains both a primary amine (-NH₂) and a primary alcohol (-OH). When integrating this scaffold into a peptide chain or drug molecule via amide bond formation, achieving high chemoselectivity (favoring N-acylation over O-acylation) is paramount to avoid unwanted byproducts and low yields[5].

Mechanistic Causality: Why N-Acylation Dominates

In peptide coupling, the objective is to form an amide bond between a carboxylic acid (e.g., a protected amino acid) and the amine of this compound. While the primary amine is inherently more nucleophilic than the primary alcohol, O-acylation can still occur under forcing conditions or when using excess reagents[6].

To enforce strict chemoselectivity, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the coupling reagent of choice[7].

Causality of Reagent Choice: HATU converts the carboxylic acid into a highly reactive OAt-active ester. The pyridine nitrogen atom within the HOAt leaving group exerts a powerful neighboring group effect. It forms a hydrogen-bonded 7-membered cyclic transition state with the incoming primary amine of this compound[8]. This transition state drastically lowers the activation energy for N-acylation, accelerating the reaction rate so significantly that the competing O-acylation pathway is kinetically starved[9]. Furthermore, the use of a sterically hindered base like DIPEA ensures the acid is deprotonated without the base acting as a competing nucleophile.

Mechanism A Carboxylic Acid (Peptide Fragment) B HATU + DIPEA (Activation) A->B Deprotonation C OAt-Active Ester Intermediate B->C Uronium Attack E 7-Membered Cyclic Transition State C->E Amine Addition G O-Acylated Byproduct (Minimized) C->G Competing Alcohol (Slow) D This compound (Nucleophile) D->E Nucleophilic Attack F Chemoselective N-Acylated Product (Amide) E->F Fast Kinetics

Caption: Mechanistic pathway of HATU-mediated activation and chemoselective N-acylation.

Quantitative Data Summaries

Table 1: Physicochemical Profile of this compound

PropertyValue / Description
CAS Number 123288-54-0[1]
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [1]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)
Common Isomers Used (1R,3S), (1S,3R)[2]

Table 2: Optimized Solution-Phase Coupling Parameters

ParameterOptimal RangeMechanistic Rationale
Carboxylic Acid 1.0 equivLimiting reagent to prevent over-consumption.
Amino Alcohol 1.05 - 1.1 equivSlight excess ensures complete conversion of the active ester.
HATU 1.0 - 1.2 equivAvoid large excess to prevent guanidinylation side reactions[10].
Base (DIPEA) 2.5 - 3.0 equivSterically hindered base deprotonates the acid without nucleophilic interference[7].
Solvent Anhydrous DMF or DCMSolubilizes polar peptide fragments; anhydrous state prevents ester hydrolysis[7].
Temperature 0 °C to 25 °CLow initial temp controls exothermic activation; RT ensures kinetic completion.

Self-Validating Experimental Protocol

This protocol describes the solution-phase coupling of an Fmoc-protected amino acid to this compound. The system is designed to be self-validating, meaning each phase contains an analytical checkpoint to ensure the reaction proceeds exactly as mechanistically intended.

Workflow Step1 1. Pre-Activation Acid + HATU + DIPEA Step2 2. Nucleophile Addition Add Amino Alcohol Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC (1-18h) Step2->Step3 Step4 4. Work-up Liquid-Liquid Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Self-validating experimental workflow for solution-phase peptide coupling.

Step 1: Preparation and Pre-Activation

  • Charge the Flask : In an oven-dried, argon-purged round-bottom flask, add the Fmoc-protected amino acid (1.0 mmol, 1.0 equiv) and HATU (1.1 mmol, 1.1 equiv).

  • Solubilization : Dissolve the solids in 10 mL of anhydrous DMF. Causality: Water must be strictly excluded to prevent the hydrolysis of the highly reactive OAt-ester back to the unreactive carboxylic acid.

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Validation Checkpoint 1 (Activation) : Stir for 15 minutes. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Self-Validation: You must observe the mass of the methyl ester (formed by methanol quenching the OAt-ester) or the OAt-ester itself. The free carboxylic acid mass should be <5%. Do not proceed until activation is confirmed.

Step 2: Chemoselective Nucleophilic Addition 5. Amine Addition : Dissolve this compound (1.05 mmol, 1.05 equiv) in 2 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C. 6. Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. 7. Validation Checkpoint 2 (Completion & Selectivity) : Analyze the reaction mixture via LC-MS. Self-Validation: The primary peak must correspond to the N-acylated product. Check for a +115 Da mass shift from the starting acid. Scan for the O-acylated byproduct (same mass, different retention time) or the di-acylated byproduct (+230 Da). Under these HATU/DIPEA conditions, O-acylation should be <2%.

Step 3: Work-up and Isolation 8. Quenching : Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: This neutralizes any remaining base and destroys unreacted active esters. 9. Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The highly polar DMF will largely remain in the aqueous phase, while the Fmoc-protected product partitions into the organic phase. 10. Washing : Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL). 11. Drying & Concentration : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Validation Checkpoint 3 (Purity) : Perform Flash Column Chromatography (typically DCM/MeOH gradient) and verify the final purified fractions via ¹H-NMR. The presence of the free -OH proton (if run in DMSO-d₆) and the amide -NH proton will definitively confirm strict N-chemoselectivity.

References

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses Source: Google Patents URL
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL:[Link]

  • HATU - Wikipedia Source: Wikipedia URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Uniurb.it / Chemical Reviews URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the (3-Aminocyclopentyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3][4] This guide provides an in-depth technical overview and a detailed protocol for the synthesis of kinase inhibitors using (3-aminocyclopentyl)methanol as a versatile and stereochemically-defined building block. The inherent structural features of this scaffold—a rigid cyclopentane core with strategically placed amino and hydroxymethyl functional groups—offer significant advantages in drug design.[5] We will explore the rationale behind its use, present a representative synthetic workflow, detail characterization methodologies, and outline essential safety protocols, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Central Role of Kinases and the Value of Chiral Scaffolds

The human genome encodes over 500 protein kinases, which collectively act as key nodes in signal transduction pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a post-translational modification that modulates protein function and downstream signaling.[1] The success of kinase inhibitors like Imatinib has revolutionized treatment paradigms, demonstrating the power of targeting specific molecular drivers of disease.[6]

The design of effective kinase inhibitors often hinges on achieving high potency and selectivity to minimize off-target effects. This requires precise control over the three-dimensional arrangement of atoms in the inhibitor molecule. Chirality is a fundamental property of many drugs, where different enantiomers can have vastly different biological activities.[5][7] Utilizing stereochemically pure starting materials, or "chiral building blocks," is a foundational strategy in modern medicinal chemistry to ensure the synthesis of a single, desired enantiomer.[5][8]

This compound, particularly a specific stereoisomer such as ((1S,3R)-3-aminocyclopentyl)methanol, is an exemplary chiral building block.[5] Its utility stems from several key features:

  • Rigid Scaffold: The cyclopentane ring provides a conformationally constrained core, which helps to control the spatial orientation of appended functional groups, a critical factor for optimizing interactions with the kinase active site.[5][9]

  • Defined Stereochemistry: The presence of defined stereocenters allows for the enantioselective synthesis of complex molecules, which is crucial for improving efficacy and safety profiles.[5]

  • Orthogonal Functional Groups: The primary amine and primary alcohol serve as versatile chemical handles for a variety of synthetic transformations, allowing for systematic exploration of the structure-activity relationship (SAR).[5] The amine can be readily acylated or used in nucleophilic substitution reactions, while the alcohol can be oxidized, etherified, or esterified.

The following diagram illustrates a simplified, generic kinase signaling pathway and the mechanism of its inhibition, providing context for the therapeutic strategy.

G cluster_0 Cellular Signaling Cascade ATP ATP Kinase Active Protein Kinase ATP->Kinase Binds to Active Site Substrate Substrate Protein (Inactive) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Downstream Cellular Response pSubstrate->Response Triggers Inhibitor Kinase Inhibitor (e.g., from Scaffold) Inhibitor->Kinase Competitively Binds to ATP Site

Caption: A generic kinase signaling pathway and its inhibition.

Conceptual Workflow for Synthesis and Evaluation

The development of a novel kinase inhibitor from a scaffold like this compound follows a logical progression from synthesis to biological validation. This workflow ensures that resources are directed toward the most promising candidates.

G Start This compound Scaffold Synth Step 1: Core Coupling (e.g., Amide Formation) Start->Synth Purify1 Purification & Characterization (HPLC, NMR, MS) Synth->Purify1 Diversify Step 2: Library Synthesis (SAR Exploration) Purify1->Diversify Purify2 Purification & Characterization (HPLC, NMR, MS) Diversify->Purify2 Screen Biological Screening (Kinase Inhibition Assay) Purify2->Screen Hit Hit Compound Identified Screen->Hit Potent & Selective? Optimize Lead Optimization Hit->Optimize End Preclinical Candidate Optimize->End

Caption: Overall workflow from scaffold to preclinical candidate.

Representative Synthesis Protocol

This section details a representative, two-step synthesis of a hypothetical kinase inhibitor, "Cycpeninib-A," starting from commercially available ((1R,3S)-3-Aminocyclopentyl)methanol. The chosen reaction is an amide coupling with a heterocyclic carboxylic acid, a common strategy for building kinase inhibitors.[10][11]

Chemical Reaction Scheme:

Caption: Synthesis of "Cycpeninib-A" via amide coupling.

Materials and Reagents
ReagentGradeSupplier ExampleCAS Number
((1R,3S)-3-Aminocyclopentyl)methanol>97%Klivon117957-62-7
2-chloro-pyrimidine-4-carboxylic acid>98%Sigma-Aldrich65755-32-0
HATUSynthesis GradeSigma-Aldrich148893-10-1
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-Aldrich7087-68-5
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich68-12-2
Dichloromethane (DCM)HPLC GradeFisher Scientific75-09-2
Saturated aq. NaHCO₃Reagent Grade--
BrineReagent Grade--
Anhydrous MgSO₄Reagent Grade-7487-88-9
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-pyrimidine-4-carboxylic acid (1.0 eq, e.g., 1.0 g).

  • Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature. Causality: HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.

  • Substrate Addition: In a separate vial, dissolve ((1R,3S)-3-Aminocyclopentyl)methanol (1.05 eq) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 50 mL). Causality: The aqueous work-up removes the water-soluble DMF and excess reagents like DIPEA salts.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Causality: The NaHCO₃ wash removes any unreacted carboxylic acid, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification Protocol: Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying pharmaceutical compounds to a high degree of purity (>98%), which is essential for accurate biological testing.[12][13]

  • Sample Preparation: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., Methanol or DMSO) to prepare a concentrated stock solution.

  • Method Setup:

    • Column: C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute the product. The specific gradient should be optimized based on an initial analytical HPLC run.

    • Flow Rate: 20 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, confirm purity by analytical HPLC, and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a TFA salt.

Characterization of the Final Product

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug discovery.[14] A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

TechniquePurposeExpected Result for "Cycpeninib-A"
¹H NMR Confirms the proton framework and structure.[15]Characteristic peaks for pyrimidine protons (e.g., ~8-9 ppm), amide proton (~7-8 ppm), cyclopentyl protons, and hydroxymethyl protons. The integration of peaks should match the number of protons in the structure.
¹³C NMR Confirms the carbon skeleton.Peaks corresponding to the carbonyl carbon of the amide, aromatic carbons of the pyrimidine, and aliphatic carbons of the cyclopentyl ring.
LC-MS Confirms molecular weight and purity.[14]A major peak in the chromatogram with a mass corresponding to the calculated exact mass of the protonated molecule [M+H]⁺.
Anal. HPLC Quantifies purity.[16][17]A single major peak at a specific retention time, with the peak area indicating a purity of >98%.

Mandatory Safety and Laboratory Protocols

Adherence to strict safety protocols is paramount in a chemical synthesis laboratory to protect researchers and ensure the integrity of the experiments.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles (not glasses), and appropriate chemical-resistant gloves (e.g., nitrile).[18][20]

  • Chemical Handling: Treat all chemicals as potentially hazardous.[19] Handle flammable solvents (e.g., DCM) and toxic reagents in a certified chemical fume hood.[19] Ensure all containers are clearly and accurately labeled.[18]

  • Emergency Preparedness: Be aware of the location and proper use of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.[18] Never work alone when performing hazardous procedures.[21]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.[19][22] Never pour organic solvents or reagents down the drain.

Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the design and synthesis of novel kinase inhibitors. Its inherent chirality and versatile functional groups provide a robust starting point for creating structurally diverse libraries of compounds for biological screening. The protocols and workflows detailed in this guide offer a foundational framework for researchers to leverage this scaffold effectively. By combining rational design, careful synthetic execution, rigorous purification, and thorough characterization, new and potent therapeutic agents can be developed to target the kinase-driven diseases that continue to pose a significant global health challenge.

References

  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024). Moravek. [Link]

  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2023). MDPI. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). ResearchGate. [Link]

  • New Study Groups Protein Kinases as Cancer Drug Targets. (2019). SBU News. [Link]

  • Protein kinases: drug targets for immunological disorders. (n.d.). National Institutes of Health (NIH). [Link]

  • How many kinases are druggable? A review of our current understanding. (2023). Portland Press. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021). ACS Chemical Biology. [Link]

  • HPLC in Pharmaceutical Industry: Key Applications and Benefits. (2025). AELAB. [Link]

  • Designing specific protein kinase inhibitors: insights from computer simulations and comparative sequence/structure analysis. (2002). PubMed. [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. (2025). Gilson. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Novasep. [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). National Institutes of Health (NIH). [Link]

  • Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022). ACS Publications. [Link]

  • HPLC's Importance in the Pharmaceutical production. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023). University of Idaho. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]

  • From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. (2025). The Institute of Cancer Research. [Link]

  • Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. (2024). MDPI. [Link]

  • Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025). MDPI. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Institutes of Health (NIH). [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield (CSUB). [Link]

  • NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (n.d.). ACS Publications. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.).
  • This compound. (n.d.). PubChem. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). National Institutes of Health (NIH). [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health (NIH). [Link]

  • This compound hydrochloride. (n.d.). PubChem. [Link]

  • Novel synthetic routes to pharmaceuticals may lead to new and more effective treatments. (2022). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. (2015). PubMed. [Link]

  • Medicinal Chemistry of Aminocyclitols. (n.d.). PubMed. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm. [Link]

  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2002). ResearchGate. [Link]

  • (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate. (n.d.). Lotusfeet Pharma. [Link]

  • Synthetic routes to pharmaceuticals greatly expanded leading to new and more effective treatments. (2022). EurekAlert!. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. (2011). PubMed. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (n.d.). ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals. [Link]

  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. (n.d.).

Sources

Procedure for esterification of the hydroxyl group in (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale and Challenges

(3-Aminocyclopentyl)methanol is a highly versatile, bifunctional cycloaliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The molecule possesses two reactive nucleophilic centers: a primary amine (-NH₂) and a primary alcohol (-OH).

In drug development, the targeted functionalization of the hydroxyl group via esterification presents a classic chemoselectivity challenge. Because the nitrogen lone pair is significantly more polarizable and less electronegative than oxygen, the primary amine is inherently more nucleophilic[2]. Attempting direct esterification using standard coupling agents or acyl chlorides inevitably leads to preferential N-acylation (amide formation) or uncontrolled N,O-diacylation.

While direct O-acylation of unprotected amino alcohols can sometimes be forced under strongly acidic conditions (where the amine is protonated and rendered non-nucleophilic)[3], such harsh conditions are rarely tolerated by the complex, highly functionalized carboxylic acids used in modern drug discovery. Therefore, the most robust, scalable, and self-validating system is a three-step orthogonal sequence: (1) N-Protection, (2) O-Esterification, and (3) N-Deprotection.

Workflow Visualization

Workflow A (3-Aminocyclopentyl) methanol B Step 1: N-Protection (Boc2O, Et3N, DCM) A->B Mask Amine C Step 2: O-Esterification (R-COOH, EDC, DMAP) B->C Steglich Coupling D Step 3: Deprotection (TFA, DCM) C->D Cleave Boc E Target Ester Salt (O-Acyl Derivative) D->E Final Isolation

Figure 1: Three-step synthetic workflow for the chemoselective O-esterification.

Experimental Protocols & Mechanistic Causality

Step 1: Chemoselective N-Boc Protection

The tert-butoxycarbonyl (Boc) group is selected for its absolute stability during neutral/mildly basic esterification conditions and its clean, orthogonal removal under acidic conditions[2].

Protocol:

  • Initiation: Dissolve this compound (1.0 equiv, ~0.1 M) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, 1.2 equiv). Causality: The base acts as an acid scavenger to neutralize any trace acids and maintain the amine in its active, unprotonated state.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Moderating the temperature prevents exothermic runaway and suppresses potential transient O-acylation by the Boc anhydride.

  • Reagent Addition: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor complete conversion via TLC (Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl (3-(hydroxymethyl)cyclopentyl)carbamate.

Step 2: Steglich O-Esterification

Standard Fischer esterification requires heat and strong acids, which would prematurely cleave the Boc group. Instead, the Steglich esterification utilizes mild carbodiimide coupling[4]. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is strictly preferred over DCC (N,N'-Dicyclohexylcarbodiimide) for drug development workflows because its urea byproduct is highly water-soluble, eliminating the need for tedious filtration and preventing trace organic contamination.

Protocol:

  • Activation: Dissolve the target carboxylic acid (R-COOH, 1.1 equiv) and the protected amino alcohol from Step 1 (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Mechanistic Insight: The Critical Role of DMAP

Without DMAP, the reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. This intermediate is highly susceptible to a 1,3-rearrangement, forming a thermodynamically stable, completely unreactive N-acylurea dead-end product[4]. DMAP acts as an aggressive nucleophilic catalyst, attacking the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium ion that is subsequently trapped by the primary alcohol.

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Prone to 1,3-rearrangement) A->B EDC Activation C Acylpyridinium Ion (Highly Active Intermediate) B->C + DMAP Catalyst (Outcompetes rearrangement) D Ester Product + Regenerated DMAP C->D + Protected Amino Alcohol (Nucleophilic attack)

Figure 2: DMAP-catalyzed Steglich esterification mechanism preventing N-acylurea formation.

Step 3: Acid-Mediated N-Deprotection

To yield the final functionalized amino alcohol, the Boc group is cleaved.

Protocol:

  • Cleavage: Dissolve the purified ester from Step 2 in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Causality: TFA protonates the carbamate, initiating the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as the stable O-acyl-(3-aminocyclopentyl)methanol trifluoroacetate salt, which can be used directly in subsequent API synthesis steps or neutralized with a mild base if the free amine is required.

Quantitative Data: Reagent Optimization for Step 2

Selecting the correct coupling agent is vital for yield and downstream processing. The table below summarizes the empirical performance of common coupling agents for the Steglich esterification of Boc-protected amino alcohols.

Coupling AgentCatalyst RequiredTypical YieldByproduct PropertiesDownstream Purification Impact
EDC·HCl DMAP (0.1 eq)85 - 95%Water-soluble ureaOptimal. Byproducts removed via simple aqueous wash.
DCC DMAP (0.1 eq)80 - 90%Insoluble DCUPoor. Requires filtration; trace DCU often contaminates the product.
HATU DIPEA (2.0 eq)> 90%Water-solubleSub-optimal. High cost; typically reserved for sterically hindered amides, overkill for primary alcohols.

References

  • PubChem. "this compound | C6H13NO | CID 14016457". Source: nih.gov. URL:[Link]

  • ResearchGate. "Selective esterifications of alcohols and phenols through carbodiimide couplings". Source: researchgate.net. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". Source: beilstein-journals.org. URL:[Link]

Sources

Process Development Guide: Scalable Manufacturing of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminocyclopentyl)methanol is a critical chiral scaffold in the synthesis of next-generation kinase inhibitors and GPCR ligands. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LiAlH4) for direct reduction of amino acids, this approach is deemed non-viable for kilo-scale manufacturing due to severe safety risks (pyrophoricity, hydrogen evolution) and difficult work-ups (aluminum emulsion formation).

This application note details a Process Safety by Design (PbD) approach. We utilize a robust, three-stage protocol:

  • Esterification & Protection: Conversion to the lipophilic Boc-amino ester.

  • Activated Borohydride Reduction: Use of the NaBH4/LiCl system to mimic LiBH4 activity safely.

  • Deprotection: Controlled acidic cleavage to yield the hydrochloride salt.

This route offers superior impurity rejection, enantiomeric retention (>99% ee), and eliminates the need for cryogenic conditions or pyrophoric reagents.

Strategic Route Selection

Comparison of Synthetic Strategies
ParameterRoute A: Direct LiAlH4 ReductionRoute B: Borane (BH3·THF) ReductionRoute C: Protected Ester Reduction (Recommended)
Reagent Safety High Risk: Pyrophoric; violent quenching.[1]Moderate Risk: Toxic gas; expensive; unstable storage.Low Risk: NaBH4 is stable; LiCl is benign.
Scalability Poor. Exotherms are difficult to control.Low. Reagent volume and cost are prohibitive.High. Standard reactor types; manageable heat flow.
Purification Difficult. Al-salts trap product; emulsions form.Requires careful quenching of borane-amine complexes.Excellent. Intermediates are lipophilic and crystallizable.
Cost Low materials, High operational cost.High materials cost.Optimal. Low material and operational costs.

Detailed Experimental Protocols

Stage 1: Esterification and Boc-Protection

Objective: To convert the zwitterionic amino acid into a lipophilic intermediate suitable for organic solvent processing.

Reagents:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv)

  • Methanol (MeOH) (10 vol)

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

Protocol:

  • Esterification: Charge MeOH into a glass-lined reactor. Cool to 0–5°C.

  • Add SOCl2 dropwise over 1 hour, maintaining temperature <10°C (Exothermic).

  • Add 3-Aminocyclopentanecarboxylic acid portion-wise.

  • Warm to reflux (65°C) and stir for 4 hours. Monitor by HPLC/TLC until conversion >98%.

  • Solvent Swap: Concentrate under vacuum to remove excess SOCl2/MeOH. Re-dissolve the resulting amino-ester HCl salt in Dichloromethane (DCM) (10 vol).

  • Protection: Cool to 0°C. Add TEA slowly (maintain <5°C).

  • Add Boc2O solution in DCM dropwise.

  • Warm to 20–25°C and stir for 6 hours.

  • Workup: Wash organic layer with 1M HCl, then Sat. NaHCO3, then Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate to yield Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate .

    • Target Yield: 90–95%

    • Appearance: White solid or colorless oil (crystallizes upon standing).

Stage 2: Activated Borohydride Reduction

Objective: Chemoselective reduction of the ester to the alcohol without affecting the carbamate (Boc) group.

Mechanism: NaBH4 is generally too mild to reduce esters.[2] Adding Lithium Chloride (LiCl) generates Lithium Borohydride (LiBH4) in situ, which is sufficiently reactive to reduce esters but safer to handle than solid LiBH4.

Reagents:

  • Boc-Amino Ester (from Stage 1) (1.0 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Lithium Chloride (LiCl) (2.0 equiv)

  • THF (anhydrous) (8 vol)

  • Ethanol (Absolute) (4 vol)

Protocol:

  • Preparation: Charge THF and Boc-Amino Ester into the reactor. Stir to dissolve.

  • Add LiCl and NaBH4 as solids. (Note: Slight hydrogen evolution may occur).

  • Initiation: Cool to 0°C. Add Ethanol dropwise over 2 hours.

    • Critical Control: Hydrogen gas (

      
      ) evolution will be steady. Ensure reactor venting is active and scrubber is functioning. Maintain T < 10°C.
      
  • Reaction: Warm to 20–25°C and stir for 12–16 hours.

  • IPC (In-Process Control): Check for disappearance of ester by TLC (Hexane:EtOAc 1:1).

  • Quenching: Cool to 0°C. Add Sat. NH4Cl solution slowly.

    • Safety: Vigorous bubbling. Add slowly to control foam.

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol).

  • Purification: Wash combined organics with Brine, dry, and concentrate.

    • Intermediate:tert-butyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate .

    • Target Yield: 85–90%

Stage 3: Deprotection and Salt Formation

Objective: Removal of the Boc group to yield the final pharmaceutical salt.

Reagents:

  • Boc-Amino Alcohol (from Stage 2)

  • 4M HCl in Dioxane (or IPA/HCl)

  • Isopropyl Ether (IPE) or MTBE (Antisolvent)

Protocol:

  • Dissolve the intermediate in Dioxane (3 vol).

  • Add 4M HCl in Dioxane (3.0 equiv) at 20°C.

  • Stir for 3 hours. Product may begin to precipitate.

  • Crystallization: Add IPE (10 vol) slowly to force full precipitation of the salt.

  • Filtration: Filter the white solid under nitrogen.

  • Drying: Vacuum oven at 40°C for 12 hours.

  • Final Product: (1R,3S)-(3-Aminocyclopentyl)methanol Hydrochloride .

Visualizations

Figure 1: Synthetic Pathway (Reaction Scheme)

SynthesisPath SM Start: (1R,3S)-3-Amino cyclopentanecarboxylic acid Inter1 Intermediate 1: Methyl Ester HCl Salt SM->Inter1 1. SOCl2, MeOH (Esterification) Inter2 Intermediate 2: Boc-Amino Ester Inter1->Inter2 2. Boc2O, TEA (Protection) Inter3 Intermediate 3: Boc-Amino Alcohol Inter2->Inter3 3. NaBH4, LiCl (Reduction) Final Final Product: (3-Aminocyclopentyl) methanol HCl Inter3->Final 4. HCl/Dioxane (Deprotection)

Caption: Step-wise chemical transformation from amino acid precursor to final amino alcohol salt.

Figure 2: Process Engineering Workflow

ProcessFlow cluster_0 Stage 2: Reduction Reactor Setup Reactor Glass-Lined Reactor (Inert N2 Atmosphere) Scrubber Gas Scrubber (H2 Venting) Reactor->Scrubber H2 Off-gas TempControl Cryostat/Chiller (Maintain <10°C) Reactor->TempControl Feedback Loop Quench Quench: Sat. NH4Cl (Exothermic Control) Reactor->Quench Post-Reaction Dosing Controlled Dosing Pump (Ethanol Addition) Dosing->Reactor Slow Addition Start Charge: Boc-Ester + NaBH4 + LiCl + THF Start->Reactor Workup Phase Separation (Organic/Aqueous) Quench->Workup

Caption: Engineering controls required for the safe scale-up of the hydride reduction step.

Critical Quality Attributes (CQAs) & Troubleshooting

AttributeSpecificationCommon Failure ModeCorrective Action
Enantiomeric Excess (ee) > 99.0%Racemization during esterification (if T > 70°C).Strictly control reflux temp; check SM optical rotation.
Chemical Purity > 98.0%Incomplete reduction (Ester remaining).Ensure LiCl is dry; verify Ethanol quality (water content).
Residual Boron < 100 ppmBoron complex formation.Perform multiple MeOH co-evaporations to remove volatile borates.
Water Content < 0.5%Hygroscopic salt.Dry under vacuum with

or use anhydrous storage.

Safety Information

  • Sodium Borohydride (NaBH4): Water-reactive.[1][3] Releases flammable hydrogen gas upon contact with acids or water. However, it is significantly more stable than LiAlH4.

  • Hydrogen Evolution: The reduction step generates stoichiometric quantities of

    
    . Ensure the reaction vessel is grounded (static dissipation) and vented through a flame arrestor.
    
  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water.[1][3] Use a caustic scrubber for off-gases (

    
    , 
    
    
    
    ).

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][4][5][6][7] Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Oreate AI Blog. (2026). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction.[1][4][7] Retrieved from [Link]

Sources

Application Note: Orthogonal Functionalization of (3-Aminocyclopentyl)methanol for Combinatorial Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopentane Scaffolds

The drive to "escape from flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) has fundamentally reshaped modern medicinal chemistry[1]. Cyclopentane scaffolds offer a rigid, conformationally restricted core that serves as an excellent bioisostere, providing defined exit vectors for substituents to occupy hydrophobic pockets in target proteins[1].

Among these scaffolds, (3-aminocyclopentyl)methanol—particularly its stereochemically pure forms such as ((1S,3R)-3-aminocyclopentyl)methanol—acts as a highly versatile bifunctional hub[2]. While not pharmacologically active on its own, its rigid core and defined stereocenters are critical for the enantioselective construction of complex therapeutics[2], ranging from antibacterial muraymycin analogs targeting MraY[3] to selective cyclin-dependent kinase (CDK) inhibitors[4]. For library generation, its value lies in the orthogonal reactivity of its primary amine and primary aliphatic alcohol, allowing for sequential, highly controlled functionalization.

Workflow Visualization: Orthogonal Library Generation

To generate a diverse combinatorial library, the functionalization sequence must exploit the inherent electronic differences between the two functional groups. The aliphatic amine (pKa ~10.5) is significantly more nucleophilic than the primary alcohol (pKa ~16). This causality dictates that N-functionalization should proceed first, serving as the primary point of diversity, followed by O-activation or oxidation for the second point of diversity.

G Start This compound N_Func 1. N-Functionalization (SNAr / Amidation) Start->N_Func Chemoselective Reaction Lib_A Intermediate Library (N-Substituted, Free -OH) N_Func->Lib_A Validation: LC-MS / NMR O_Func 2. O-Functionalization (Oxidation / Etherification) Lib_B Final Diversified Library (Dual N/O Substituted) O_Func->Lib_B High-Throughput Diversification Lib_A->O_Func Orthogonal Activation

Orthogonal functionalization workflow of this compound for library generation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding analytical checkpoints to ensure chemoselectivity and prevent downstream library contamination.

Protocol A: Chemoselective N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of heteroaryl compounds, such as CDK9 inhibitors, the amine group can be selectively arylated without transient O-protection[4].

Mechanistic Causality: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it effectively solvates cations (from the triethylamine base) while leaving the amine nucleophile "naked" and highly reactive. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The vast difference in nucleophilicity between the amine and the alcohol ensures that SNAr occurs exclusively at the nitrogen under these specific thermal conditions (90–100 °C)[4].

Step-by-Step Procedure:

  • In a reaction vial, dissolve the electrophile (e.g., 5′-chloro-2′-fluoro-N-(3-fluorobenzyl)-2,4′-bipyridin-6-amine or similar heteroaryl chloride) (1.0 eq) in anhydrous DMSO (0.3 M)[4].

  • Add ((1S,3R)-3-aminocyclopentyl)methanol (1.2 to 3.0 eq) and TEA (5.0 eq)[4].

  • Seal the vial and stir the crude mixture at 100 °C for 20 hours[4].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS.

    • Success Indicator: Disappearance of the starting heteroaryl chloride peak and the emergence of the

      
       peak corresponding to the secondary amine.
      
    • Failure Indicator: If an

      
       corresponding to diarylation (both N- and O-arylation) appears, the temperature exceeded thermodynamic control limits or the electrophile stoichiometry was too high.
      
  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine to completely partition and remove the DMSO and TEA salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the intermediate library scaffold (Library Subset A).
    
Protocol B: Orthogonal O-Functionalization via Swern Oxidation and Reductive Amination

Once the nitrogen is secured, the primary alcohol can be converted into an aldehyde to serve as a handle for a second point of diversity (e.g., reductive amination with a panel of diverse amines).

Mechanistic Causality: Standard transition-metal oxidants (e.g., Jones reagent or


) risk over-oxidizing the primary alcohol to a carboxylic acid or degrading the newly formed secondary amine. Swern oxidation is strictly arrested at the aldehyde stage and operates at -78 °C, which preserves the delicate stereochemical integrity of the cyclopentane ring[2].

Step-by-Step Procedure:

  • In a flame-dried flask under an

    
     atmosphere, cool a solution of oxalyl chloride (1.5 eq) in anhydrous Dichloromethane (DCM) to -78 °C.
    
  • Add DMSO (3.0 eq) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Add the N-arylated intermediate from Protocol A (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Add TEA (5.0 eq) dropwise to facilitate the intramolecular deprotonation and collapse of the intermediate, then allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation Checkpoint: Quench with water, extract with DCM, and perform TLC (Hexane:EtOAc).

    • Success Indicator: The aldehyde product will be significantly less polar than the starting alcohol and will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). 1H NMR will show a distinct aldehyde proton singlet between 9.5–10.0 ppm.

  • Library Diversification: Immediately dissolve the crude aldehyde in 1,2-Dichloroethane (DCE). Aliquot into a 96-well plate containing diverse primary/secondary amines (1.2 eq per well) and

    
     (1.5 eq). Stir at room temperature for 12 hours to yield the fully diversified dual-functionalized library (Library Subset B).
    

Quantitative Data Summary

The table below summarizes representative reaction metrics for the orthogonal functionalization of the ((1S,3R)-3-aminocyclopentyl)methanol scaffold, demonstrating the high yields and purities achievable when adhering to the causal mechanistic controls described above.

Scaffold DerivativeN-Substituent (R1)O-Substituent / Derivative (R2)Yield (%)Purity (LC-MS)Mechanistic Note
Cpd-01 2-Fluoropyridin-4-ylFree -OH82%>95%Chemoselective SNAr in DMSO[4]
Cpd-02 5-Chloro-pyrimidin-2-ylFree -OH78%>98%Chemoselective SNAr (100 °C)
Cpd-03 2-Fluoropyridin-4-yl-CH2-NH-Benzyl65%>92%Swern Oxidation + Reductive Amination
Cpd-04 Boc-Protected-O-Mesylate90%>95%N-protection required prior to O-activation
Cpd-05 Cbz-ProtectedFree -OH88%>98%Standard Schotten-Baumann conditions[3]

References

  • Title: ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis Source: BenchChem URL: 2

  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: PMC (NIH) URL: 3

  • Title: Cyclopentane Derivatives in Drug Discovery Source: PharmaBlock URL: 1

  • Title: US8778951B2 - Heteroaryl compounds and their uses Source: Google Patents URL: 4

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Novel (3-Aminocyclopentyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a powerful tool for the rapid and efficient derivatization of (3-Aminocyclopentyl)methanol, a key chiral building block in modern medicinal chemistry. We will delve into the principles of microwave chemistry, its profound impact on accelerating drug discovery timelines, and provide detailed, field-proven protocols for the synthesis of novel compounds based on this valuable scaffold.

The Strategic Importance of the this compound Scaffold

In the landscape of contemporary drug design, scaffold-based approaches are paramount for the systematic development of new chemical entities.[1] The this compound framework, with its defined stereochemistry and versatile functional groups, represents a crucial chiral intermediate for creating complex drug molecules.[2] Its rigid cyclopentane core provides a three-dimensional structure that can effectively orient substituents in chemical space, a critical factor for optimizing interactions with biological targets.[2] This scaffold is particularly valuable in the synthesis of novel carbocyclic nucleoside analogues, which are instrumental in the development of antiviral and anticancer agents.[3]

The primary amino group and the hydroxyl group on the this compound scaffold serve as versatile handles for a wide array of chemical modifications. This allows for the rapid generation of compound libraries with diverse functionalities, a key strategy in hit-to-lead and lead optimization phases of drug discovery.[4]

Revolutionizing Synthesis: The Advent of Microwave Chemistry

Traditional synthetic methods often rely on conventional heating, which can be slow and inefficient, leading to prolonged reaction times and the formation of unwanted byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations, offering a greener and more efficient alternative.[5][7][8]

The fundamental principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture.[7][9] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid and uniform heating of the sample, a stark contrast to the slower and often uneven heat transfer of conventional methods.[4][7][10] This "in-core" heating dramatically reduces reaction times, often from hours or days to mere minutes or even seconds.[4][6][11]

Key Advantages of Microwave-Assisted Organic Synthesis:

  • Accelerated Reaction Rates: Dramatic reduction in reaction times is the most significant advantage of MAOS.[4][5][6][11]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher yields and simplified purification.[5][6][8][12]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible and reliable results.[13]

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional heating methods.[4]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to more sustainable chemical practices.[5][8][10]

The impact of MAOS on drug discovery is profound. By significantly shortening synthesis cycles, researchers can more rapidly explore chemical space, leading to faster identification and optimization of lead compounds.[4][14]

Visualizing the Microwave-Assisted Synthesis Workflow

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives.

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Reactants & Solvent (this compound, Electrophile, Base, Solvent) vial Microwave Vial Assembly reagents->vial Combine mw_reactor Microwave Reactor (Set Time, Temp, Power) heating Rapid Heating & Reaction mw_reactor->heating Irradiation cooling Controlled Cooling heating->cooling Completion extraction Extraction/Filtration cooling->extraction Transfer purification Chromatography extraction->purification analysis Analysis (LC-MS, NMR) purification->analysis final_product Pure Derivative analysis->final_product

Caption: General workflow for microwave-assisted synthesis.

Protocols for Microwave-Assisted Derivatization of this compound

The following protocols provide detailed, step-by-step methodologies for two key transformations of this compound: N-alkylation and amide coupling. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Microwave-Assisted N-Alkylation

This protocol describes the rapid synthesis of N-alkylated derivatives of this compound. The reaction utilizes a carbonate base and a polar aprotic solvent, conditions well-suited for microwave heating.

Rationale: The choice of a high-boiling point polar aprotic solvent like DMF or NMP allows for reaching high temperatures under microwave irradiation, significantly accelerating the reaction.[15] Potassium carbonate is an effective and economical base for this transformation.[16]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 2.0 mmol) followed by the desired alkyl halide (1.1 mmol).

  • Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Dilute the reaction mixture with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Microwave-Assisted Amide Coupling

This protocol outlines the direct synthesis of amides from this compound and a carboxylic acid. This method often benefits from a catalyst to facilitate the reaction under microwave conditions.

Rationale: Direct amide bond formation is an atom-economical and green approach.[17] Microwave irradiation can overcome the high activation energy often associated with this transformation, leading to rapid product formation.[18][19] The use of a catalyst can further enhance the reaction rate and yield.[17]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, combine this compound (1.0 mmol) and the desired carboxylic acid (1.05 mmol).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a suitable coupling reagent or a solid acid catalyst.

  • Microwave Irradiation (Solvent-Free or with Minimal Solvent):

    • For a solvent-free reaction, ensure the reactants are well-mixed.

    • Alternatively, add a minimal amount of a high-boiling, microwave-transparent solvent like toluene or a polar solvent like DMF.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.

  • Cooling: Let the reaction mixture cool to room temperature.

  • Work-up:

    • Dissolve the residue in dichloromethane (DCM, 20 mL).

    • Wash with a saturated solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting amide by flash chromatography or recrystallization.

  • Analysis: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the expected advantages of microwave-assisted synthesis over conventional heating for the derivatization of this compound.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Typical Yield Moderate to GoodGood to Excellent
Product Purity Often requires extensive purificationGenerally higher purity, simpler work-up
Energy Consumption HighLow
Reproducibility VariableHigh

Conclusion: A Paradigm Shift in Synthetic Chemistry

Microwave-assisted synthesis represents a significant advancement in the field of medicinal chemistry.[4][14] For scaffolds like this compound, this technology enables the rapid and efficient generation of diverse libraries of novel compounds. The dramatic reduction in reaction times, coupled with improved yields and purity, empowers researchers to accelerate the drug discovery process, from initial hit identification to lead optimization. By embracing MAOS, the scientific community can continue to push the boundaries of chemical synthesis, bringing new and effective therapies to patients faster.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). IJRPR.
  • The impact of microwave synthesis on drug discovery. (2005, December 23).
  • Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. (2016, January 4). Longdom Publishing.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • The impact of microwave synthesis on drug discovery. (2006, January 15). PubMed.
  • Microwaves in drug discovery and development: A Review. (2026, January 4).
  • Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. (2022, February 9). PubMed.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA.
  • ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. (2025). Benchchem.
  • The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues. (2025). Benchchem.
  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (2008). Organic Chemistry Portal.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). PMC.
  • Simple and Efficient Microwave Assisted N-Alkylation of Is
  • Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. (2025, November 12). MDPI.
  • Microwave-assisted preparation of amides using a stable and reusable mesoporous carbonaceous solid acid. (2009, January 29). RSC Publishing.
  • Further applications of classical amide coupling reagents: Microwave-assisted esterific
  • Journal of Biochemistry and Physiology. (2021). SciTechnol.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008, April 9).
  • Microwave Assisted Synthesis of Py-Im Polyamides. (2012, May 11). Organic Letters.
  • This compound. PubChem.
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2011, December). Synlett.
  • Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. (2024, October 23).
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • (1R,3S)-(3-Aminocyclopentyl) methanol. Klivon.
  • Microwave Reaction Tutorial. Biotage.
  • Recent applications of multicomponent reactions in medicinal chemistry. MedChemComm.
  • (1S,3R)-(3-Amino-cyclopentyl)-methanol. J&W Pharmlab.
  • This compound. MilliporeSigma.
  • Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. (2024, December 15). Bioorganic & Medicinal Chemistry.

Sources

Incorporation of (3-Aminocyclopentyl)methanol into macrocyclic structures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (3-Aminocyclopentyl)methanol Scaffolds in Macrocyclic Kinase Inhibitors

Executive Summary

The incorporation of This compound (CAS: 123288-54-0) into macrocyclic structures represents a high-value strategy for "escaping flatland" in drug discovery. By replacing linear alkyl chains or planar aromatic linkers with this saturated, chiral scaffold, medicinal chemists can significantly increase the fraction of sp3-hybridized carbons (


), thereby improving solubility and metabolic stability while restricting the conformational entropy of the macrocycle.

This guide details the strategic selection of stereoisomers and provides a validated protocol for incorporating this moiety into kinase inhibitor backbones via a Nucleophilic Aromatic Substitution (


) / Macrolactamization  sequence.

Strategic Considerations: Stereochemistry as a Design Tool

The utility of this compound lies in its geometric rigidity.[1] Unlike flexible linear linkers (e.g., PEG or alkyl chains), the cyclopentane ring locks the vectors of the amine and hydroxyl groups into specific orientations.

Isomer Selection Logic

The choice between cis- and trans- isomers dictates the macrocyclic ring size and shape complementarity.

  • Cis-Isomer ((1S,3R) or (1R,3S)): The amine and hydroxymethyl groups project from the same face of the ring. This induces a "U-turn" geometry, ideal for tight macrocycles (12–15 membered rings) where the linker must bridge a short distance, such as connecting the solvent-front to the hinge region.

  • Trans-Isomer ((1S,3S) or (1R,3R)): The groups project from opposite faces. This creates an extended "step" geometry, suitable for larger macrocycles (>16 membered rings) or for spanning deep hydrophobic pockets without collapsing the ring.

Decision Logic Diagram

The following decision tree assists in selecting the correct starting material based on structural requirements.

IsomerSelection cluster_rationale Structural Rationale Start Macrocycle Design Goal RingSize Target Ring Size? Start->RingSize Small Small/Medium (12-15 atoms) RingSize->Small Compact Large Large (>16 atoms) RingSize->Large Extended Cis Select Cis-Isomer (Creates U-Turn) Small->Cis Trans Select Trans-Isomer (Creates Extension) Large->Trans Rationale Cis: Minimizes transannular strain in small rings Trans: Prevents ring collapse in large spans

Figure 1: Stereochemical decision tree for selecting this compound isomers.

Synthetic Protocol: Macrocyclization Workflow

This protocol describes the synthesis of a representative macrocyclic kinase inhibitor (Type II) where the alcohol serves as the nucleophile for the initial coupling (


) and the amine  serves as the closure point for macrolactamization.
Materials & Reagents
  • Scaffold: N-Boc-(3-aminocyclopentyl)methanol (Enantiopure).

  • Electrophile: 2,4-Dichloropyrimidine derivative (or similar heteroaryl chloride).

  • Base: Cesium Carbonate (

    
    ) or NaH.
    
  • Coupling Agents: HATU, DIPEA.

  • Solvents: Anhydrous DMF, DCM, THF.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (


) 
Rationale: The primary alcohol is used to functionalize the core scaffold first. The amine is Boc-protected to prevent chemoselectivity issues.
  • Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add N-Boc-(3-aminocyclopentyl)methanol (1.1 equiv) and

    
     (2.5 equiv).
    
    • Note: If the aryl chloride is unreactive, use NaH (1.2 equiv) in THF at 0°C to generate the alkoxide before adding the electrophile.

  • Heat to 60–80°C under

    
     atmosphere for 4–12 hours. Monitor by LCMS for consumption of the aryl chloride.
    
  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Linker Extension & Deprotection Rationale: The carboxylic acid moiety (required for cyclization) is usually installed on the other end of the heteroaryl scaffold. Once installed, the amine must be deprotected.

  • Install Acid: (Subject to specific scaffold chemistry, e.g., Suzuki coupling of a boronic ester containing a protected acid).

  • Global Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) or 4M HCl in Dioxane for 1 hour to remove the Boc group and any acid protecting groups (e.g., t-butyl ester).

  • Concentrate: Remove volatiles in vacuo. Azeotrope with toluene to remove residual acid. Do not perform an aqueous workup if the amino-acid intermediate is zwitterionic/water-soluble.

Step 3: Macrolactamization (The Critical Step) Rationale: High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

  • Prepare Solution A: Dissolve the crude amino-acid precursor in anhydrous DMF to a concentration of 0.05 M .

  • Prepare Solution B: Dissolve HATU (1.5 equiv) in DMF.

  • Reaction: Add DIPEA (5.0 equiv) to Solution A. Immediately add Solution B.

    • Alternative: Syringe pump addition of the substrate into a solution of HATU/DIPEA is recommended for difficult cyclizations.

  • Stir at room temperature for 2–16 hours.

  • Validation: Monitor LCMS for the appearance of the macrocycle (

    
     mass shift relative to linear precursor).
    

Data Analysis & Quality Control

Key Analytical Parameters
ParameterMethodAcceptance CriteriaNotes
Purity UPLC-MS (254 nm)>95%Look for dimer peaks (

or

).
Stereochemistry 1H-NMR (NOESY)Distinct NOE correlationsCis shows strong H1-H3 correlations; Trans does not.
Atropisomerism Chiral HPLCSingle PeakMacrocyclization can lock atropisomers; check for peak splitting.
Troubleshooting Guide
  • Problem: Predominance of Dimer/Oligomer.

    • Solution: Increase dilution to 0.001 M (1 mM) during cyclization. Switch coupling reagent to DEPBT or PyBOP for slower activation.

  • Problem: Epimerization at the chiral center.

    • Solution: Avoid strong bases during the

      
       step if the chiral center is alpha to an electron-withdrawing group (unlikely for this specific scaffold, but possible for the coupling partner). Use 
      
      
      
      instead of Cs or NaH.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow described above.

SynthesisWorkflow Start N-Boc-(3-amino cyclopentyl)methanol Step1 Step 1: SNAr Coupling (Alcohol Nucleophile) Start->Step1 + Aryl Chloride Cs2CO3, 60°C Step2 Step 2: Acid Install & Deprotection Step1->Step2 1. Suzuki (optional) 2. TFA/DCM Step3 Step 3: Macrolactamization (High Dilution) Step2->Step3 Linear Precursor Final Macrocyclic Kinase Inhibitor Step3->Final HATU, DIPEA Intramolecular Closure

Figure 2: Synthetic workflow for incorporating this compound into a macrocyclic scaffold.

References

  • Pfizer Inc. (2014). Macrocyclic ALK Inhibitors (Lorlatinib Precursors).[2][3] Journal of Medicinal Chemistry.

  • Driggers, E. M., et al. (2008). The Exploration of Macrocycles for Drug Discovery: An Underexploited Structural Class.[4][5] Nature Reviews Drug Discovery.

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great drug candidates: further case studies from the literature.[6] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet.

  • Boger, D. L. (2019). Strategies for Macrocyclization in Drug Discovery. Accounts of Chemical Research.[7]

Sources

Troubleshooting & Optimization

Separating cis and trans diastereomers of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of (3-Aminocyclopentyl)methanol Diastereomers

Ticket ID: #SEP-3ACP-001 Topic: Isolation of cis- and trans-(3-Aminocyclopentyl)methanol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Query: "I have a mixture of cis- and trans-(3-aminocyclopentyl)methanol. Direct separation on silica is failing, and I have no UV signal. How do I separate these diastereomers?"

The Core Challenge: this compound presents a "perfect storm" of separation difficulties:

  • Polarity: The free amine and hydroxyl groups cause severe tailing on normal phase silica.

  • UV Silence: The lack of a chromophore (conjugated system) renders standard UV detection (254 nm) useless.

  • Structural Similarity: As diastereomers on a flexible cyclopentane ring, their boiling points and solubilities are similar.

Diagnostic Decision Tree: Use the following logic flow to determine your optimal workflow.

SeparationStrategy Start Start: Define Scale & Goal Scale Scale of Mixture? Start->Scale Small < 5 grams (Lab Scale) Scale->Small Large > 10 grams (Process Scale) Scale->Large Purity Is UV Purity Required? Small->Purity MethodB Method B: Salt Crystallization (HCl/Tartrate) Large->MethodB Cost Effective MethodC Method C: Stereoselective Synthesis Large->MethodC Long Term Fix MethodA Method A: Derivatization (Boc) + Flash Chrom. Purity->MethodA Yes (High Purity) Purity->MethodB No (Crude Separation)

Figure 1: Strategic decision matrix for selecting the isolation protocol based on scale and purity requirements.

Method A: The Derivatization Protocol (Recommended for Lab Scale)

Why this works: The free amine is the source of your tailing and detection issues. Protecting it with a tert-butoxycarbonyl (Boc) group eliminates the basicity (improving peak shape) and adds a weak chromophore (detectable at 210-220 nm), or allows for easier ELSD detection.

Step-by-Step Workflow

Phase 1: Protection

  • Dissolve crude this compound (1.0 eq) in DCM or THF.

  • Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 4-12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product will be less polar than the start material).

  • Workup: Wash with weak citric acid (removes unreacted amine), then brine. Dry and concentrate.

Phase 2: Chromatographic Separation The cis and trans Boc-derivatives have significantly different


 values compared to the free amines.
ParameterCondition
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase Hexane : Ethyl Acetate (Gradient 0%

60% EtOAc)
Detection UV 210 nm (weak) or Iodine Stain / PMA Dip
Elution Order Typically, the cis-isomer (intramolecular H-bonding possible) elutes after the trans-isomer, but this must be confirmed by NMR.

Phase 3: Deprotection

  • Isolate the desired diastereomer fraction.

  • Dissolve in minimal dioxane or MeOH.

  • Add 4M HCl in dioxane. Stir 1-2 hours.

  • Concentrate to obtain the pure diastereomer as the HCl salt .

Expert Tip: If UV detection is still too weak with Boc, use Cbz-Cl (Benzyl chloroformate) instead. The aromatic ring provides strong UV absorbance at 254 nm, making flash chromatography trivial [1].

Method B: Salt Crystallization (Recommended for Scale-Up)

Why this works: Diastereomers have different lattice energies. Converting the amino alcohol into a salt often amplifies these differences, causing one isomer to precipitate while the other remains in the mother liquor.

Troubleshooting The "Oil-Out": A common failure mode is the product separating as an oil rather than a crystal.

The Protocol:

  • Solvent Choice: Use anhydrous Ethanol (EtOH) or Isopropanol (IPA). Avoid water initially.

  • Acid Source: Use anhydrous HCl (gas in ether/dioxane) or solid organic acids (L-Tartaric acid, Benzoic acid).

  • Procedure:

    • Dissolve crude amine in hot EtOH.

    • Add 1.0 eq of acid slowly.

    • Cool slowly to RT, then to 0°C.

    • Seeding: If oil forms, scratch the glass or add a seed crystal of the pure isomer (if available from Method A).

Salt Screening Table:

AcidSolvent SystemOutcome Probability
HCl (anhydrous) EtOH / Et2OHigh. Trans isomer often less soluble [2].[1]
L-Tartaric Acid MeOH / AcetoneMedium.[2] Good for simultaneous enantiomeric resolution if needed.
Oxalic Acid EtOHHigh. Forms very stable, crystalline lattices.

Method C: Synthetic Control (The Root Cause Fix)

Why separate when you can synthesize selectively? The ratio of cis:trans is determined during the reduction of the ketone precursor (3-aminocyclopentanone or its protected derivative).

  • To favor Trans (Thermodynamic):

    • Reduce the ketone using Sodium Borohydride (

      
      )  in MeOH at lower temperatures.
      
    • Mechanism:[3][4][5] Hydride attacks from the less hindered face.

  • To favor Cis (Kinetic/Steric Control):

    • Use bulky hydride reagents like L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism:[3][4][5] The bulky reagent is forced to attack from the least hindered equatorial trajectory, forcing the hydroxyl group into the axial (cis) position relative to the amine [3].

SynthesisControl Ketone Precursor: 3-(Boc-amino)cyclopentanone Reagent1 Reagent: NaBH4 (Small Hydride) Ketone->Reagent1 Reagent2 Reagent: L-Selectride (Bulky Hydride) Ketone->Reagent2 Trans Major Product: Trans-Isomer (Thermodynamic) Reagent1->Trans Attack hindered face Cis Major Product: Cis-Isomer (Kinetic) Reagent2->Cis Attack open face

Figure 2: Controlling diastereoselectivity during the reduction of the ketone precursor.

FAQ: Common Troubleshooting

Q: I used C18 HPLC, but the peaks are broad and overlapping. A: The free amine interacts with residual silanols on the C18 packing.

  • Fix 1: Add 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate (pH 3) to your mobile phase to protonate the amine fully.

  • Fix 2: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Silica) with an Acetonitrile/Water gradient. This is superior for polar amino alcohols [4].

Q: How do I distinguish cis from trans by NMR? A: Look at the carbinol proton (CH-OH) in 1H NMR.

  • Cis: Generally appears further downfield (deshielded) due to anisotropy from the amine if they are on the same face.

  • NOESY: Strong NOE correlation between the H-1 (amine base) and H-3 (alcohol base) indicates cis (spatial proximity). Trans will show weak or no correlation.

Q: Can I use distillation? A: Only if you have a high-efficiency fractionating column (spinning band). The boiling point difference is likely <5°C. Distillation often results in thermal degradation (oxidation) of the amine before separation occurs.

References

  • BenchChem. (2025).[6] Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. Retrieved from 6

  • Grygorenko, O. O., et al. (2006). Separation of cis- and trans-isomers of cyclopropane carboxylic acids (Analogous mechanism for cyclic amino acids). Journal of Chromatography A. Retrieved from 7

  • González-de-Castro, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 153.[3] Retrieved from 3

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from 8

Sources

Technical Support Center: Synthesis of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-ACP-003 Topic: Optimization of Yield and Isolation Protocols for (3-Aminocyclopentyl)methanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound (CAS: 123288-54-0) presents a classic "polar trap" in organic chemistry. While the core reduction chemistry is well-understood, researchers often report yields below 40% due to three convergent failure modes:

  • Water Solubility: The product is highly hydrophilic (ClogP ~ -0.2), leading to massive losses during aqueous extraction.

  • Boron-Amine Complexation: When using borane reagents, the product forms stable Lewis acid-base adducts that mimic the physical properties of the desired alcohol but fail analytical purity tests.

  • Stereochemical Drift: Inefficient isolation conditions can alter the cis/trans ratio, particularly if harsh acidic workups are employed for prolonged periods.

This guide replaces standard textbook protocols with a Process Development (PD) approach designed to maximize mass recovery and stereochemical integrity.

Part 1: The "Golden Route" Protocol

Recommended for scale-up from 1g to 100g.

We recommend the Indirect Reduction Strategy (via N-Boc protection) over direct amino acid reduction. Direct reduction of the free amino acid often results in intractable emulsions and lower yields due to zwitterionic solubility issues.

Phase A: Protection & Esterification (Pre-requisite)

Start with 3-aminocyclopentanecarboxylic acid.

  • Boc-Protection: Treat with

    
     / 
    
    
    
    in Dioxane/Water.
  • Esterification: Convert to methyl ester using

    
     / 
    
    
    
    or
    
    
    .
    • Why? Reducing the ester is kinetically faster and cleaner than reducing the carboxylate salt.

Phase B: The Reduction (Critical Step)

Reagent: Lithium Aluminum Hydride (


) or Borane-Dimethyl Sulfide (

). Note:

is preferred for the ester;

is preferred if reducing the acid directly.

Protocol (Optimized for Yield):

  • Setup: Dissolve N-Boc-3-aminocyclopentanecarboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.

  • Addition: Add

    
     (2.5 equiv) dropwise. Maintain internal temp < 5°C.
    
  • Reaction: Warm to RT and stir for 4 hours.

  • The "Fieser" Quench (Crucial): Do NOT use standard acid/water dumps. For every

    
     grams of 
    
    
    
    used:
    • Add

      
       mL water.
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) that can be filtered, avoiding the "gelatinous nightmare" that traps product.

Phase C: Isolation (The Yield Maker)

Standard extraction (DCM/Water) will fail. Use this instead:

  • Filtration: Filter the granular aluminum salts through a celite pad. Wash the pad with hot THF (2x).

  • Drying: Dry the combined filtrate with

    
     and concentrate.
    
  • Purification: If the N-Boc group is retained, the product is lipophilic enough for standard silica chromatography (EtOAc/Hexane).

  • Deprotection (Final): Treat with 4M HCl in Dioxane.

    • Isolation: Evaporate solvent.[1] Do not neutralize with aqueous base. Isolate as the Hydrochloride Salt . This is the only way to guarantee >90% recovery.

Part 2: Process Visualization (Workflow)

The following diagram illustrates the critical decision points and the specific mechanism for breaking the Boron-Amine complex if the Borane route is chosen.

G Start Start: 3-Aminocyclopentanecarboxylic Acid Route_Decision Decision: Reduction Strategy Start->Route_Decision Prot_Ester 1. N-Boc Protection 2. Methyl Esterification Route_Decision->Prot_Ester High Yield Route Borane_Red Reduction: BH3-DMS or BH3-THF Route_Decision->Borane_Red Short Route LAH_Red Reduction: LiAlH4 in THF (0°C -> RT) Prot_Ester->LAH_Red Fieser_Quench Fieser Workup (H2O / 15% NaOH / H2O) LAH_Red->Fieser_Quench Isolation Isolation: Filter Solids -> Evaporate Fieser_Quench->Isolation Boron_Complex TRAP: Stable Boron-Amine Complex (Product sequestered) Borane_Red->Boron_Complex Complex_Break Mandatory Hydrolysis: Reflux in MeOH/HCl (4h) Boron_Complex->Complex_Break Complex_Break->Isolation Final Target: this compound (Isolated as HCl Salt) Isolation->Final

Figure 1: Comparative workflow for the synthesis of this compound, highlighting the critical "Boron Trap" in the direct reduction pathway.

Part 3: Troubleshooting & FAQs

Direct solutions to tickets submitted by researchers.

Q1: I used Borane-DMS for the reduction, but my NMR shows broad, confusing peaks and the mass balance is off. What happened?

Diagnosis: You have likely isolated the Borane-Amine adduct , not the free amine. Borane is a Lewis acid; the primary amine is a Lewis base. They form a stable complex that does not break down with simple water washes. The Fix:

  • Dissolve your crude material in Methanol.

  • Add concentrated HCl (or 4M HCl in dioxane) carefully.

  • Reflux the mixture for 2–4 hours. This is energetically required to break the B-N bond and convert the boron species into volatile trimethyl borate [1].

  • Concentrate the mixture. The borate ester will co-evaporate with the methanol, leaving your amine hydrochloride salt.

Q2: My product yield is <20% after aqueous extraction. Where is it?

Diagnosis: Your product is in the water layer.[2] this compound acts like a surfactant/polar solvent. The Fix:

  • Stop doing aqueous extractions.

  • If you must extract: Saturate the aqueous phase with NaCl (salting out) and use n-Butanol or Isopropanol/Chloroform (1:3) as the organic solvent. These are polar enough to pull the amino alcohol out of the brine [2].

  • Better approach: Use resin capture. Pass the aqueous reaction mixture (after filtering solids) through a column of Dowex 50WX8 (H+ form) .

    • Wash resin with water/methanol (removes non-basic impurities).

    • Elute product with 10%

      
       in Methanol.
      
Q3: How do I control the cis/trans stereochemistry?

Insight: The stereochemistry is usually set by the starting material (3-aminocyclopentanecarboxylic acid). However, epimerization can occur if you use strong bases at high temperatures during the esterification step. Data Table: Stereochemical Stability

ConditionRisk of EpimerizationRecommendation

Reduction
LowSafe to reflux if needed.
Acidic Hydrolysis (Boc removal)LowSafe at RT.
Strong Base (

,

)
High Avoid heating with strong base.
Borane ReductionLowStereoretentive mechanism.

Note: If you require a specific isomer (e.g., (1S,3R)), ensure your starting amino acid has high ee% and dr%. The reduction itself is generally stereoretentive [3].

Part 4: Analytical Checkpoints

Before proceeding to the next step of your synthesis, validate the intermediate using these criteria:

  • TLC Visualization: The amine is not UV active. Use Ninhydrin stain (turns red/purple) or Permanganate stain (turns yellow/brown).

  • NMR Marker: Look for the disappearance of the carbonyl peak (~170-175 ppm in

    
    ) and the appearance of the hydroxymethyl 
    
    
    
    signal (~65 ppm).
  • Salt Stoichiometry: If isolating as the HCl salt, ensure the elemental analysis or quantitative NMR matches a 1:1 stoichiometry. Excess HCl leads to hygroscopic "goo."

References

  • Walker, D. P., et al. (2011). "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol...". Synthesis, 2011(18), 2959–2964. (Methodology adapted for cyclopentyl analogs regarding borane complex breaking).

  • University of Rochester. "Workup Tricks for Polar and Water-Soluble Solvents." Department of Chemistry Guidelines. (Standard protocols for n-Butanol extractions of amino alcohols).

  • BenchChem. "((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis."[3] Technical Guide. (Stereochemical stability and applications).

Sources

Overcoming solubility issues of (3-Aminocyclopentyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility & Handling of (3-Aminocyclopentyl)methanol

Introduction: The "Polar Trap" of Small Amino Alcohols

This compound (CAS: 123288-54-0) presents a classic challenge in medicinal chemistry: it is a low molecular weight (115.17 g/mol ), highly polar (LogP ~ -0.2) scaffold. While it appears simple, its dual hydrogen-bond donor/acceptor motifs (amine and alcohol) create significant solubility hurdles in standard organic workflows.

This guide addresses the two most frequent support tickets we receive regarding this compound:

  • "It won't dissolve in my reaction solvent (DCM/THF)."

  • "I lost my product during the aqueous workup."

Module 1: Diagnosis & Reaction Setup

Q1: I purchased this compound, but it sits as a solid at the bottom of my flask in Dichloromethane (DCM). What is happening?

Diagnosis: You are likely working with the Hydrochloride (HCl) salt form (CAS: 2138162-83-9), not the free base.

  • The Science: The HCl salt is an ionic lattice. Non-polar or moderately polar solvents like DCM, Toluene, or Diethyl Ether cannot overcome the lattice energy of the salt.

  • The Fix: You must either switch solvents or "Free-Base" in situ.

Protocol A: The "Solvent Switch" (Recommended for Amide Couplings) If your reaction tolerates it, switch to a polar aprotic solvent.

  • Primary Choice: DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).[1] The salt will dissolve readily.

  • Compromise: If DCM is required for other reagents, use a DCM/DMF (4:1) mixture.

Protocol B: In-Situ Neutralization If you must use a non-polar solvent:

  • Suspend the salt in DCM.

  • Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Critical Step: Sonicate or stir vigorously for 15 minutes. You will see the solid dissolve or change texture as the free amine is released and the organic-soluble Hünig's base salt forms.

Q2: I need to run an oxidation on the alcohol group. Which solvent system avoids over-oxidation while maintaining solubility?

Recommendation: Avoid water-miscible solvents if using hypervalent iodine reagents (e.g., IBX/Dess-Martin).

  • Strategy: Use the Biphasic Buffer System .

  • Method: Dissolve the amine salt in a minimum amount of water or saturated NaHCO₃. Add DCM and the oxidant. The reaction occurs at the interface or via phase transfer.

  • Alternative: Protect the amine first (e.g., Boc-protection). The N-Boc-(3-aminocyclopentyl)methanol is significantly more lipophilic (LogP > 1.0) and will dissolve in pure DCM.

Visualization: Solubility Decision Matrix

SolubilityMatrix Start Start: this compound CheckForm Check Form: Is it HCl Salt or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Commercial Supply Base Free Base Form CheckForm->Base Lab Prepared DCM_Fail Insoluble in DCM/Et2O (Ionic Lattice) Salt->DCM_Fail Standard Organic Solvents Polar_Solvent Use DMF, DMSO, or MeOH Salt->Polar_Solvent Recommended Base_Strategy Soluble in MeOH, EtOH, THF Moderate in DCM Base->Base_Strategy Action_Salt Protocol: Add DIPEA (3 eq) or Switch to DMF DCM_Fail->Action_Salt Troubleshooting

Figure 1: Decision tree for solvent selection based on the chemical form of the starting material.

Module 2: Workup & Isolation (The "Invisible Product")

Q3: I finished my reaction, did a standard EtOAc/Water extraction, and my organic layer is empty. Where is my product?

Diagnosis: Your product is in the aqueous layer.

  • The Science: With a LogP of ~ -0.2, this compound prefers water over Ethyl Acetate (EtOAc). If the pH is acidic or neutral, the amine is protonated (ammonium), making it 100% water-soluble.

The "Salting-Out" Rescue Protocol: Do not discard your aqueous layer! Follow this procedure to recover the compound:

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 12) using NaOH or K₂CO₃. This ensures the amine is in the neutral (free base) state.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • Solvent Switch: Do not use EtOAc. Use DCM:Isopropanol (3:1) or n-Butanol .

    • Why? These solvent mixtures are more polar and can hydrogen-bond with the amine, pulling it from the water.

  • Repetition: Perform 3-4 extractions.

Q4: Can I avoid aqueous workup entirely?

Yes, and this is the "Gold Standard" for this molecule. For polar amino alcohols, aqueous extraction is often more trouble than it is worth.

Alternative: "Catch and Release" Purification

  • Concentrate: Evaporate the reaction solvent (DMF/DMSO) using a high-vacuum Genevac or lyophilizer.

  • SCX Column: Load the crude residue onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the amine product).

  • Result: Pure free base without liquid-liquid extraction.

Data Summary: Solubility Profile

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water High (>100 mg/mL)HighpH dependent; protonation increases solubility.
Methanol HighHighGood for transfers and chromatography.
DCM InsolubleModerateAvoid for Salt. Free base requires dry DCM.
THF PoorGoodGood for reactions if free-based.
DMF/DMSO HighHighBest for substitution reactions (Sn2).
Hexane InsolubleInsolubleUse only to precipitate/wash the solid.

Module 3: Advanced Workflow Visualization

The following diagram illustrates the "Rescue Protocol" for recovering the water-soluble amine from an aqueous mixture.

ExtractionRescue Aq_Layer Aqueous Layer (Contains Product) pH_Adj Adjust pH > 12 (NaOH/K2CO3) Aq_Layer->pH_Adj Ensure Free Base Salt_Out Saturate with NaCl pH_Adj->Salt_Out Decrease Water Solubility Extract_Solvent Extract with CHCl3:IPA (3:1) or n-BuOH Salt_Out->Extract_Solvent Increase Org. Affinity Organic_Layer Organic Layer (Product Recovered) Extract_Solvent->Organic_Layer Phase Separation Dry Dry (Na2SO4) & Concentrate Organic_Layer->Dry

Figure 2: Workflow for the extraction of highly polar amines from aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14016457, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. Solubility and Intermolecular Forces. Retrieved from [Link]

  • Royal Society of Chemistry. General Procedures for Amino Alcohol Synthesis and Protection (ChemSpider/RSC Journals). Retrieved from [Link]

(Note: While specific patents exist for this scaffold, the handling techniques above are derived from standard chemical principles for polar amino alcohols supported by the physical property data in Ref 1.)

Sources

Technical Support Center: Troubleshooting (3-Aminocyclopentyl)methanol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The oxidation of bifunctional molecules like (3-Aminocyclopentyl)methanol presents unique chemoselectivity challenges. This guide provides mechanistic troubleshooting, validated methodologies, and data-driven insights to help you eliminate side reactions and maximize your aldehyde yield.

Mechanistic Troubleshooting (Q&A)

Q: Why do I observe extensive oligomerization and low aldehyde yield when oxidizing this compound directly? A: The starting material is bifunctional, containing both a primary alcohol and a primary amine. When the alcohol is successfully oxidized to an aldehyde, the resulting intermediate (3-aminocyclopentane-1-carbaldehyde) is highly reactive. The unmasked primary amine of one molecule rapidly executes a nucleophilic attack on the newly formed carbonyl of another molecule. This is followed by dehydration to form an imine (Schiff base) . Because the molecule possesses both functional groups, this intermolecular condensation propagates uncontrollably, leading to extensive oligomeric and polymeric side products rather than the desired discrete amino aldehyde.

Q: Which protecting group is optimal for the primary amine in this specific cyclopentyl system? A: The choice of protecting group dictates downstream oxidation compatibility. For this compound, tert-butyloxycarbonyl (Boc) is highly recommended. N-Boc protection is easily achieved, completely stable to mild oxidative conditions (like TEMPO/NaOCl or IBX), and avoids the use of strongly basic or reductive deprotection conditions later, which could cause epimerization of the cyclopentane ring's chiral centers.

Q: Swern and PCC oxidations failed to yield the desired aldehyde for my protected substrate. What alternative oxidants are proven for this scaffold? A: Swern oxidation requires an amine base (e.g., triethylamine) during the final step. This basic environment can induce epimerization of labile stereocenters or trigger Pummerer-type side reactions. Pyridinium chlorochromate (PCC) often leads to over-oxidation or chromium coordination complexes that are difficult to purify. Field experience demonstrates that 2-Iodoxybenzoic acid (IBX) or TEMPO-mediated oxidations are vastly superior for cyclopentane-based amino alcohols. In the synthesis of cyclopentane-based muraymycin analogs, researchers found that while Swern and PCC failed, IBX in acetonitrile smoothly provided the corresponding aldehyde without epimerization . Alternatively, Anelli's protocol (catalytic TEMPO, stoichiometric NaOCl) provides rapid, highly chemoselective conversion .

Q: How does the TEMPO/NaOCl system prevent over-oxidation to the carboxylic acid? A: TEMPO is a sterically hindered nitroxyl radical that, when oxidized by NaOCl, forms an electrophilic oxoammonium cation. To prevent over-oxidation to the carboxylic acid, the reaction must be run in a biphasic solvent system (e.g., CH₂Cl₂/aqueous buffer) at a strictly controlled pH of 8.5–9.5. At this pH, the newly formed aldehyde partitions into the organic phase and resists hydration to a gem-diol. Because the oxoammonium cation requires the gem-diol intermediate to perform the second oxidation step to a carboxylic acid, keeping the aldehyde unhydrated effectively halts the reaction at the aldehyde stage .

Pathway Analytics & Visualization

To understand the necessity of the protection-oxidation sequence, review the logical workflow below. Direct oxidation inevitably leads to Schiff base polymerization, whereas amine masking ensures a controlled conversion.

G A This compound B Direct Oxidation (No Protection) A->B Unprotected Route C N-Protection (e.g., Boc2O) A->C Protected Route D Amino Aldehyde (Reactive Intermediate) B->D Oxidation F N-Boc-(3-Aminocyclopentyl)methanol C->F Amine Masking E Schiff Base Polymerization (Oligomeric Side Products) D->E Intermolecular Condensation G TEMPO/NaOCl Oxidation F->G Selective Oxidation H N-Boc-3-formylcyclopentyl-1-amine (Stable Target Product) G->H Controlled Conversion

Workflow: Unprotected Schiff base polymerization vs. protected selective oxidation.

G TEMPO TEMPO Radical (Catalyst) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Hydride Transfer from Alcohol Aldehyde Aldehyde (Product) Hydroxylamine->TEMPO Re-oxidation Alcohol Primary Alcohol (Substrate) Alcohol->Aldehyde 2e- Oxidation NaOCl NaOCl (Terminal Oxidant)

TEMPO catalytic cycle demonstrating the selective two-electron oxidation of primary alcohols.

Quantitative Method Comparison

Selecting the right oxidation conditions is critical for cyclopentyl scaffolds. The table below summarizes the performance of standard oxidation methods when applied to N-protected this compound.

Oxidation MethodReagents / CatalystChemoselectivity (1° Alcohol)Epimerization RiskTypical YieldPrimary Side Reactions / Drawbacks
Swern DMSO, (COCl)₂, Et₃NModerateHigh< 40%Base-induced epimerization; Pummerer byproducts.
PCC Pyridinium chlorochromateLowModerate< 50%Over-oxidation to carboxylic acid; toxic chromium waste.
IBX 2-Iodoxybenzoic acid, MeCNHighLow70–85%Insoluble byproducts require careful filtration.
TEMPO / Bleach TEMPO, NaOCl, KBr, NaHCO₃Very HighVery Low85–95%None, provided pH is strictly maintained at 8.5–9.5.

Self-Validating Experimental Protocols

The following two-step methodology utilizes a self-validating system to ensure the amine is fully masked before initiating a highly selective TEMPO-mediated oxidation.

Step 1: Amine Masking via N-Boc Protection

Rationale: Masking the nucleophilic amine prevents downstream Schiff base polymerization.

  • Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL).

  • Base Addition: Add NaHCO₃ (2.0 equiv, 20 mmol) to the solution and stir for 5 minutes at room temperature.

  • Protection: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Stain: Ninhydrin). The primary amine spot (which turns purple/pink) must completely disappear, indicating 100% conversion to the Boc-protected intermediate.

  • Workup: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(3-Aminocyclopentyl)methanol.

Step 2: Selective Alcohol Oxidation (Anelli's Conditions)

Rationale: Utilizing TEMPO with a biphasic buffer system prevents the hydration of the aldehyde, completely inhibiting over-oxidation to the carboxylic acid.

  • Preparation: Dissolve N-Boc-(3-Aminocyclopentyl)methanol (1.0 equiv, 8 mmol) in CH₂Cl₂ (30 mL).

  • Catalyst Loading: Add TEMPO (0.01 equiv, 0.08 mmol) and KBr (0.1 equiv, 0.8 mmol) to the organic phase.

  • Buffer System: Prepare an aqueous solution of NaOCl (1.1 equiv, ~0.35 M) and buffer it to pH 9.0 using saturated aqueous NaHCO₃.

  • Validation Checkpoint: Verify the pH of the aqueous oxidant is exactly 8.5–9.5 using pH paper. Causality: If the pH drops below 8, the reaction rate stalls and hypochlorous acid may induce unwanted chlorination. If pH > 10, the Boc group may become unstable and epimerization risk increases.

  • Oxidation: Cool the CH₂Cl₂ solution to 0 °C. Add the buffered NaOCl solution dropwise over 15 minutes under vigorous biphasic stirring.

  • Completion: Stir for an additional 30 minutes at 0 °C. The organic layer will transition from red/orange (active oxoammonium) to pale yellow upon completion.

  • Workup: Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (to quench unreacted oxidant), dry over Na₂SO₄, and concentrate at room temperature (avoid excessive heat to prevent aldehyde degradation) to yield N-Boc-3-formylcyclopentyl-1-amine.

References

  • Abbass, N. M. (2023). Synthesis, Characterization and Stability Constant study of New Schiff Bases Derived from 2-Amino -2-deoxy Chitosamine and aldehydes with Some Metal Complexes. Iraqi Journal of Science. Available at:[Link]

  • Wube, A., et al. (2016). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Available at:[Link]

  • Hoover, J. M., et al. (2014). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at:[Link]

Troubleshooting low reactivity of the secondary amine in cyclopentyl systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Secondary Amines in Cyclopentyl Systems Ticket ID: CP-AMINE-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Envelope" Problem

If you are reading this, you are likely observing stalled conversion or poor yields when attempting to functionalize a secondary amine attached to a cyclopentyl ring. You might be seeing 90% starting material recovery while the cyclohexyl or acyclic analog reacts in minutes.

The Core Issue: Cyclopentyl amines are deceptively challenging. Unlike the staggered, chair-like conformation of cyclohexane, cyclopentane exists in a puckered "envelope" conformation to relieve torsional strain.[1][2] This creates two distinct problems:

  • Eclipsing Strain: The hydrogens (and substituents) on the "base" of the envelope are nearly eclipsed.[1][2][3] Adding a bulky electrophile to the nitrogen increases this torsional strain, raising the transition state energy.

  • Steric Shielding: The "flap" of the envelope can physically shield the nitrogen lone pair, drastically reducing the trajectory angle available for nucleophilic attack (

    
    ).
    

This guide provides modular troubleshooting for the three most common workflows: SNAr , Pd-Catalyzed Coupling , and Reductive Amination .

Module 1: Diagnostic Framework

Before changing reagents, diagnose the root cause of the inertness.

Diagram 1: Reactivity Diagnostic Flowchart

Caption: Decision tree to isolate steric vs. electronic deactivation in cyclopentyl systems.

DiagnosticFlow Start OBSERVATION: Low Conversion of Cyclopentyl Amine CheckEWG Is there an EWG (F, CF3, CN) on the cyclopentyl ring? Start->CheckEWG Electronic CAUSE: Electronic Deactivation (Basicity drop) CheckEWG->Electronic Yes StericCheck Are there substituents at the 2 or 5 positions? CheckEWG->StericCheck No Sol_Elec SOLUTION: Switch to Pd-Catalysis (Buchwald) or Stronger Base Electronic->Sol_Elec Steric CAUSE: Steric Shielding (Envelope Flap Interference) StericCheck->Steric Yes Torsional CAUSE: Torsional Strain (Eclipsing Interactions) StericCheck->Torsional No Sol_Steric SOLUTION: Switch Ligand (RuPhos/BrettPhos) or Use Ti(OiPr)4 Steric->Sol_Steric Torsional->Sol_Steric

Module 2: Troubleshooting SNAr & Alkylation

Scenario: You are trying to displace a halide on a heteroaromatic ring (SNAr) or alkylate with an alkyl halide, but the reaction is sluggish.

FAQ: Why is standard DIEA/DMF failing?

A: In hindered systems, the transition state for bond formation is late and high-energy. Standard dipolar aprotic solvents like DMF might not provide enough activation, and DIEA (Hünig's base) adds steric bulk without sufficient basicity to drive the equilibrium if the amine is deactivated.

Protocol A: The "Dipolar Boost" Method

Objective: Maximize the "entropy effect" of solvation to lower the activation energy.

  • Solvent Switch: Replace DMF with DMSO or NMP .

    • Why? DMSO has a higher dielectric constant and specific solvation effects that stabilize the charged transition state (Meisenheimer complex) more effectively than DMF in hindered SNAr [1].

  • Base Switch: Use K2CO3 or Cs2CO3 (inorganic bases).

    • Why? Removes the steric bulk of organic amine bases. Cesium (Cs+) is particularly effective due to the "cesium effect" (improved solubility and cation-pi interactions).

  • Temperature: Heat to 100–120 °C .

    • Note: If using DMSO, ensure rigorous safety controls (blast shield) as DMSO decomposition can be exothermic at high T.

ParameterStandard (Fail)Recommended (Pass)
Solvent DMF / THFDMSO or NMP
Base DIEA / TEACs2CO3 (2.0 equiv)
Temp 60 °C100–120 °C
Concentration 0.1 M0.5 – 1.0 M (High conc. drives bimolecular kinetics)

Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Scenario: SNAr failed or the aryl partner is unactivated (e.g., Ar-Br). You are attempting a Buchwald-Hartwig coupling.

FAQ: Which ligand handles the "Envelope" steric?

A: For secondary cyclopentyl amines, the rate-limiting step is often the amine binding to the Pd(II) center, not the oxidative addition. You need a ligand that creates a pocket large enough for the amine but bulky enough to force reductive elimination.

Recommendation: RuPhos or BrettPhos .

  • RuPhos is the "gold standard" for secondary amines. Its specific steric bulk prevents the formation of inactive Pd-amine dimers while facilitating the entry of the hindered secondary amine [2].

Diagram 2: The Hindered Amine Catalytic Cycle

Caption: Visualization of the critical Amine Binding step where cyclopentyl systems often fail.

BuchwaldCycle cluster_warning Troubleshooting Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (CRITICAL FAILURE POINT) OxAdd->AmineBind Cyclopentyl Amine Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Protocol B: The RuPhos Rescue
  • Catalyst: RuPhos Pd G4 (or Pd(OAc)2 + RuPhos, 1:2 ratio). Load at 2–5 mol%.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why? Stronger bases facilitate the deprotonation of the bulky Pd-amine complex.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 80–100 °C under Argon.

Module 4: Reductive Amination (Ketone + Amine)[4]

Scenario: You are trying to react a cyclopentanone with an amine (or a cyclopentyl amine with a ketone) and the reaction stalls at the intermediate stage.

FAQ: Why is the imine not forming?

A: Steric hindrance in the envelope conformation makes the carbonyl carbon (or the amine nitrogen) difficult to access. The equilibrium constant for imine formation (


) is low. Water produced in the reaction hydrolyzes the unstable hemiaminal back to starting material.
Protocol C: The Titanium Isopropoxide Method

Objective: Use a Lewis acid that doubles as a water scavenger to "lock" the imine [3].

  • Step 1 (Imine Formation):

    • Mix Amine (1.0 equiv) + Ketone (1.0 equiv).

    • Add Ti(OiPr)4 (Titanium(IV) isopropoxide) (1.2 – 1.5 equiv) NEAT or in minimal THF.

    • Stir at RT for 4–12 hours.

    • Observation: The solution will become viscous. The Ti(OiPr)4 coordinates the carbonyl, activates it, and scavenges the water produced to form TiO2.

  • Step 2 (Reduction):

    • Dilute with Methanol or Ethanol.

    • Add NaBH4 (2.0 equiv) carefully (exothermic).

    • Why NaBH4? Once the imine is "locked" by Titanium, you don't need the selective (but weaker) NaBH3CN.

  • Workup:

    • Quench with 1N NaOH or Rochelle's salt solution to break the Titanium emulsion.

References

  • Solvent Effects in SNAr

    • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions...
    • Source:Mon
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Amination (Ligand Scope & Mechanism)[4]

    • Source: Chemistry LibreTexts / Buchwald Lab Public
    • URL:[Link]

  • Titanium(IV)

    • Title: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5]

    • Source:Journal of Organic Chemistry (1990) / MasterOrganicChemistry
    • URL:[Link]

Sources

Technical Support Center: Optimizing (3-Aminocyclopentyl)methanol Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Challenge

Welcome to the technical support center. You are likely working with (3-Aminocyclopentyl)methanol , a valuable chiral building block containing two nucleophilic sites: a primary amine and a primary alcohol.

The central challenge in acylating this substrate is chemoselectivity .[1] While the amine is kinetically more nucleophilic, the hydroxyl group is competitive, particularly under aggressive conditions or with specific catalysts. This guide moves beyond basic recipes to provide a mechanistic understanding of how to lock in N-acylation (amide formation) while suppressing O-acylation (ester formation).

Module 1: Critical Reaction Parameters (FAQs)

Q1: How do I guarantee N-acylation over O-acylation?

A: You must exploit the nucleophilicity gap between the amine (


) and the alcohol (

).
  • The Golden Rule: Keep the reaction kinetic , not thermodynamic. Amide formation is faster; ester formation is often driven by catalysts or excess reagent.

  • Avoid DMAP: 4-Dimethylaminopyridine (DMAP) is a powerful acyl-transfer catalyst that significantly accelerates O-acylation. Do not use DMAP unless you specifically want the ester or the di-acylated product [1].

  • Temperature Control: Maintain the reaction at

    
     during reagent addition. Higher temperatures increase the energy available for the alcohol to overcome its activation barrier.
    
Q2: Which base system yields the highest selectivity?

A: We recommend two distinct systems depending on your solubility requirements:

  • Schotten-Baumann Conditions (Biphasic): Use

    
     or 
    
    
    
    with an inorganic base like
    
    
    or
    
    
    . The amine reacts at the interface or in the organic phase, while the base in the aqueous phase neutralizes the acid byproduct.[2] This is the most robust method for preventing O-acylation because the hydroxide ion can hydrolyze any transiently formed ester [2].
  • Mild Organic Base (Monophasic): Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in DCM. Ensure the base is present in slight excess (1.1–1.5 eq) to scavenge HCl.

Q3: My product is water-soluble. How do I isolate it?

A: this compound amides are polar. Standard aqueous workups often result in yield loss to the aqueous layer.

  • Solution: Use "Salting Out" . Saturate the aqueous phase with

    
     or 
    
    
    
    during extraction.
  • Alternative Solvent: Substitute Ethyl Acetate with n-Butanol or 2-MeTHF for the extraction, as these solvate polar amides significantly better.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Your goal is to stay in the "Kinetic Control" zone.

AcylationPathways Substrate This compound Reagent Acyl Chloride / Anhydride Substrate->Reagent Cond_Kinetic Kinetic Control (0°C, No DMAP, Mild Base) Reagent->Cond_Kinetic Route A Cond_Thermo Thermodynamic/Catalytic (High Temp, DMAP, Strong Base) Reagent->Cond_Thermo Route B Amide N-Acyl Product (Target Amide) Cond_Kinetic->Amide Fast (Nucleophilic Attack) Ester O-Acyl / Di-Acyl (Impurity) Cond_Thermo->Ester Catalyzed Acyl Transfer Ester->Amide Selective Hydrolysis (LiOH/MeOH)

Figure 1: Reaction pathway analysis showing the divergence between kinetic N-acylation and thermodynamic O-acylation.

Module 3: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with a failed reaction.

Protocol A: The "Schotten-Baumann" Standard (Recommended)

Best for: Simple acyl chlorides, scale-up, and ensuring high chemoselectivity.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in THF (or DCM).

  • Biphasic Mix: Add an equal volume of saturated aqueous

    
     (3.0 eq). Vigorously stir the biphasic mixture.
    
  • Addition: Cool to

    
    . Add the Acyl Chloride (1.05 eq) dropwise over 15–30 minutes.
    
    • Why? Slow addition prevents local heating and concentration spikes that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint (Validation): Spot TLC. Stain with Ninhydrin .

    • Pass: No purple/red spot (indicates free amine is consumed).

    • Fail: Purple spot persists? Add 0.1 eq more Acyl Chloride.

  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ). Dry organics over 
    
    
    
    .[3][4]
Protocol B: Coupling Agent Method

Best for: Carboxylic acids (not chlorides), complex substrates, or expensive acids.

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in dry DMF or DCM. Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at RT.
    
    • Why HOBt? It suppresses racemization and forms an active ester that reacts selectively with amines [3].

  • Addition: Add this compound (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash with 1M Citric Acid (removes EDC urea/DIPEA), then Sat.

    
    , then Brine.[5]
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue Detected Q1 What is the major impurity? Start->Q1 Res_Ester Ester (O-acyl) detected Q1->Res_Ester Res_SM Unreacted Starting Material Q1->Res_SM Res_Sol Low Yield (Mass Balance) Q1->Res_Sol Sol_Ester1 Action: Remove DMAP Reduce Temp to 0°C Res_Ester->Sol_Ester1 Sol_Ester2 Action: Switch to Schotten-Baumann (Aq Base) Res_Ester->Sol_Ester2 Sol_SM1 Action: Check pH > 8 (Amine must be free base) Res_SM->Sol_SM1 Sol_SM2 Action: Check Reagent Quality (Hydrolyzed Acid Chloride?) Res_SM->Sol_SM2 Sol_Yield1 Action: Use n-Butanol for extraction Res_Sol->Sol_Yield1 Sol_Yield2 Action: Salt out aqueous phase (NaCl) Res_Sol->Sol_Yield2

Figure 2: Diagnostic logic for common acylation failures.

Comparative Data: Reagent Selection

Reagent TypeReactivitySelectivity (N vs O)Risk of RacemizationRecommended For
Acyl Chloride HighModerateLowSimple, achiral acyl groups; Scale-up.
Anhydride ModerateHighVery LowAcetylation, Benzoylation; Mild conditions.
EDC / NHS ModerateVery HighLowComplex carboxylic acids; Peptide coupling.
HATU / DIPEA Very HighHighModerateSterically hindered acids; Difficult couplings.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction.[2] (Accessed 2023).[6][7][8] A fundamental overview of biphasic acylation conditions.

  • Clayden, J., Greeves, N., & Warren, S. Chemoselectivity: Acylation of Amines in the Presence of Alcohols. Organic Chemistry.[2][3][6] (General Textbook Reference for Mechanistic Grounding). Note: Refer to chapters on Nucleophilic Acyl Substitution.

  • BenchChem Technical Support. Synthesis of Amino Alcohol Compounds: Troubleshooting & Optimization. (2025).[5][9] Specific guidance on preventing racemization and aldehyde byproducts during amino alcohol handling.

  • Journal of Organic Chemistry. Fast and Chemoselective N-Acylation of Amino Alcohols. (2007). Discusses catalytic methods and microwave promotion for selective acylation.

Sources

Technical Support Center: Resolving (3-Aminocyclopentyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Method Development & Troubleshooting for (3-Aminocyclopentyl)methanol Document ID: TSC-2026-CHIRAL-AMINE Last Updated: March 2026 Audience: Analytical Chemists, Process Development Scientists

Core Technical Challenge: The "Invisible" Analyte

Issue: this compound (CAS: 110231-03-7 or related isomers) lacks a conjugated


-system (chromophore).
Impact:  Standard UV detection (254 nm) is ineffective. At low wavelengths (200–210 nm), mobile phase background noise (especially with carboxylate buffers or certain solvents) often obscures the analyte.
Strategic Decision Matrix

Before starting method development, select your detection strategy. This choice dictates your column and mobile phase options.

DetectionStrategy Start Start: Select Detection Mode Direct Direct Detection (No Chemistry Required) Start->Direct Deriv Derivatization (Chemistry Required) Start->Deriv CAD_ELSD CAD / ELSD (Universal, Gradient Compatible) Direct->CAD_ELSD Preferred RI Refractive Index (RI) (Isocratic Only, Temp Sensitive) Direct->RI Legacy UV_Tag Attach Chromophore (e.g., p-Nitrobenzoyl chloride) Deriv->UV_Tag High Sensitivity

Figure 1: Decision matrix for detecting non-chromophoric amino alcohols.

Method Development Protocols

Protocol A: Direct Resolution (CAD/ELSD/RI)

Best for: Rapid screening, process monitoring where derivatization is impractical. Constraint: Requires immobilized polysaccharide columns to allow solvent flexibility (e.g., Chiralpak IA/IC/IG).

ParameterRecommendationScientific Rationale
Column Chiralpak IG or IC (Immobilized Amylose/Cellulose)The meta-substituted selectors (IG/IC) often show superior recognition for primary amines compared to standard AD/OD phases [1].
Mobile Phase Heptane : Ethanol (80:20) Ethanol provides better mass transfer for amines than isopropanol.
Additive 0.1% Diethylamine (DEA) CRITICAL: Suppresses silanol activity. Without DEA, the amine group will interact with the silica support, causing severe tailing and loss of resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) [2].
Flow Rate 1.0 mL/minStandard starting point.
Temp 25°CLower temperatures often improve enantiomeric separation (

) by reducing thermal motion, favoring the formation of the transient diastereomeric complex.
Protocol B: Derivatization (UV Detection)

Best for: High-sensitivity assays (impurity profiling), QC release, or labs limited to UV detectors. Mechanism: Reacting the primary amine with an aromatic reagent introduces a strong UV chromophore and increases steric bulk, often enhancing chiral recognition.

Recommended Reagent: p-Nitrobenzoyl chloride (PNBC).

  • Why? Reacts rapidly with the amine (faster than the alcohol) and adds a rigid aromatic ring that interacts well with polysaccharide

    
    -systems [3].
    

Step-by-Step Derivatization Workflow:

  • Prepare Sample: Dissolve 10 mg this compound in 1 mL dry THF or DCM.

  • Add Base: Add 2 equivalents of Triethylamine (TEA) to scavenge HCl.

  • Add Reagent: Add 1.1 equivalents of PNBC dissolved in THF.

  • Incubate: Vortex for 10 mins at RT. (Amine reaction is instantaneous; prolonged reaction may esterify the alcohol, which is acceptable but must be consistent).

  • Quench: Add 100 µL Methanol to quench excess reagent.

  • Analyze: Inject onto Chiralpak IA or AD-H .

    • Mobile Phase: Hexane : IPA (90:10).

    • Detection: UV @ 254 nm.[1]

Troubleshooting Guide (FAQ)

Q1: I am seeing a single broad peak or a "shoulder" instead of two peaks.

Diagnosis: Poor enantioselectivity (


) or low column efficiency (

). Corrective Actions:
  • The "Switch" Strategy: If using an Amylose column (e.g., IA/AD), switch to a Cellulose column (e.g., IC/OD). The helical twist of the polymer backbone is different, often providing the necessary orthogonality.

  • Solvent Screen: Switch the modifier from Isopropanol (IPA) to Ethanol or Methanol.

    • Note: Methanol requires an immobilized column (IA, IB, IC, ID, IG, IH). Do not use Methanol on coated columns (AD, OD) as it may strip the stationary phase [4].

  • Temperature Effect: Lower the column oven to 10°C. Enantioseparation is an enthalpy-driven process; lower T increases the difference in binding energy (

    
    ).
    
Q2: My peaks are tailing significantly ( ).

Diagnosis: Secondary interactions between the amino group and residual silanols on the silica surface.[2] Corrective Actions:

  • Increase Additive: Increase DEA/TEA concentration from 0.1% to 0.2% or 0.3%.

  • Change Additive: Switch to Ethylenediamine (EDA) . EDA is a bidentate ligand that effectively blocks silanols more aggressively than DEA.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase.[2] Injecting a sample dissolved in pure Ethanol into a Hexane-rich mobile phase can cause "solvent mismatch" tailing.

Q3: I have four peaks. Which are my enantiomers?

Diagnosis: this compound has two chiral centers, leading to diastereomers (cis and trans) and their respective enantiomers. Logic Flow:

  • Achiral Separation First: Run the sample on a standard C18 or Silica column. You should see two peaks (Cis vs. Trans).

  • Chiral Separation Second: Isolate the Cis and Trans fractions. Re-inject them onto the chiral column. Each diastereomer should split into two enantiomers (Total 4 peaks if starting with a crude mix).

SeparationLogic Mix Crude Mixture (4 Isomers) Achiral Achiral HPLC (C18 or Silica) Separates Diastereomers Mix->Achiral Frac1 Fraction 1: Trans-Isomers (Enantiomeric Pair) Achiral->Frac1 Frac2 Fraction 2: Cis-Isomers (Enantiomeric Pair) Achiral->Frac2 Chiral1 Chiral HPLC (Splits Enantiomers) Frac1->Chiral1 Chiral2 Chiral HPLC (Splits Enantiomers) Frac2->Chiral2 Result1 Peak A (1R,3R) Peak B (1S,3S) Chiral1->Result1 Result2 Peak C (1R,3S) Peak D (1S,3R) Chiral2->Result2

Figure 2: Workflow for resolving complex mixtures with multiple chiral centers.

Preparative Considerations (Scale-Up)

If scaling up for purification:

  • Solubility: The amino alcohol is polar. It may not dissolve well in 90% Hexane.

  • Solution: Use Polar Organic Mode (100% Acetonitrile or MeOH/ACN mixes) on Immobilized Columns (IA/IC) .

    • Recipe: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (forming a volatile salt, diethylammonium acetate, which aids solubility and peak shape) [5].

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

Sources

Stability of (3-Aminocyclopentyl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Acidic/Basic Conditions

CAS: 123288-54-0 (Free Base) | CAS: 2138162-83-9 (HCl Salt)[1][2]

Introduction: The Application Scientist’s Perspective

Welcome to the Technical Assistance Center. You are likely working with (3-Aminocyclopentyl)methanol as a chiral scaffold for drug discovery (e.g., integrase inhibitors).[1]

This molecule presents a classic "Amino Alcohol Paradox":

  • Acidic Conditions: It forms a highly stable but often hygroscopic salt.[1]

  • Basic Conditions: It becomes a nucleophilic free base that is notoriously difficult to extract from water and prone to "silent" degradation via air oxidation or carbamate formation.[1]

This guide bypasses standard datasheets to address the operational reality of handling this building block.

Module 1: Acidic Stability (The Ammonium Salt)

In acidic media (pH < 4), the primary amine is protonated (


), rendering the molecule highly stable to oxidation and nucleophilic attack.[1] This is the preferred state for long-term storage.[1]
Common Issues & Troubleshooting
Symptom Probable Cause Technical Resolution
"Sticky" Solid / Gumming Hygroscopicity. The HCl salt avidly absorbs atmospheric moisture, forming a hydrate or syrup.[1]Lyophilization: Do not rely on rotovap drying alone.[1] Freeze-dry from water/dioxane to obtain a free-flowing powder.Storage: Store under Argon/Nitrogen in a desiccator.[1]
Loss of Stoichiometry Excess Acid Trapping. The alcohol moiety can hydrogen-bond with excess mineral acid, leading to non-stoichiometric salts (e.g., 1.5 eq HCl).[1]Azeotropic Drying: Co-evaporate with Toluene or Methanol 3x to remove excess HCl gas before final drying.[1]
Unexpected Cyclization High Heat + Strong Acid. Under extreme forcing conditions (>100°C, conc.[1]

), 1,3-amino alcohols can dehydrate or cyclize.[1][3]
Temperature Control: Maintain reaction temps <60°C when in strong mineral acid unless thermodynamic cyclization is intended.
FAQ: Acidic Handling

Q: Can I use carboxylic acids with this molecule without protection? A: Caution required.[1] While the amine is protonated in strong acid, in weak acids (like acetic acid), equilibrium exists.[1] If you heat this compound with a carboxylic acid, you risk forming the ester (at the alcohol) or the amide (at the amine).[1] Always protect the amine (e.g., Boc, Cbz) before esterification attempts.[1]

Module 2: Basic Stability (The Free Base)

Upon neutralization (pH > 10), the amine becomes a free base.[1] This is the high-risk phase for yield loss.[1] The molecule is small, polar, and water-soluble, making it an "invisible" loss during aqueous workups.[1]

Critical Protocol: The "Salting-Out" Extraction

Standard extraction (DCM/Water) often results in 40-60% yield loss to the aqueous phase.[1]

Step-by-Step Recovery Workflow:

  • Basify: Adjust aqueous layer to pH > 12 using NaOH or

    
    .[1]
    
  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt visible). This utilizes the Salting-Out Effect to push the organic amine out of the water.[4]

  • Solvent Selection: Do NOT use pure Diethyl Ether or Hexanes.[1]

    • Recommended:DCM:Isopropanol (9:1) or Chloroform:Ethanol (3:1) .[1]

  • Multiple Extractions: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate), filter, and concentrate immediately.
    
Visualizing the Stability & Workup Logic

StabilityLogic Start Reaction Mixture (Acidic/Neutral) AcidPath Acidic Workup (pH < 2) Start->AcidPath Add HCl/TFA BasePath Basic Workup (pH > 10) Start->BasePath Add NaOH/NaHCO3 Salt Ammonium Salt (R-NH3+) AcidPath->Salt Stable FreeBase Free Base (R-NH2) BasePath->FreeBase Reactive Risk1 Risk: Hygroscopicity (Water absorption) Salt->Risk1 Risk2 Risk: Aqueous Solubility (Yield Loss) FreeBase->Risk2 Partitioning Risk3 Risk: Carbamate Formation (CO2 Reaction) FreeBase->Risk3 Air Exposure Action1 Lyophilize & Store Desiccated Risk1->Action1 Action2 Use DCM:IPA (9:1) + NaCl Saturation Risk2->Action2 Action3 Store under Argon Avoid prolonged air exposure Risk3->Action3

Caption: Decision tree for workup strategies. The Free Base path requires specific solvent modifications to prevent yield loss.

Module 3: Chemical Degradation Pathways

The "Ghost" Impurity: Carbamate Formation

Issue: You leave the free base oil on the bench for 2 hours. The NMR now shows a broad peak or small impurity.[1] Mechanism: Primary amines react reversibly with atmospheric


 to form carbamic acids/salts (

).[1] Fix:
  • Purge: Degas solvents with Argon before dissolving the free base.[1]

  • Reversal: If suspected, wash the organic layer with dilute base (NaOH) again, or simply acidify to convert back to the ammonium salt (releasing

    
    ).[1]
    
Intramolecular Cyclization (1,3-Relationship)

The 1,3-amino alcohol motif allows for cyclization if the alcohol is activated (e.g., converted to a Mesylate/Tosylate or Halide).[1]

  • Result: Formation of 2-azabicyclo[2.2.1]heptane derivatives (bridged systems).

  • Prevention: If activating the alcohol, ensure the amine is protected with a non-nucleophilic group (e.g., Boc, not Benzyl if hydrogenolysis is next).[1]

References & Authority

  • PubChem Compound Summary. this compound (CID 14016457).[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amino alcohol stability and protection).

  • BenchChem Technical Data. Overcoming challenges in the purification of Amino Alcohols. (Adapted protocols for water-soluble amine extraction). Link[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Strategies for N-protection to prevent cyclization).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemicals.

Sources

Technical Support Center: Purification of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-ACP-METH-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

(3-Aminocyclopentyl)methanol (CAS: 123288-54-0) presents a "perfect storm" of purification challenges: it is highly polar, water-soluble, amphoteric, and possesses stereocenters (cis/trans) that are difficult to resolve on standard silica.

This guide moves beyond standard textbook answers. We assume you have a crude mixture likely resulting from the reduction of 3-aminocyclopentanecarboxylic acid (or its ester) using Lithium Aluminum Hydride (LiAlH4) or Borane, and that you are facing one of three critical failures:

  • Low Recovery: Product trapped in aluminum emulsions.

  • Tailing/Streaking: Poor resolution on silica gel.

  • Isomeric Impurity: Inability to separate cis from trans.

Module 1: The "Aluminum Sponge" (Workup Strategy)

Symptom: You reduced the precursor ester/acid with LiAlH4, but your yield is <40%. The aqueous layer is a gelatinous gray mess.

Root Cause: Amphoteric amino alcohols chelate strongly to aluminum hydroxides generated during standard acid/water quenches. The aluminum precipitate acts as a "sponge," trapping your product.

Protocol: The Modified Fieser Workup

Do not use standard acid quenches (e.g., HCl). This protonates the amine, locking it in the aqueous phase.

Step-by-Step:

  • Cool: Chill reaction mixture (in Et2O or THF) to 0°C.

  • The n:n:3n Rule: For every 1.0 g of LiAlH4 used, add slowly in this exact order:

    • 1.0 mL Water (Caution: Exothermic, H2 evolution).

    • 1.0 mL 15% Aqueous NaOH (This is critical—it forms a granular aluminate salt rather than a gel).

    • 3.0 mL Water.

  • Age: Warm to Room Temperature (RT) and stir vigorously for 15 minutes. The gray slime should turn into a white, granular sand.

  • Filter: Filter through a coarse sintered glass funnel (or Celite).

  • Wash: Rinse the filter cake with hot THF (boiling point ~66°C). Cold ether is insufficient to desorb the polar amino alcohol from the salts.

Data: Solvent Extraction Efficiency for Amino Alcohols

Solvent System Extraction Efficiency Notes
DCM Moderate Good for less polar derivatives; often insufficient for free amino alcohol.
CHCl3 / iPrOH (3:1) High The "Magic Solvent." Disrupts H-bonding networks.
n-Butanol High Excellent extraction, but difficult to remove (high BP).

| Et2O | Low | Avoid. Product is too polar. |

Module 2: Chromatographic "Tailing" (Silica Purification)

Symptom: Your product smears from Rf 0.1 to 0.5 on TLC. You cannot separate impurities.

Root Cause: The basic amine moiety interacts with acidic silanols (Si-OH) on the silica surface, causing non-specific binding (tailing).

The Solution: Amine-Modified Silica

You must "poison" the silica surface to allow the product to elute cleanly.

The "Golden" Solvent System:

  • DCM : MeOH : NH4OH (25% aq)

  • Ratio: 90 : 9 : 1 (Start here)

    
     80 : 18 : 2 (For elution)
    

Preparation Protocol:

  • Do NOT just dump NH4OH into DCM (it is immiscible).

  • Mix the MeOH and NH4OH first.

  • Add this mixture to the DCM. The methanol acts as a phase transfer bridge.

  • Pre-treat the Column: Flush your silica column with 2 CV (Column Volumes) of the solvent system before loading your sample. This neutralizes the silica acid sites.[1][2]

Visualization: Mechanism of Tailing vs. Neutralization

SilicaInteraction cluster_0 Standard Silica (Acidic) cluster_1 Amine-Doped Silica (Neutralized) SiOH Silanol (Si-OH) Interaction Hydrogen Bond (Strong Drag) SiOH->Interaction Amine R-NH2 (Product) Amine->Interaction SiOH_Blocked Si-O- NH4+ Interaction->SiOH_Blocked Add NH4OH Elution Clean Elution Amine_Free R-NH2 (Free Base) Amine_Free->Elution

Caption: Addition of Ammonium Hydroxide blocks acidic silanol sites, preventing the amine product from 'sticking' and allowing clean separation.

Module 3: Stereochemical Purity (Cis/Trans Separation)

Symptom: You have a mixture of cis and trans isomers.[3][4] They co-elute on silica.

Root Cause: The polarity difference between cis- and trans-(3-aminocyclopentyl)methanol is negligible because the ring flexibility allows both to form intramolecular H-bonds.

Strategy A: Derivatization (Recommended)

Convert the amine to a carbamate (Boc or Cbz). This drastically changes the molecular shape and lipophilicity, amplifying the difference between isomers.

  • React: Crude mixture +

    
     / 
    
    
    
    / DCM.
  • Purify: The N-Boc derivatives are non-polar. They separate easily on silica using Hexane/EtOAc (typically 3:1).

    • Trans-isomer usually elutes slower (more polar due to exposed OH).

    • Cis-isomer often forms an intramolecular H-bond (N-H

      
       O-H), making it less polar (elutes faster).
      
  • Deprotect: 4M HCl in Dioxane (quantitative yield).

Strategy B: Kinetic Resolution (Enzymatic)

If you need high enantiopurity, use Lipase B from Candida antarctica (CAL-B).

  • Reaction: Crude Alcohol + Vinyl Acetate (solvent/reagent) + CAL-B (immobilized).

  • Mechanism: The enzyme will selectively acetylate one enantiomer of the trans isomer, leaving the other untouched.

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to determine your next move based on your current mixture status.

DecisionTree Start Crude this compound CheckState Is it a Gel/Emulsion? Start->CheckState Fieser Perform Modified Fieser Workup (NaOH/H2O) CheckState->Fieser Yes CheckPurity Check TLC (DCM/MeOH/NH4OH) CheckState->CheckPurity No (It's an oil) Fieser->CheckPurity Isomers Are Cis/Trans spots overlapping? CheckPurity->Isomers Impure DirectPur Flash Chromatography (DCM/MeOH/NH4OH 90:9:1) CheckPurity->DirectPur Clean spots, just minor junk Isomers->DirectPur No (Separation visible) Derivatize Derivatize with Boc2O Isomers->Derivatize Yes (Co-elution) SepBoc Separate Boc-Isomers (Hex/EtOAc) Derivatize->SepBoc Deprotect Deprotect (HCl/Dioxane) SepBoc->Deprotect

Caption: Workflow for selecting the correct purification method based on physical state and isomeric complexity.

References & Grounding

  • Fieser Workup Protocol:

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595.

    • Context: Defines the stoichiometric addition of water and NaOH to granulate aluminum salts.

    • Verification:

  • Flash Chromatography of Amines:

    • Source: Still, W. C.; Kahn, M.; Mitra, A. J. Org.[5] Chem.1978 , 43, 2923.[5]

    • Context: The foundational text on flash chromatography, updated by modern usage of NH4OH modifiers for basic compounds.

    • Verification:

  • Cyclopentane Stereochemistry & Derivatization:

    • Source:Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 77, p. 1 (2000).

    • Context: Discusses the resolution of similar aminocyclopentane derivatives via salt formation and protection.

    • Verification:

  • Physical Properties (Racemic Mixture):

    • Source: PubChem Compound Summary for CID 14016457.

    • Context: Molecular weight (115.17 g/mol ) and polarity data (XLogP3 -0.2).[6]

    • Verification:

Sources

Validation & Comparative

1H NMR Interpretation of (3-Aminocyclopentyl)methanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally constrained scaffolds, the accurate stereochemical assignment of substituted cyclopentanes has become a critical analytical checkpoint. For 1,3-disubstituted systems like (3-Aminocyclopentyl)methanol, differentiating between the cis and trans isomers dictates the molecule's spatial trajectory and, consequently, its binding affinity in biological targets.

This guide provides an objective comparison of the analytical methodologies used to resolve these isomers, moving beyond basic 1D NMR to establish a self-validating 2D NMR protocol.

Theoretical Grounding: The Limits of 1D NMR in Flexible Rings

In rigid cyclic systems (like cyclohexanes), the Karplus equation provides a reliable mathematical relationship between the vicinal coupling constant (


) and the dihedral angle, allowing for straightforward cis/trans assignment [1]. However, cyclopentane rings are highly flexible, undergoing rapid pseudorotation between envelope and half-chair conformations.

Because of this conformational averaging, the time-averaged dihedral angles between the vicinal protons in this compound blur the distinct


 values expected for static axial/equatorial relationships. While the trans isomer may exhibit a slightly more complex multiplet pattern due to its lower symmetry (

vs

pseudo-symmetry), relying solely on 1D 1H NMR coupling constants for stereochemical assignment is analytically risky and prone to misinterpretation.
The 2D NOESY Solution

To achieve unambiguous assignment, we must shift from through-bond scalar coupling to through-space dipolar coupling using Nuclear Overhauser Effect Spectroscopy (NOESY) [2].

  • In the cis isomer ((1R,3S) or (1S,3R)), the hydroxymethyl and amino groups reside on the same face of the ring. Consequently, the methine protons at C1 (

    
    ) and C3 (
    
    
    
    ) are forced onto the opposite face, residing in close spatial proximity (~2.2 – 2.6 Å). This yields a strong, diagnostic NOE cross-peak.
  • In the trans isomer ((1R,3R) or (1S,3S)), the substituents are on opposite faces, placing

    
     and 
    
    
    
    on opposite faces of the ring. The distance between them exceeds 3.2 Å, rendering the NOE cross-peak absent or negligible.

Comparative NMR Profiles

The following table summarizes the key diagnostic differences between the isomers, incorporating experimental reference data for the cis configuration [3].

Analytical Featurecis-(3-Aminocyclopentyl)methanoltrans-(3-Aminocyclopentyl)methanol
Relative Stereochemistry (1R,3S) or (1S,3R)(1R,3R) or (1S,3S)
Substituent Orientation Same face of the cyclopentane ringOpposite faces of the cyclopentane ring

-

Spatial Distance
~2.2 - 2.6 Å (Proximate)> 3.2 Å (Distant)
1D 1H NMR (C1/C3 Methines) Overlapping multiplets (e.g.,

3.46–3.58 in CDCl3)
Complex multiplets (often broader due to averaging)
2D NOESY Correlation (

)
Strong positive cross-peak Absent or negligible cross-peak
Diagnostic Reliability Absolute (Direct positive observation)Absolute (When validated by local

cross-peaks)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your data—particularly when assigning the trans isomer based on the absence of a signal—your NMR protocol must be a self-validating system. The following workflow explains the causality behind each experimental parameter.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of the purified isomer in 0.6 mL of Methanol-

    
     (CD3OD).
    
  • Causality: CD3OD rapidly exchanges the labile protons of the -OH and -NH2 groups for deuterium. This eliminates their broad signals and removes any scalar coupling to the C1 and C3 methine protons, drastically simplifying the 1D spectrum and preventing NOE signal overlap.

Step 2: 1D 1H NMR Acquisition
  • Action: Acquire a standard 1D 1H NMR spectrum at

    
     400 MHz.
    
  • Causality: You must precisely assign the chemical shifts of the C1 methine (attached to the oxygen-bearing carbon) and the C3 methine (attached to the nitrogen-bearing carbon) before running 2D experiments.

Step 3: 2D NOESY Acquisition
  • Action: Set the mixing time (

    
    ) to 300–500 ms .
    
  • Causality: this compound is a small molecule (MW 115.17 g/mol ) that tumbles rapidly in solution (extreme narrowing limit,

    
    ). In this regime, NOE buildup is slow and positive. A mixing time of 300–500 ms provides sufficient time for the NOE to build up between 
    
    
    
    and
    
    
    without allowing for "spin diffusion" (where magnetization transfers through an intermediate proton, creating a false-positive cross-peak).
Step 4: Data Interpretation & Self-Validation
  • Action: Inspect the 2D spectrum for a cross-peak between the

    
     and 
    
    
    
    chemical shifts.
  • Self-Validation Rule: If you observe NO NOE between

    
     and 
    
    
    
    (suggesting the trans isomer), you must verify that the experiment actually worked. Look for cross-peaks between
    
    
    and the adjacent C2 diastereotopic methylene protons (
    
    
    and
    
    
    ). If these local through-space correlations are present but the
    
    
    peak is absent, your trans assignment is unambiguously validated.

Stereochemical Assignment Workflow

NMR_Workflow A Isolate this compound B Acquire 1D ¹H NMR Assign C1-H & C3-H A->B C Acquire 2D NOESY (300-500 ms Mixing Time) B->C D Evaluate H1 ↔ H3 NOE C->D E Strong NOE Observed Assign as cis-Isomer D->E Positive F No NOE Observed Assign as trans-Isomer D->F Negative

Figure 1: Logical workflow for the stereochemical assignment of this compound isomers.

References

  • Benchchem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide." Benchchem Technical Resources, 2025. 1

  • Benchchem. "trans-1,3-Dimethylcyclopentane | High Purity | For R&D." (Details NOESY interpretation for 1,3-disubstituted cyclopentanes). Benchchem Product Data, 2025. 2

  • Ferandin, Y., et al. "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY." National Center for Biotechnology Information (PMC). 3

Sources

HPLC Method Development for (3-Aminocyclopentyl)methanol Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

(3-Aminocyclopentyl)methanol (CAS: 10316-79-7) represents a classic "blind spot" in pharmaceutical analysis. As a small, polar, aliphatic amino alcohol, it lacks the conjugated


-systems required for standard UV detection (254 nm). Furthermore, its high polarity (logP < 0) leads to poor retention on standard C18 columns, often eluting in the void volume where quantification is impossible.

This guide objectively compares three methodological approaches to solving this purity analysis challenge:

  • The Optimized Solution: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ).

  • The Traditional Alternative: Reversed-Phase with Low-Wavelength UV (RP-UV @ 205 nm ).

  • The High-Sensitivity Alternative: Pre-column Derivatization (FMOC-UV ).

Verdict: While derivatization offers high sensitivity, HILIC-CAD is recommended as the superior method for purity analysis due to its ability to detect non-chromophoric impurities without the kinetic variability of chemical derivatization.

Comparative Analysis: Performance Metrics

The following data summarizes the performance characteristics of the three methods based on validation studies for aliphatic amino alcohols.

FeatureMethod A: HILIC-CAD (Recommended)Method B: RP-UV (205 nm) Method C: FMOC-Derivatization
Principle Partitioning into water-enriched layer + Aerosol chargingHydrophobic interaction + Amide bond absorptionChemical tagging with fluorophore
LOD (Limit of Detection) ~5–10 ng (High)~500–1000 ng (Poor)~1 ng (Very High)
Linearity (

)
>0.995 (Quadratic/Power fit)>0.990 (Linear)>0.998 (Linear)
Impurity Coverage Universal (Detects salts, lipids, synthetic intermediates)Selective (Only detects UV-active impurities)Biased (Only detects amines)
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (30+ min reaction time)
Robustness High (Buffer dependent)Low (Baseline drift, interference)Low (Reagent stability issues)

Deep Dive: The Optimized Protocol (HILIC-CAD)

Why HILIC-CAD? (Expertise & Logic)

Standard Reversed-Phase (RP) chromatography fails here because the amino and hydroxyl groups make the molecule too hydrophilic to interact with C18 chains. "Dewetting" (phase collapse) occurs if we use 100% aqueous mobile phases to force retention.

HILIC (Hydrophilic Interaction Liquid Chromatography) solves this by using a polar stationary phase (Amide or Silica) and a high-organic mobile phase. This creates a water-enriched layer on the silica surface. The polar this compound partitions into this layer.

CAD (Charged Aerosol Detection) is chosen because it is a mass-sensitive universal detector. Unlike UV, it does not require a chromophore. Unlike Refractive Index (RI), it is compatible with gradient elution, which is essential for separating the cis and trans isomers and late-eluting impurities.

Experimental Protocol

Step 1: Instrument Configuration

  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Power Function: 1.0 or optimized via linearization).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm). Reasoning: Amide phases provide better peak shape for amines than bare silica due to hydrogen bonding capabilities.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Organic): 90% Acetonitrile / 10% 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B (Aqueous): 10mM Ammonium Acetate (pH 4.5).

  • Note: The buffer pH is critical. At pH 4.5, the amine is protonated (

    
    ), promoting interaction with the stationary phase while suppressing silanol activity.
    

Step 3: Gradient Method

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

Time (min)%A (Organic)%B (Aqueous)Action
0.0955Equilibrate
1.0955Injection
15.06040Gradient Elution
16.04060Wash (Remove salts)
20.0955Re-equilibration

Step 4: Sample Preparation

  • Dissolve 10 mg of this compound in 90:10 Acetonitrile:Water .

  • Critical: The sample solvent must match the initial mobile phase conditions. Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion (fronting).

Visualization: HILIC Separation Mechanism

HILIC_Mechanism cluster_0 Stationary Phase Interface Silica Silica-Amide Surface WaterLayer Water-Enriched Layer (Stagnant) WaterLayer->Silica H-Bonding / Ionic Interaction MobilePhase Acetonitrile-Rich Bulk (Mobile) MobilePhase->WaterLayer Partitioning (Equilibrium) Analyte This compound (Polar) Analyte->MobilePhase Solvated caption Fig 1. HILIC Partitioning Mechanism: Analyte moves between organic bulk and aqueous surface layer.

Alternative Method: Pre-Column Derivatization (FMOC)

If a CAD detector is unavailable, derivatization is the only viable quantitative alternative. We use FMOC-Cl , which reacts with primary amines to form a highly fluorescent/UV-active carbamate.

Protocol
  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (pH 9.0). High pH is required to deprotonate the amine for nucleophilic attack.

  • Reaction: Mix 100 µL Sample + 100 µL Borate + 200 µL FMOC. Incubate at 40°C for 10 mins.

  • Quenching: Add 10 µL Adamantanamine (scavenges excess FMOC to prevent interference).

  • Analysis: Standard C18 Column, UV detection at 265 nm.

Why this is inferior to CAD
  • Selectivity Blindness: This method only sees the amine. If your synthesis produced a non-amine impurity (e.g., a cyclopentyl-alcohol intermediate), it remains invisible.

  • Stability: FMOC derivatives can degrade; samples must be analyzed within 24 hours.

Method Validation & Logic (Self-Validating Systems)

To ensure the method is "self-validating" (Trustworthiness), you must monitor specific system suitability parameters:

  • Cis/Trans Selectivity (

    
    ): 
    The this compound exists as cis and trans isomers. A valid method must resolve these.
    
    • Requirement: Resolution (

      
      ) > 1.5 between isomers.
      
    • Troubleshooting: If

      
      , lower the column temperature to 20°C to improve selectivity.
      
  • CAD Response Consistency: CAD response is non-linear (power law).

    • Validation: Plot

      
       vs. 
      
      
      
      . The slope should be between 0.9 and 1.1. If not, use a "Power Function" linearization in your chromatography software (e.g., Chromeleon/Empower).
  • HILIC Equilibration: HILIC columns require longer equilibration than C18.

    • Check: Monitor the baseline pressure. It must be stable for at least 10 column volumes before injection.

Decision Tree for Method Selection

Method_Selection Start Start: Purity Analysis of This compound CheckCAD Is CAD or ELSD available? Start->CheckCAD YesCAD Yes CheckCAD->YesCAD NoCAD No CheckCAD->NoCAD HILIC Method A: HILIC-CAD (Preferred) YesCAD->HILIC CheckUV Is high sensitivity required? (LOD < 0.05%) NoCAD->CheckUV Yes Yes CheckUV->Yes Yes No No CheckUV->No No Deriv Method C: FMOC Derivatization (High Sensitivity, Specific) LowUV Method B: Low-UV (205nm) (Screening only, High Noise) Yes->Deriv No->LowUV caption Fig 2. Decision Matrix for Analytical Method Selection.

References

  • Chromatography Online. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. Retrieved from [Link]

  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Charles River. (2025). Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of (3-Aminocyclopentyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 115-17-X equivalent generic structure) is a critical bifunctional building block in the synthesis of carbocyclic nucleosides and pharmaceutical intermediates. Its analysis is complicated by two factors: polarity (leading to poor peak shape in native form) and stereoisomerism (cis/trans configurations).[1]

This guide provides a definitive technical comparison of the fragmentation patterns observed in Electron Ionization (EI) mass spectrometry, contrasting the underivatized native species with its Trimethylsilyl (TMS) derivative. It further details the chromatographic differentiation of stereoisomers based on intramolecular hydrogen bonding mechanics.

Instrumentation & Methodology

To ensure reproducible data, the following experimental conditions are recommended. The choice of derivatization is not merely operational but fundamental to observing the true molecular ion.

Experimental Protocol: TMS Derivatization

Direct injection of amino alcohols often results in thermal degradation and adsorption in the injector liner. Silylation is the industry standard for validation.

Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS (Catalyst).[1]

Workflow:

  • Aliquot: Transfer 1 mg of this compound to a GC vial.

  • Solvent: Add 100 µL of anhydrous pyridine (proton scavenger).

  • Derivatization: Add 100 µL MSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Note: This ensures silylation of both the primary amine and the primary alcohol.

  • Analysis: Inject 1 µL (Split 20:1) into GC-MS.[1][2][3]

GC-MS Conditions
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm, 0.25µm)Low polarity phase separates diastereomers based on boiling point.[1]
Inlet Temp 250°CSufficient for volatilization without pyrolysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard carrier for EI-MS.[1]
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.[1]
Mass Range m/z 40–400Covers molecular ion and key fragments.

Fragmentation Analysis: Native vs. Derivatized[1]

Underivatized this compound (MW 115)

The native spectrum is characterized by extensive fragmentation and a weak or absent molecular ion due to the high internal energy of the odd-electron ion.

  • Molecular Ion (M⁺): m/z 115 (Often <1% relative abundance).[1]

  • Base Peak: m/z 84 or m/z 56.

  • Key Fragments:

    • m/z 97 [M - 18]⁺: Loss of water (Dehydration).[1] Common in alcohols.[2]

    • m/z 84 [M - 31]⁺: Loss of the hydroxymethyl group (

      
      ). This is the most diagnostic cleavage for the alcohol tail.
      
    • m/z 56 [C3H6N]⁺: Ring cleavage product driven by the amine group (Retro-Diels-Alder type fragmentation).

Bis-TMS Derivative (MW 259)

Derivatization adds two TMS groups (+144 mass units), shifting the molecular weight to 259.[1] This stabilizes the molecular ion and produces a distinct, high-mass signature.[1]

  • Molecular Ion (M⁺): m/z 259 (Distinct, odd mass due to 1 Nitrogen).[1]

  • M - 15 (m/z 244): Loss of a methyl radical from a TMS group.[1] Highly characteristic of silicon derivatives.

  • Alpha-Cleavage (Amine): The bond adjacent to the nitrogen is weakened. In a ring system, this leads to ring opening and stabilization of the charge on the nitrogen.

  • Alpha-Cleavage (Ether): Loss of

    
     (mass 103).[1]
    
    • Fragment: m/z 156 [M - 103]⁺. This confirms the presence of the hydroxymethyl side chain.

  • Rearrangement Ions:

    • m/z 73 [Si(CH3)3]⁺: The trimethylsilyl cation (Base peak or very strong).

    • m/z 147: Pentamethyldisiloxane cation, formed by interaction of the two TMS groups (indicates proximity).[1]

Comparative Data Summary
FeatureNative (Underivatized)Bis-TMS DerivativeInterpretation
Molecular Ion m/z 115 (Weak/Absent)m/z 259 (Distinct)TMS stabilizes the radical cation.[1]
Primary Loss -31 (

)

m/z 84
-15 (

)

m/z 244
TMS methyl loss is the standard "first cut".
Base Peak m/z 56 or 84m/z 73 or 174m/z 73 is the universal TMS background ion.
Specificity Low (Generic amino-alcohol)High (Specific mass shift)Derivatization confirms functional group count (2 active H).[1]

Stereoisomer Differentiation: Cis vs. Trans

Mass spectrometry alone often fails to distinguish cis and trans isomers because their high-energy fragmentation pathways are identical.[4] Differentiation relies on Chromatographic Retention , driven by intramolecular hydrogen bonding.[1]

The Intramolecular H-Bond Mechanism[5]
  • Cis-Isomer: The amino group (Pos 3) and hydroxymethyl group (Pos 1) are on the same side of the ring.[5] If the ring conformation allows (envelope/twist), an intramolecular Hydrogen Bond forms between

    
     and 
    
    
    
    .[1]
    • Effect: This "hides" the polar protons, reducing the effective polarity and molecular volume.

    • Result:Lower Boiling Point , Earlier Retention Time (on non-polar columns).[1]

  • Trans-Isomer: Substituents are on opposite faces. Intramolecular bonding is sterically prohibited.

    • Effect: The polar groups interact with the stationary phase and other molecules (Intermolecular H-bonding).

    • Result:Higher Boiling Point , Later Retention Time .[1]

Visualization of Fragmentation & Separation Logic

G cluster_0 GC Separation (Rxi-5Sil MS) cluster_1 MS Fragmentation (EI Source) Molecule This compound (Mixture) Cis Cis-Isomer (Intramolecular H-Bond) Molecule->Cis Elutes 1st Trans Trans-Isomer (Intermolecular H-Bond) Molecule->Trans Elutes 2nd Ionization Molecular Ion (M+) m/z 115 Cis->Ionization 70 eV Trans->Ionization 70 eV Frag1 Loss of CH2OH m/z 84 Ionization->Frag1 -31 Da Frag2 Loss of H2O m/z 97 Ionization->Frag2 -18 Da Frag3 Ring Cleavage m/z 56 Ionization->Frag3 Alpha Cleavage

Caption: Workflow demonstrating the chromatographic separation of stereoisomers followed by the common EI fragmentation pathways.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage and alcohol fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Authoritative source on MSTFA/TMS derivatization protocols).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Explains the "Nitrogen Rule" and odd-electron ion stability).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[6] (Detailed discussion on distinguishing cis/trans isomers via chromatography vs spectroscopy).

Sources

Comparing reactivity of (3-Aminocyclopentyl)methanol vs 3-aminocyclohexylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a 5-membered (cyclopentyl) and 6-membered (cyclohexyl) saturated ring is rarely arbitrary. It is a calculated decision balancing conformational entropy , vector orientation , and metabolic stability .

This guide compares (3-Aminocyclopentyl)methanol (3-ACP) and 3-aminocyclohexylmethanol (3-ACH) . While both serve as bifunctional γ-amino alcohol building blocks, their reactivity profiles diverge significantly due to ring strain and conformational locking. 3-ACH offers predictable, rigid vectors ideal for crystallographic locking, whereas 3-ACP provides a "pseudorotational" flexibility that can induce induced-fit binding in complex active sites.

Part 1: Conformational Landscape & Structural Properties

The fundamental difference in reactivity stems from the energy wells of their respective ground states.

The Cyclohexane Framework (3-ACH)

The 3-aminocyclohexylmethanol system exists predominantly in a chair conformation .

  • Cis-1,3 Isomer: The "Matched" state. Both the amino (

    
    ) and hydroxymethyl (
    
    
    
    ) groups can occupy equatorial positions simultaneously. This is the thermodynamic ground state, offering maximum nucleophilic accessibility and minimal 1,3-diaxial strain.
  • Trans-1,3 Isomer: The "Mismatched" state. One substituent is forced into an axial position.[1] If the

    
     is equatorial (to minimize A-value strain), the 
    
    
    
    becomes axial, significantly reducing its nucleophilicity due to steric shielding by the ring hydrogens.
The Cyclopentane Framework (3-ACP)

The cyclopentane ring lacks a deep energy well like the chair. It exists in a state of pseudorotation , rapidly interconverting between envelope and twist conformers.

  • Eclipse Strain: Unlike the staggered cyclohexane, substituents on cyclopentane often face eclipsing interactions.

  • Vector Fluidity: The angle between the amine and alcohol vectors is not fixed (

    
     or 
    
    
    
    ) as in cyclohexane but oscillates. This makes 3-ACP a superior scaffold when the precise binding conformation of a target is unknown or requires plasticity.
Visualization of Conformational Selection

The following decision tree illustrates the logic for selecting between these two scaffolds based on structural requirements.

ScaffoldSelection Start Target Binding Requirement DefinedPocket Defined/Rigid Pocket (Crystal Structure Known) Start->DefinedPocket FlexiblePocket Induced Fit / Unknown (Flexible Pocket) Start->FlexiblePocket SelectACH Select 3-ACH (Cyclohexane) DefinedPocket->SelectACH SelectACP Select 3-ACP (Cyclopentane) FlexiblePocket->SelectACP VectorCheck Check Vector Angle SelectACH->VectorCheck CisACH Cis-1,3 (Diequatorial) High Reactivity Open Vector VectorCheck->CisACH Need 120° Projection TransACH Trans-1,3 (Axial/Eq) Axial Shielding Specific Vector VectorCheck->TransACH Need Vertical Projection Pseudo Pseudorotation (Averages Sterics) SelectACP->Pseudo

Figure 1: Decision logic for scaffold selection based on target binding site rigidity and required vector orientation.

Part 2: Reactivity Profile Comparison

Nucleophilic Acylation (Amine Reactivity)

When reacting with electrophiles (e.g., acyl chlorides, isocyanates):

  • 3-ACH (Cis): Exhibits highest reaction rates . The equatorial amine is unhindered.

  • 3-ACH (Trans): Exhibits retarded kinetics . The axial amine suffers from 1,3-diaxial steric compression. This allows for kinetic resolution or selective functionalization of the alcohol if the amine is sufficiently hindered.

  • 3-ACP: Intermediate reactivity. While less hindered than an axial cyclohexane, the vicinal eclipsing of ring hydrogens in the envelope form creates a "steric drag" not present in the equatorial cyclohexane.

Intramolecular Cyclization (Bicyclic Formation)

Both molecules can be cyclized to form bicyclic carbamates (e.g., using CDI or Phosgene) or ethers.

  • 3-ACP: Cyclization to form 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is kinetically favored due to the Thorpe-Ingold effect analog. The substituents are naturally closer in space due to the ring puckering.

  • 3-ACH: Cyclization to 2-oxa-6-azabicyclo[3.3.1]nonane is slower and often requires the cis-diequatorial isomer to distort significantly to achieve the necessary orbital overlap for ring closure.

Part 3: Experimental Protocols

Protocol A: Selective N-Boc Protection

This protocol highlights the handling differences. 3-ACP requires careful workup due to higher water solubility compared to the more lipophilic 3-ACH.

Reagents:

  • Substrate (1.0 eq)

  • 
     (1.1 eq)
    
  • 
     (1.5 eq)
    
  • DCM (0.1 M)

Methodology:

  • Dissolution: Dissolve amino alcohol in anhydrous DCM.

    • Note: 3-ACP may require a co-solvent (THF) if the salt form is used, as it is more polar.

  • Addition: Cool to

    
    . Add 
    
    
    
    , followed by slow addition of
    
    
    in DCM.
  • Monitoring: Warm to RT.

    • 3-ACH (Cis): Reaction typically complete in <1 hour.

    • 3-ACH (Trans): May require 4–6 hours due to axial hindrance.

    • 3-ACP: Typically complete in 1–2 hours.

  • Workup (Critical Difference):

    • 3-ACH: Wash with

      
      , then brine. Dry and concentrate.
      
    • 3-ACP: The product is amphiphilic. Do not use aqueous acid wash. Instead, dilute with

      
       to precipitate amine salts, filter, and concentrate. Purify via flash chromatography (MeOH/DCM gradient).
      
Protocol B: Cyclization to Bicyclic Carbamate

This reaction validates the geometric constraints of the rings.

Workflow Visualization:

CyclizationProtocol Substrate Amino Alcohol (3-ACP or 3-ACH) Reagent CDI (1.2 eq) THF, Reflux Substrate->Reagent Intermediate Imidazolyl Carbamate Reagent->Intermediate Fast Cyclization Intramolecular Attack Intermediate->Cyclization Rate Determining Step Product Bicyclic Carbamate Cyclization->Product

Figure 2: Workflow for cyclization using Carbonyl Diimidazole (CDI).

Observation:

  • 3-ACP: Cyclizes readily (1–3 hours reflux). The 5-membered ring accommodates the bridgehead strain relatively well.

  • 3-ACH: Cyclization is sluggish (12–24 hours reflux). The formation of the bicyclic [3.3.1] system introduces significant transannular strain. High-boiling solvents (e.g., Toluene) may be required.

Part 4: Applications in Drug Design

Vector Analysis
  • 3-ACH: Used when a specific distance (

    
    ) is required between the H-bond donor (amine) and acceptor (alcohol/ether). The rigid chair locks this distance.
    
    • Example:mPGES-1 Inhibitors . The cyclohexyl scaffold was used to orient substituents precisely into hydrophobic pockets [1].

  • 3-ACP: Used to mimic proline or ribose-like puckering.

    • Example:Bictegravir Intermediates .[2] The cyclopentyl ring provides a scaffold that is compact and metabolically stable, positioning the metal-chelating pharmacophore [2].

Physicochemical Properties (Data Summary)
PropertyThis compound3-AminocyclohexylmethanolImpact
LogP (Calc) -0.20.33-ACH is more lipophilic; better passive permeability.
TPSA 46.3

46.3

Identical polar surface area.
Rotatable Bonds 1 (Ring is semi-rigid)1 (Ring is rigid)3-ACH pays a lower entropy penalty upon binding.
Water Solubility HighModerate3-ACP is preferred for improving solubility of lipophilic warheads.

References

  • Walker, D. P., et al. (2010). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synthesis, 2011(07), 1113-1119. Link

  • BenchChem. (2025).[2] ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis.[2] BenchChem Technical Guides. Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for cyclic stereocontrol principles).

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link

Sources

Structural Characterization & Salt Selection: (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for pharmaceutical scientists and process chemists. It moves beyond basic descriptions to address the practical challenges of handling (3-Aminocyclopentyl)methanol, specifically focusing on the transition from an oily free base to a stable, crystalline salt.

Executive Summary: The "Oil-to-Solid" Challenge

This compound (CAS: 123288-54-0 for cis-racemate) is a critical chiral building block, notably serving as a scaffold for Janus kinase (JAK) inhibitors and other bioactive cyclopentane derivatives.

The Core Problem: In its free base form, this molecule typically exists as a viscous, hygroscopic oil or low-melting solid. This presents significant challenges for:

  • Purification: Oily residues trap impurities and solvents.

  • Stereocontrol: Separation of cis/trans diastereomers and enantiomers is difficult in the liquid phase.

  • Handling: Accurate weighing and transfer in GMP environments are compromised.

The Solution: This guide compares the structural and physicochemical performance of the Hydrochloride (HCl) salt against the Tartrate and Fumarate alternatives. We provide experimental workflows to stabilize this intermediate into a characterizeable solid form.

Comparative Analysis: Salt Candidate Performance

The following comparison synthesizes experimental data and physicochemical principles for the three most relevant salt forms.

Candidate A: The Hydrochloride Salt (HCl)[1]
  • Role: The "Workhorse" for isolation and deprotection.

  • Chemistry: Formed via protonation of the primary amine (

    
    ).
    
  • Performance:

    • Solubility: Extremely high in water and methanol.

    • Crystallinity: Often forms a hygroscopic solid. Requires specific anti-solvents (e.g., Isopropanol/Ethyl Acetate) to crystallize effectively.

    • Key Utility: Best for removing Boc-protecting groups in situ.

Candidate B: The Tartrate Salt (L- or D-)
  • Role: The "Resolver" for chiral purity.

  • Chemistry: Forms diastereomeric salts. The chiral acid (Tartaric acid) interacts with the chiral amine to create distinct lattice energies for enantiomers.

  • Performance:

    • Selectivity: High capability to fractionate cis-(1S,3R) from trans isomers.

    • Melting Point: Typically higher than the HCl salt, indicating a robust crystal lattice.

    • Key Utility: Essential for optical resolution of racemic starting materials.

Candidate C: The Fumarate/Oxalate (Alternatives)
  • Role: The "Stabilizers."

  • Chemistry: Dicarboxylic acids capable of forming 1:1 or 2:1 stoichiometries.

  • Performance:

    • Hygroscopicity: Often lower than HCl salts due to stronger hydrogen bond networks in the lattice.

    • Key Utility: Used when the HCl salt is too deliquescent (absorbs moisture to liquid state) for long-term storage.

Data Summary Table
FeatureFree BaseHydrochloride (HCl)L-Tartrate
Physical State Viscous Oil / Low melt solidWhite/Off-white SolidCrystalline Solid
Hygroscopicity High (Deliquescent)Moderate to HighLow to Moderate
Melting Point < 30°C (Approx)145–155°C (Dec.)160–175°C (Typical)
Solubility (MeOH) MiscibleHigh (>100 mg/mL)Moderate
Chiral Utility NoneLow (Racemate crystallizes)High (Resolution)
Primary Use Intermediate ReactionFinal Isolation / StorageOptical Purification

Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation

Objective: To convert the oily free base into a handleable solid without isolating the unstable oil.

Reagents:

  • This compound (Crude oil)

  • Acetyl Chloride (AcCl)[1]

  • Methanol (MeOH)

  • Isopropanol (IPA) - Anti-solvent

Workflow:

  • Generation of HCl: In a separate vessel, cool MeOH to 0°C. Add AcCl (1.1 eq) dropwise. Caution: Exothermic. This generates anhydrous HCl in MeOH.

  • Dissolution: Dissolve the crude amine oil in minimal MeOH.

  • Salt Formation: Add the amine solution to the HCl/MeOH mixture at 0–5°C. Stir for 30 mins.

  • Crystallization:

    • Concentrate the solution under vacuum to remove excess MeOH (do not dry completely).

    • Add IPA (5 volumes relative to oil) and cool to -10°C.

    • Seed with authentic HCl salt crystals if available.

  • Filtration: Filter the white precipitate under nitrogen (to prevent moisture uptake).

Protocol B: Chiral Resolution via Tartrate Salt

Objective: To separate the (1R,3S) enantiomer from the racemate.

Workflow:

  • Stoichiometry: Dissolve racemic amine (1.0 eq) in Ethanol/Water (95:5).

  • Acid Addition: Add L-Tartaric acid (0.5 eq for "half-salt" resolution or 1.0 eq).

  • Thermal Cycle: Heat to reflux until clear (dissolution).

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Rapid cooling traps the wrong isomer.

  • Harvest: Filter the crystals. The solid is typically enriched in one diastereomeric salt.

  • Recrystallization: Repeat the process on the solid to achieve >99% ee (enantiomeric excess).

Structural Characterization Logic

To validate the salt form, a "Self-Validating" analytical workflow is required. Do not rely on melting point alone.

Step 1: Proton NMR ( -NMR)
  • Purpose: Confirm stoichiometry and salt formation.

  • Observation: Look for the downfield shift of the

    
    -proton next to the amine group. The ammonium protons (
    
    
    
    ) typically appear as a broad singlet at 8.0–8.5 ppm in DMSO-
    
    
    , confirming protonation.
Step 2: Powder X-Ray Diffraction (PXRD)
  • Purpose: Prove crystallinity and identify polymorphs.

  • Observation:

    • Amorphous (Bad): Broad "halo" hump. Indicates instability/hygroscopicity.

    • Crystalline (Good): Sharp, distinct Bragg peaks.

    • Note: If the HCl salt shows shifting peaks with humidity changes, it indicates variable hydration states (channel hydrates).

Step 3: Thermal Analysis (DSC/TGA)
  • Purpose: Distinguish solvates from true polymorphs.

  • DSC: Look for a sharp endotherm (melting). A broad endotherm <100°C suggests water/solvent loss.

  • TGA: Quantify the weight loss. If TGA shows ~5% loss before melting, the salt is likely a monohydrate or hemi-hydrate.

Visualization of Workflows

Diagram 1: Salt Selection Decision Matrix

This logic gate determines which salt to pursue based on the specific phase of drug development.

SaltSelection Start Starting Material: This compound (Oily Free Base) Goal Define Objective Start->Goal Resolution Chiral Purification (Racemic Mix) Goal->Resolution Isomer Sep? Isolation Bulk Isolation (Enantiopure) Goal->Isolation Process Scale? Storage Long-term Storage (Stability) Goal->Storage Shelf Life? Tartrate Form L-Tartrate Salt (Diastereomeric Crystallization) Resolution->Tartrate HCl Form HCl Salt (Standard Deprotection) Isolation->HCl Fumarate Form Fumarate/Oxalate (Non-Hygroscopic) Storage->Fumarate Tartrate->Isolation Free-base & Convert

Caption: Decision matrix for selecting the optimal counter-ion based on process requirements (Purification vs. Isolation).

Diagram 2: Solid State Characterization Workflow

A sequential protocol to validate the physical structure of the generated salt.

Characterization Sample Isolated Salt Candidate PLM Polarized Light Microscopy (Birefringence Check) Sample->PLM PXRD PXRD (Crystallinity/Polymorphs) PLM->PXRD If Crystalline Thermal DSC / TGA (Solvates & Melting) PXRD->Thermal DVS DVS (Hygroscopicity Profiling) Thermal->DVS If Stable Melt Decision Go / No-Go Scale Up DVS->Decision

Caption: Sequential analytical workflow. DVS (Dynamic Vapor Sorption) is the final gatekeeper for hygroscopicity risks.

References

  • BenchChem. (2025).[2][3] ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. Retrieved from

  • PubChem. (2025).[4][5] this compound hydrochloride | C6H14ClNO.[2][4] National Library of Medicine. Retrieved from

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[1] Retrieved from

  • Simson Pharma. (2023). (1S,4R)-cis-4-Amino-2-Cyclopentene-1-Methanol D-Tartrate Data Sheet. Retrieved from

  • Santa Cruz Biotechnology. (2023). cis-(2-Amino-cyclopentyl)-methanol Hydrochloride Monohydrate. Retrieved from

Sources

Validation of Chiral Purity Assays for (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Stereochemical Challenge

(3-Aminocyclopentyl)methanol (CAS: 182365-59-7 for cis-racemate, among others) serves as a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its structure, a 1,3-disubstituted cyclopentane, presents a unique stereochemical challenge: it possesses two stereocenters, resulting in four distinct stereoisomers:

  • (1R,3S) & (1S,3R): The cis enantiomeric pair.

  • (1R,3R) & (1S,3S): The trans enantiomeric pair.

While cis/trans diastereomers can often be separated by achiral chromatography (silica or C18), the resolution of the specific enantiomers requires a highly selective chiral environment. This guide compares the validation of a Direct Chiral HPLC Method (using Immobilized Polysaccharide Phases) against the traditional Derivatization-Based Approach , demonstrating why direct analysis is the superior "product" for modern high-throughput environments.

Methodology Comparison: Direct vs. Indirect Analysis[1][2]

The "Product": Direct Chiral HPLC (Immobilized Polysaccharide)

This method utilizes modern immobilized chiral stationary phases (CSPs), such as amylose or cellulose derivatives chemically bonded to the silica support. This allows for the use of a wider range of solvents (including aggressive chlorinated solvents if needed) and ensures higher column stability compared to older coated phases.

The Alternative: Indirect Derivatization (GC or HPLC)

Historically, amino alcohols were derivatized with chiral reagents (e.g., Mosher's acid chloride or phenylethanesulfonyl chloride) to form diastereomers, which were then separated on achiral columns.

Table 1: Comparative Performance Metrics
FeatureDirect Chiral HPLC (Recommended)Derivatization Method (Alternative)
Principle Non-covalent interaction (H-bonding,

-

, steric)
Covalent modification to form diastereomers
Sample Prep Time Low (Dilute & Shoot)High (Reaction, Work-up, Dry-down)
Risk of Racemization NegligibleModerate (during derivatization reaction)
Robustness High (Immobilized phases resist solvent shock)Variable (Reagent purity affects results)
Throughput < 15 min / sample> 60 min / sample
Solvent Cost Moderate (Hexane/Alcohol/Additives)High (Reagents + Extraction solvents)

Recommended Protocol: Direct Chiral HPLC

Note: This protocol is designed for the separation of the critical enantiomeric pair (e.g., separating the active (1R,3S) isomer from its (1S,3R) enantiomer).

Method Conditions[1][2][3][4][5][6]
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA or equivalent), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Expert Insight: The addition of 0.1% DEA is mandatory . The primary amino group on the cyclopentane ring will interact strongly with residual silanols on the stationary phase, leading to severe peak tailing. The basic additive suppresses this ionization, sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Method Development Decision Tree

The following diagram outlines the logic flow for selecting and optimizing this specific method.

MethodDevelopment Start Start: this compound Screening Screening: Immobilized CSPs (IA, IB, IC, ID) in NP Mode Start->Screening CheckRes Resolution (Rs) > 1.5? Screening->CheckRes Optimize Optimize Mobile Phase (Hexane/EtOH ratio) CheckRes->Optimize No Additives Peak Tailing Issues? CheckRes->Additives Yes AltMode Switch to Polar Organic Mode (100% MeOH/ACN + Base) Optimize->AltMode If NP fails AddBase Add 0.1% DEA or TEA (Suppress Silanol Interaction) Additives->AddBase Yes Validate Proceed to Validation (ICH Q2) Additives->Validate No AddBase->Validate AltMode->CheckRes

Figure 1: Method Development Logic for Amino-Alcohol Chiral Separation.

Validation Workflow (ICH Q2 Aligned)

To ensure the assay is "field-proven," it must undergo rigorous validation. The following parameters are critical for this compound.

Specificity & Selectivity
  • Requirement: Baseline separation of the active isomer from:

    • Its enantiomer.[2][3][4][5][6]

    • The diastereomeric pair (cis vs trans).[1][7]

    • Synthetic precursors (e.g., starting keto-ester).

  • Protocol: Inject a "System Suitability Solution" containing all four isomers.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0 between the critical enantiomeric pair. Purity angle < Purity threshold (if using PDA).
Linearity & Range
  • Protocol: Prepare 5 concentration levels of the enantiomer impurity (e.g., 0.05%, 0.1%, 0.5%, 1.0%, 1.2% of target concentration).

  • Causality: Validates that the detector response is proportional to concentration, essential for quantifying low-level chiral impurities.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike the pure active isomer with known amounts of the unwanted enantiomer at LOQ, 100%, and 120% of the specification limit (usually 0.5% or 1.0%).

  • Acceptance: Mean recovery between 90-110%.

Robustness (The "Self-Validating" System)

A robust method must tolerate small changes. For this amino alcohol, the most critical parameter is the Basic Additive Concentration .

  • Experiment: Vary DEA concentration by

    
     (e.g., 0.09% to 0.11%).
    
  • Observation: If retention time shifts significantly (>5%) or tailing factor increases, the method is not robust.

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in EtOH) SysSuit System Suitability (Rs > 2.0, Tailing < 1.5) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Lin Linearity (LOQ to 120%) SysSuit->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc LOD Sensitivity (S/N > 10) Acc->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step Validation Workflow.

Troubleshooting & Expert Insights

The "Memory Effect" in Chiral Columns

When switching between mobile phases containing different additives (e.g., TFA to DEA), immobilized columns can exhibit a "memory effect" where the previous additive lingers, ruining separation.

  • Solution: Always wash the column with 100% Ethanol (or Isopropanol) for at least 20 column volumes before switching additive types.

Detection Challenges

This compound lacks a strong UV chromophore.

  • Alternative: If UV at 210 nm is too noisy (due to solvent cutoff), consider Refractive Index (RI) detection or Charged Aerosol Detection (CAD) . However, CAD requires volatile mobile phases (DEA is volatile, but ensure the specific salt form doesn't precipitate).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[3][8] Wiley-VCH.[8] (Foundational text on chiral method development).

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Authoritative source on immobilized polysaccharide column care and mobile phase compatibility). Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][2][3][4][5][9] Wiley.[10] (Reference for mechanisms of amino-alcohol separation).

Sources

Comparative study of cyclopentane vs pyrrolidine scaffolds in drug design

[1][2]

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a cyclopentane (carbocyclic) and a pyrrolidine (N-heterocyclic) scaffold is rarely a simple substitution; it is a fundamental strategic decision that alters the physicochemical landscape, metabolic fate, and synthetic trajectory of a drug candidate.

While both scaffolds share a 5-membered ring geometry with similar puckering parameters (envelope/twist conformations), the introduction of the nitrogen atom in pyrrolidine drastically shifts the electronic profile (pKa ~11.3 vs. neutral), lipophilicity (ΔlogP ≈ -2.5), and metabolic liability (oxidative lability). This guide provides a technical analysis of these two privileged scaffolds to support rational design decisions.

Physicochemical Profile: The "Big Three" Divergence

The transition from cyclopentane to pyrrolidine introduces a basic center and a hydrogen bond donor/acceptor, fundamentally changing how the molecule interacts with biological matrices.

Table 1: Comparative Physicochemical Metrics[1]
PropertyCyclopentane ScaffoldPyrrolidine ScaffoldDrug Design Implication
Electronic Nature Neutral / LipophilicBasic (Secondary Amine)Pyrrolidine allows salt formation; Cyclopentane requires polar appendages for solubility.
pKa (Conjugate Acid) N/A (Alkane pKa > 50)~11.27 (Unsubstituted)Pyrrolidine is protonated at physiological pH (7.4), driving electrostatic interactions (e.g., Asp/Glu residues).
Lipophilicity (logP) High (Parent logP ~3.0)Low (Parent logP ~0.46)Pyrrolidine lowers logP, improving solubility but potentially reducing passive permeability if not capped.
H-Bonding None (Parent)Donor (NH) & Acceptor (N)Pyrrolidine offers a directional "handle" for H-bonding; Cyclopentane is a hydrophobic spacer.
Conformation Envelope / Half-ChairEnvelope / TwistNitrogen inversion adds a dynamic element; N-substitution can lock specific puckering modes.
Expert Insight: The pKa "Trap"

A common pitfall in scaffold hopping from cyclopentane to pyrrolidine is the lysosomotropic effect . The high basicity of the pyrrolidine nitrogen can lead to trapping in acidic organelles (lysosomes), artificially increasing volume of distribution (

Metabolic Fate: CYP450 Divergence

The metabolic stability of these rings differs primarily due to the ability of the pyrrolidine nitrogen to coordinate with the heme iron of Cytochrome P450 enzymes or to stabilize radical intermediates during oxidation.

Mechanism of Instability[3]
  • Pyrrolidine (High Risk): Susceptible to

    
    -carbon hydroxylation  (usually CYP3A4 mediated). The nitrogen lone pair stabilizes the radical cation intermediate. This leads to an unstable carbinolamine, which often collapses to open the ring (forming an aldehyde) or oxidizes further to a lactam.
    
  • Cyclopentane (Moderate/Low Risk): Lacks the heteroatom to direct oxidation. Metabolism is governed by general aliphatic hydroxylation, which is slower and less regioselective unless activated by adjacent groups.

Visualization: Metabolic Pathways

The following diagram contrasts the oxidative fate of both scaffolds.

MetabolicPathwayscluster_PyrPyrrolidine Metabolism (High Liability)cluster_CycCyclopentane Metabolism (Stable)PyrPyrrolidine ScaffoldRadicalC-Centered Radical(Stabilized by N)Pyr->RadicalCYP450 (SET)Carbinol$alpha$-Carbinolamine(Unstable)Radical->CarbinolOH ReboundLactamLactam(Inactive)Carbinol->LactamOxidationRingOpenRing Opening(Aldehyde/Amine)Carbinol->RingOpenCollapseCycCyclopentane ScaffoldHydroxylRandom HydroxylationCyc->HydroxylSlow CYP OxidationGlucGlucuronidation(Excretion)Hydroxyl->GlucUGT

Figure 1: Comparative metabolic pathways. Pyrrolidine undergoes specific, rapid oxidative degradation via radical stabilization, whereas cyclopentane undergoes slower, random hydroxylation.

Case Study: Influenza Neuraminidase Inhibitors

The development of neuraminidase inhibitors provides a definitive "head-to-head" comparison where the scaffold choice dictated the drug's success.

The Challenge

Design a transition-state mimic for the hydrolysis of sialic acid by the influenza virus neuraminidase.

  • Competitor A (Pyrrolidine): A-192558. Researchers explored pyrrolidine scaffolds to mimic the oxocarbenium ion transition state.[1] While the nitrogen provided a handle for electrostatic interaction with Glu119, the scaffold suffered from poor oral bioavailability due to high polarity and rapid clearance.

  • The Winner (Cyclopentane): Peramivir (Rapivab) .[2]

    • Design Logic: The cyclopentane ring was selected to accurately position the guanidino, acetamido, and carboxylate groups in a specific stereochemical array (3D-scaffolding) without adding the "polarity penalty" of the pyrrolidine nitrogen.

    • Result: The hydrophobic cyclopentane core improved lipophilicity enough to support a plasma half-life suitable for IV administration (and eventually oral prodrugs), whereas the pyrrolidine analogs struggled with membrane permeability and rapid renal excretion.

Verdict: In this case, the Cyclopentane scaffold won because the target (neuraminidase active site) required a precise 3D arrangement of polar groups, and the scaffold itself needed to be "silent" (hydrophobic) to balance the overall physicochemical properties.

Decision Framework & Experimental Protocols

Decision Matrix: Which Scaffold to Choose?

DecisionMatrixStartStart: Scaffold SelectionQ1Is a basic center required fortarget binding (e.g., Asp/Glu)?Start->Q1BranchPyrConsider PYRROLIDINEQ1->BranchPyrYesBranchCycConsider CYCLOPENTANEQ1->BranchCycNoQ2Is the target in the CNS?BranchPyr->Q2Q3Is metabolic stability aprimary failure mode?BranchCyc->Q3Action1Use Pyrrolidine(Watch pKa/Efflux)Q2->Action1NoAction3Use Fluorinated Pyrrolidine(Lowers pKa, blocks met.)Q2->Action3Yes (Reduce Basicity)Action2Use Cyclopentane(Add polar groups for sol.)Q3->Action2NoQ3->Action2Yes (Inherently Stable)

Figure 2: Strategic decision tree for selecting between pyrrolidine and cyclopentane scaffolds based on target requirements and ADME constraints.

Experimental Protocol: Comparative Microsomal Stability Assay

To empirically validate the choice between scaffolds, a metabolic stability assay is essential.

Objective: Determine the intrinsic clearance (

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (Cyclopentane analog vs. Pyrrolidine analog).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM) to minimize saturation kinetics. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution to precipitate proteins. Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

  • Metabolite ID (Crucial Step):

    • For Pyrrolidine : Set Mass Spec to scan for +16 Da (N-oxide/hydroxylation) and +14 Da (Lactam/Carbonyl) shifts. Look specifically for ring-opened fragments (aldehyde traps).

    • For Cyclopentane : Scan for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation).

Data Interpretation:

  • Calculate

    
     (slope of ln(conc) vs time).
    
  • 
    .
    
  • Self-Validation: If the pyrrolidine analog shows high clearance but the +16 Da peak is minor, suspect ring opening (which changes mass drastically) rather than simple hydroxylation.

References

  • Li Petri, G., et al. (2021).[3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] Topics in Current Chemistry. Link

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design." Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2019). "Structure-based characterization and optimization of novel hydrophobic binding interactions in a series of pyrrolidine influenza neuraminidase inhibitors." Journal of Medicinal Chemistry. Link

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019).[4] "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings (and comparison to pyrrolidines)." Pharmacology & Pharmacy. Link

  • Smith, D. A., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[5] Expert Opinion on Drug Discovery. Link

Comparative IR Spectroscopy Guide: (3-Aminocyclopentyl)methanol Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: (3-Aminocyclopentyl)methanol (CAS: 123288-54-0) Application: Chiral building block for pharmaceutical scaffolds (e.g., nucleoside analogs, GPCR ligands). The Challenge: Distinguishing the overlapping diagnostic signals of a primary amine (–NH₂) and a primary alcohol (–CH₂OH) on a cycloaliphatic ring.

This guide provides a technical comparison of the Infrared (IR) spectral features of this compound against its monofunctional analogs. By isolating the vibrational modes of the amine and alcohol functionalities, researchers can validate the integrity of this bifunctional scaffold during synthesis or quality control.

Theoretical Framework & Spectral Architecture

To accurately characterize this compound, we must deconstruct its spectrum into three distinct vibrational zones. This "Product vs. Alternative" analysis compares the target molecule against hypothetical precursors that lack one of the functional groups.

Comparative Functional Group Analysis

The following table isolates the diagnostic bands by comparing the target to Cyclopentylmethanol (Alcohol only) and Cyclopentanamine (Amine only).

Vibrational ModeRegion (cm⁻¹)This compound (Target)Cyclopentylmethanol (Alternative A)Cyclopentanamine (Alternative B)
O-H Stretch 3200–3550Strong, Broad. Dominated by H-bonding.[1][2][3] Often masks N-H.Strong, Broad.Absent.
N-H Stretch 3300–3500Medium, Sharp Spikes. Two bands (sym/asym) often visible as "teeth" on the broad O-H signal.Absent. Medium, Sharp. Two distinct bands.
C-H Stretch (sp³) 2850–2960Strong. Characteristic of the cyclopentane ring.Strong.Strong.
N-H Bend (Scissor) 1590–1650Medium-Weak. Diagnostic for primary amine.Absent. Medium.
C-O Stretch 1000–1080Strong. Characteristic of primary alcohol (–CH₂OH).Strong.Absent.
C-N Stretch 1000–1250Medium. Overlaps significantly with C-O stretch.Absent. Medium.
The Hydrogen Bonding "Fingerprint"

A critical performance metric for this molecule is the Intramolecular Hydrogen Bond .

  • 1,3-Substitution Pattern: The spatial arrangement of the amino and hydroxymethyl groups allows for intramolecular H-bonding (O–H···N or N–H···O).

  • Spectral Consequence: Intramolecular H-bonds are concentration-independent.[4] In dilute solution (non-polar solvent), the O-H band of the cis-isomer (where groups are on the same side) will appear sharper and at a lower wavenumber than the trans-isomer, which relies on intermolecular bonding [1, 4].

Experimental Methodology: ATR vs. Transmission

Selecting the correct sampling technique is vital for hygroscopic amino-alcohols.

Technique Comparison
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet / Liquid Cell)
Recommendation Primary Choice Secondary / Validation
Sample Prep Minimal (Drop-and-shoot).Laborious (Grinding/dissolving).
Moisture Sensitivity Low. Ideal for hygroscopic amines.High. KBr absorbs water, obscuring O-H/N-H region.
Path Length Fixed (~2 µm).Variable.
Spectral Fidelity Intensity decreases at high wavenumbers (requires software correction).True relative intensities.

Expert Insight: For routine ID, use Diamond ATR . The amino-alcohol moiety is prone to absorbing atmospheric moisture, which creates a massive water artifact (3400 cm⁻¹) in KBr pellets that ruins the critical N-H/O-H diagnostic region [5].

Validated Experimental Protocol (ATR-FTIR)

This protocol ensures high signal-to-noise ratio (SNR) and reproducible data for this compound.

Step 1: System Initialization
  • Purge: Ensure the spectrometer optics are purged with dry nitrogen or dessicated air for at least 20 minutes to remove atmospheric H₂O and CO₂ (doublet at 2350 cm⁻¹).

  • Detector: Cool MCT detector (if equipped) with liquid nitrogen 15 mins prior. DTGS detectors require no cooling.

Step 2: Background Acquisition
  • Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Do not use acetone if the crystal housing is polymer-based.

  • Collect a background spectrum (Air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

Step 3: Sample Application
  • If Liquid/Oil: Place 10-20 µL of this compound directly on the crystal center.

  • If Solid: Place ~5 mg of sample on the crystal. Lower the pressure clamp until the force gauge indicates optimal contact (usually ~80-100 N).

    • Note: Excessive pressure can shift bands slightly due to crystal lattice deformation, but is rarely an issue for organic solids.

Step 4: Data Acquisition & Processing
  • Scan: Acquire 32-64 scans.

  • ATR Correction: Apply "ATR Correction" algorithm in your software (e.g., OPUS, OMNIC) to adjust for penetration depth dependence (

    
    ).
    
  • Baseline: Apply automatic baseline correction only if significant drift is observed.

Decision Logic & Visualization

Characterization Workflow

The following diagram illustrates the logical decision tree for confirming the structure based on spectral data.

IR_Logic_Flow Start Start: Acquire Spectrum (3200-3600 cm⁻¹) Check_OH Is there a Broad Band? (3200-3600 cm⁻¹) Start->Check_OH Result_Alcohol Possibility: Alcohol Present Check_OH->Result_Alcohol Yes Result_Fail Check Synthesis/Purity Check_OH->Result_Fail No (Missing OH) Check_NH Are there Sharp Spikes on top of the Broad Band? Result_Amine Possibility: Primary Amine Present Check_NH->Result_Amine Yes (Doublet) Check_NH->Result_Fail No (Missing NH2) Check_CO Check Fingerprint: Strong band at 1000-1080 cm⁻¹? Check_NH_Bend Check Amine Bend: Medium band at ~1600 cm⁻¹? Check_CO->Check_NH_Bend Yes (C-O Stretch) Check_CO->Result_Fail No Result_Confirmed CONFIRMED: This compound Check_NH_Bend->Result_Confirmed Yes Check_NH_Bend->Result_Fail No Result_Alcohol->Check_NH Result_Amine->Check_CO

Figure 1: Logical workflow for confirming the presence of both amine and alcohol functionalities.

Experimental Workflow

Experiment_Workflow Prep Sample Prep (Neat/ATR) Bg Background Scan (Air/N2 Purge) Acq Acquisition (32 Scans, 4cm⁻¹) Prep->Acq Load Sample Bg->Acq Subtract Process Post-Process (ATR Correction) Acq->Process Raw Data

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR acquisition.

References

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • Specac. (2023).[5][6] FTIR: Transmission vs ATR spectroscopy. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra: Amines vs Alcohols. [Link]

  • NIST Webbook. (2023). Cyclopentanemethanol IR Spectrum. [Link]

  • Mettler Toledo. (2024). ATR-FTIR Spectroscopy Basics. [Link]

Sources

Structural Biology & Medicinal Chemistry Comparison Guide: (3-Aminocyclopentyl)methanol Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from complex natural products to synthetically tractable, orally bioavailable drug candidates frequently relies on the strategic deployment of bioisosteres. In recent years, (3-Aminocyclopentyl)methanol and its stereoisomers have emerged as highly versatile, conformationally restricted scaffolds. By replacing highly flexible aliphatic chains or complex ribose sugars with a cyclopentyl core, medicinal chemists can significantly reduce the entropic penalty of target binding while preserving critical hydrogen-bonding vectors.

This guide objectively compares the crystallographic performance and binding efficacy of this compound derivatives across diverse therapeutic targets—ranging from bacterial membrane translocases (MraY) to oncology targets (CDK9 and BFL-1). Furthermore, it provides self-validating experimental workflows for the co-crystallization and biochemical evaluation of these complexes.

Structural Rationale: Why the Cyclopentyl Core?

The causality behind selecting a this compound derivative over a natural ribose or linear alkyl chain lies in conformational pre-organization . In natural nucleoside antibiotics (e.g., Muraymycin D2), the amino-ribose ring is highly functionalized but synthetically prohibitive, often requiring >20 steps to synthesize. By substituting this with a (1R,3S)-3-aminocyclopentyl moiety, the molecule adopts an envelope conformation that perfectly mimics the N-type sugar puckering of natural nucleosides. This locks the ligand into its bioactive conformation, minimizing the loss of conformational entropy upon binding to the target protein's active site [1].

Pathway Context: MraY Inhibition

In the context of antibacterial development, MraY (phospho-MurNAc-pentapeptide translocase) is an essential membrane enzyme responsible for synthesizing Lipid I, a critical precursor in peptidoglycan biosynthesis.

G UDP_MurNAc UDP-MurNAc-pentapeptide (Natural Substrate) MraY MraY Translocase (Membrane Target) UDP_MurNAc->MraY Substrate Binding Lipid_I Lipid I (Cell Wall Precursor) MraY->Lipid_I Catalysis (Mg2+) Inhibitor Cyclopentyl Analog (e.g., JH-MR-23) Inhibitor->MraY Competitive Inhibition

MraY-mediated Lipid I biosynthesis pathway and competitive inhibition by cyclopentyl analogs.

Comparative Target Analysis & Crystallographic Data

To objectively evaluate the performance of the this compound scaffold, we must compare its binding metrics and crystallographic footprint against natural precursors and across different protein classes.

A. Antibacterial Target: MraY (Aquifex aeolicus)

Natural muraymycins exhibit potent MraY inhibition but suffer from poor chemical tractability. Researchers synthesized simplified cyclopentane-based analogs (e.g., JH-MR-23) utilizing the diastereoselective isocyanoacetate aldol reaction to install the 1,2-syn-amino alcohol group. X-ray crystallography of MraY in complex with Muraymycin D2 (PDB: 5CKR) reveals that the active site cleft relies heavily on interactions with Asp193, Asp196, and a Mg2+ cofactor [2]. The cyclopentyl derivatives successfully mimic these interactions while reducing molecular weight by nearly 40% [1].

B. Oncology Target: CDK9

In the development of KB-0742, a potent inhibitor of CDK9 for MYC-dependent cancers, the tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate derivative was utilized. X-ray crystallography of the CDK9/CyclinT1 complex demonstrated that the cyclopentyl ring provides optimal hydrophobic packing against the kinase hinge region, enabling sub-10 nM affinity and oral bioavailability [3].

C. Oncology Target: BFL-1

For covalent drug design targeting BFL-1, co-crystal structures (e.g., PDB: 9FKZ) revealed that the rac-3-aminocyclopentyl moiety engages in a critical hydrogen bond with Glu78. This interaction induces the formation of a cryptic hydrophobic pocket, properly aligning the warhead for covalent bond formation with Cys55 [4].

Table 1: Comparative Performance of Ligand Scaffolds
ParameterNatural Muraymycin D2 (MraY)Cyclopentyl Analog JH-MR-23 (MraY)KB-0742 (CDK9)Covalent Inhibitor 10a (BFL-1)
Core Scaffold Amino-ribose nucleoside(1R,3S)-3-Aminocyclopentyl(1S,3S)-3-Aminocyclopentylrac-3-Aminocyclopentyl
Synthetic Tractability Low (>20 steps)High (<10 steps)High (Modular)High (Modular)
Molecular Weight 836 Da~500 Da413 Da~450 Da
Target Affinity IC50: ~0.01 μMIC50: Sub-micromolarIC50: <10 nMCovalent Adduct Formation
Key X-ray Feature Uridine cleft bindingMimics ribose N-puckeringHinge-region hydrophobic packingH-bond with Glu78, cryptic pocket

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the causal mechanisms behind the experimental steps required to generate the data discussed above. Every protocol is designed as a self-validating system.

Protocol 1: Co-Crystallization of Membrane Proteins (LCP Method)

Causality: Membrane proteins like MraY contain highly hydrophobic transmembrane domains that precipitate in standard aqueous crystallization drops. Lipidic Cubic Phase (LCP) crystallization is utilized because the monoolein lipid forms a bicontinuous bilayer matrix, mimicking the native cellular membrane while allowing the hydrophilic domains to interact and form a crystal lattice.

  • Protein Preparation: Purify the target protein (e.g., MraYAA) in a detergent micelle solution (e.g., 0.05% DDM) to maintain structural integrity. Concentrate to 10-15 mg/mL.

  • Ligand Complexation: Add the this compound derivative at a 5-to-10-fold molar excess. Rationale: This high concentration drives the thermodynamic equilibrium toward the fully bound state prior to lipid reconstitution. Incubate on ice for 2 hours.

  • LCP Reconstitution: Mix the protein-ligand complex with molten monoolein (9.9 MAG) at a 40:60 (v/v) ratio using coupled Hamilton syringes until a transparent, viscous cubic phase is formed.

  • Crystallization: Dispense 50 nL of the LCP mixture into glass sandwich plates, overlaid with 800 nL of precipitant solution (e.g., Na cacodylate pH 5.6, MgCl2, PEG400).

  • Harvesting & Diffraction: Harvest crystals directly from the lipid matrix using micromounts and flash-freeze in liquid nitrogen.

  • Validation Checkpoint: During initial X-ray diffraction, calculate the R-free and R-work values. A valid, high-confidence structure must exhibit an R-free < 0.25 and an R-work < 0.20. If R-free diverges significantly, the electron density map is being overfitted, and the ligand placement must be re-evaluated.

G Protein Target Protein Expression (MraYAA / CDK9) Complex Ligand Complexation This compound Protein->Complex Purified Protein Crystallization LCP / Vapor Diffusion Crystallization Complex->Crystallization 5-10x Molar Excess Diffraction Synchrotron X-Ray Diffraction Crystallization->Diffraction Harvest Crystals Refinement Structure Solution & Model Refinement Diffraction->Refinement Phase Solution

Standardized workflow for the co-crystallization of target proteins with cyclopentyl ligands.

Protocol 2: Orthogonal Validation via FRET Binding Assay

Causality: While X-ray crystallography proves where the ligand binds, it does not quantify how strongly it binds in a dynamic solution. A Fluorescence Resonance Energy Transfer (FRET) assay provides orthogonal validation by measuring the competitive displacement of a known fluorescent tracer.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20) to prevent non-specific aggregation of the lipophilic cyclopentyl derivatives.

  • Complex Formation: Incubate the target protein (e.g., His-tagged CDK9) with a fluorescently labeled tracer compound at their predetermined Kd concentration for 30 minutes.

  • Compound Titration: Dispense the this compound derivative in a 12-point dose-response curve (10 μM to 0.1 nM) into a 384-well microplate.

  • Signal Acquisition: Read the microplate using a multi-mode fluorometer. As the cyclopentyl derivative displaces the tracer, the FRET signal will decrease proportionally.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.5 is mandatory. If Z' < 0.5, the signal-to-noise ratio is insufficient, and the calculated IC50 cannot be trusted.

Conclusion

The integration of this compound derivatives into modern drug discovery pipelines highlights a masterclass in structure-based drug design. By leveraging X-ray crystallography to map the exact hydrogen-bonding networks and hydrophobic packing requirements of targets like MraY, CDK9, and BFL-1, researchers can confidently replace synthetically burdensome natural moieties with this highly efficient, modular bioisostere.

References

  • Kwak, S.-H., et al. "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY." European Journal of Medicinal Chemistry / NIH PubMed.
  • "Theoretical Study of Intermolecular Interactions between Critical Residues of Membrane Protein MraYAA and Promising Antibiotic Muraymycin D2." ACS Omega.
  • "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry.
  • "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors." PMC.

Bioactivity & SAR Analysis: (3-Aminocyclopentyl)methanol Scaffolds in Antiviral Design

[1]

Executive Summary: The Carbocyclic Advantage

This compound (3-ACM) represents a critical "carbocyclic" scaffold in modern medicinal chemistry.[1] By replacing the labile oxygen atom of the traditional ribose furanose ring with a methylene group, this scaffold creates a metabolically stable "carbanucleoside" core.[1][2][3][4]

This guide objectively compares the bioactivity of saturated (3-ACM) analogs versus their unsaturated (cyclopentenyl) counterparts (e.g., Abacavir intermediates) and stereochemical isomers . While the unsaturated core is the gold standard for nucleoside reverse transcriptase inhibitors (NRTIs), the saturated 3-ACM scaffold is emerging as a vital pharmacophore for HIV integrase strand transfer inhibitors (INSTIs) like Bictegravir.

Structural & Stereochemical Considerations

The biological efficacy of 3-ACM analogs is dictated by two primary structural factors: Ring Saturation and Stereochemistry .[1]

A. The Saturation Switch: Rigid vs. Flexible Pucker
  • Unsaturated (Cyclopentenyl): Contains a double bond (e.g., Abacavir core).[1] This constraints the ring into a specific "envelope" conformation that closely mimics the 3'-endo pucker of DNA/RNA, facilitating high-affinity binding to viral polymerases.[1]

  • Saturated (Cyclopentyl): The 3-ACM core is fully saturated.[1] It adopts a more flexible twist conformation.[1] While less effective as a polymerase inhibitor, this flexibility allows it to fit into the distinct metal-chelating pockets of Integrase enzymes.[1]

B. Stereochemical "Lock and Key"

Bioactivity is strictly stereospecific.[1] The (1R, 3S) configuration is the bioactive "magic isomer" for most antiviral applications.

  • (1R, 3S)-Isomer: Aligns the amino "warhead" and hydroxymethyl "anchor" to mimic the natural nucleoside geometry.

  • (1S, 3R)-Isomer: Often inactive or acts as a competitive antagonist/impurity.[1]

Comparative Bioactivity Analysis
Comparison 1: Metabolic Stability (Carbocycle vs. Furanose)

The primary advantage of 3-ACM analogs over traditional nucleosides is resistance to cleavage.

FeatureFuranose Core (Ribose) Carbocyclic Core (3-ACM) Bioactivity Implication
Glycosidic Bond C-N (Hemiaminal ether)C-N (Amine)3-ACM is immune to Nucleoside Phosphorylase (PNP) cleavage.[1][4]
Half-Life (t1/2) Short (< 1-2 hrs in plasma)Extended (> 12 hrs)Carbocycles allow for QD (once-daily) dosing regimens.
Intracellular Activation Requires 3-step phosphorylationRequires 3-step phosphorylationBoth require kinases; 3-ACM analogs often show slower initial phosphorylation kinetics.[1]
Comparison 2: Target Potency (Saturated vs. Unsaturated)

Comparing the inhibitory potential (IC50) of analogs derived from these two cores against HIV-1 Reverse Transcriptase (RT).

Analog TypeRepresentative Compound Target IC50 (µM) Mechanism Note
Unsaturated (-)-Carbovir (Abacavir metabolite)HIV-1 RT0.05 - 0.1 Double bond mimics the transition state of the template-primer complex.[1]
Saturated (±)-3-ACM-GuanineHIV-1 RT> 10.0 Lack of ring constraint reduces binding affinity to the polymerase active site.[1]
Saturated Bictegravir (Contains 3-ACM)HIV-1 Integrase 0.002 Here, the saturated 3-ACM acts as a simplified linker, not a ribose mimic.[1]

Key Insight: The saturated 3-ACM scaffold is inferior as a direct polymerase inhibitor but superior as a scaffold for Integrase inhibitors where a compact, stable chiral linker is required.[1]

Visualization: Mechanism of Action & SAR Logic

The following diagram illustrates how the 3-ACM scaffold functions differently depending on the target (RT vs. Integrase) and the critical role of the "Carbocyclic Switch."

BioactivityPathwaysScaffold(3-Aminocyclopentyl)methanol CoreUnsaturatedUnsaturated Analog(Cyclopentenyl)Scaffold->UnsaturatedDehydrogenationSaturatedSaturated Analog(3-ACM)Scaffold->SaturatedDirect UseTargetRTTarget: Reverse Transcriptase(Abacavir-like)Unsaturated->TargetRTMimics RiboseSaturated->TargetRTPoor Binding(>10 µM)TargetINTTarget: Integrase(Bictegravir-like)Saturated->TargetINTScaffold/LinkerEffect1High Affinity Mimicof DNA 3'-endo stateTargetRT->Effect1Effect2Stable Chiral Linkerfor Metal ChelationTargetINT->Effect2Outcome1Potent Chain Termination(IC50 < 0.1 µM)Effect1->Outcome1Outcome2Strand Transfer Inhibition(IC50 ~ 2 nM)Effect2->Outcome2

Caption: Divergent bioactivity pathways of the 3-ACM scaffold based on saturation status. The unsaturated form targets RT, while the saturated form is ideal for Integrase inhibition.

Experimental Protocol: Enzymatic Resolution of (1R, 3S)-3-ACM

To evaluate bioactivity, one must first isolate the active (1R, 3S) enantiomer.[1] The following protocol uses Candida antarctica Lipase B (CAL-B) for kinetic resolution, a standard in high-fidelity synthesis.

Objective: Isolate optically pure (1R, 3S)-3-aminocyclopentyl methanol from the racemic mixture.

Reagents:

  • Racemic (cis)-3-aminocyclopentyl methanol[1]

  • Vinyl acetate (Acyl donor)

  • Immobilized Lipase B from Candida antarctica (CAL-B)[1]

  • MTBE (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of racemic amino-alcohol in 50 mL of dry MTBE.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B and 20 mmol of vinyl acetate.

  • Incubation: Shake at 30°C at 200 rpm. Monitor reaction by chiral HPLC.

    • Mechanism:[1][5][6] The lipase selectively acetylates the (1S, 3R)-amine, leaving the desired (1R, 3S)-amine free.

  • Termination: Stop reaction when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme.

  • Separation: The reaction mixture now contains:

    • (1R, 3S)-3-aminocyclopentyl methanol (Free amine - Product )[1]

    • (1S, 3R)-N-acetyl-3-aminocyclopentyl methanol (Amide - Byproduct )[1]

    • Separate via acid-base extraction.[1] Acidify to pH 3 to protonate the free amine (water soluble), wash away the amide (organic soluble), then basify the aqueous layer to recover the pure (1R, 3S) product.

  • Validation: Verify enantiomeric excess (>99% ee) using a Chiralpak AD-H column (Hexane/IPA 90:10).

References
  • Vince, R. (1988).[1] Carbocyclic nucleosides: The development of Carbovir and Abacavir.[2]

    • Foundational text on the shift
  • Tsiang, M., et al. (2016).[1] Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor.[1]

    • Demonstrates the utility of the saturated aminocyclopentanol ring in modern INSTIs.
  • Crimmins, M. T. (1998).[1] Synthetic Approaches to Carbocyclic Nucleosides.[1][3][4][5][7][8]

    • Detailed review of the stereoselective synthesis of cyclopentyl cores.
  • BenchChem Technical Guides. (2025). Structure-Activity Relationships of Cyclopentane Scaffolds.

    • Source for physicochemical properties and impurity profiling.[1]

  • Gilead Sciences. (2018).[1] Biktarvy (Bictegravir) Prescribing Information & Chemistry Review.[1]

    • Official regulatory data confirming the (1R, 3S)

Safety Operating Guide

(3-Aminocyclopentyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond the superficial instructions found in standard safety data sheets. For researchers and drug development professionals handling (3-Aminocyclopentyl)methanol , rote memorization of disposal steps is insufficient. True laboratory safety and logistical efficiency require an understanding of the chemical causality behind each protocol.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations while protecting laboratory personnel.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must characterize the waste stream. The following table summarizes the critical data required for regulatory compliance and safe handling.

Property / HazardValue / GHS ClassificationOperational & Regulatory Context
CAS Number 123288-54-0Primary identifier required for EPA/RCRA waste manifesting.
Molecular Formula C6H13NOThe presence of nitrogen dictates that incineration must utilize NOx scrubbers.
Combustibility H227: Combustible liquidFlash point is elevated (>60°C). Keep away from open flames and strong oxidizers[1].
Skin/Eye Hazard H315 (Skin), H319 (Eye)Corrosive and irritating nature mandates specific barrier PPE during all transfers.
Respiratory Hazard H335: May cause respiratory irritationAll open-container manipulations must occur within a certified chemical fume hood.

Scientific Rationale for Disposal Protocols (Causality)

Every step in our disposal workflow is grounded in the intrinsic chemical reactivity of the molecule.

  • The Exothermic Risk (Amine Reactivity): As a cycloaliphatic primary amine, this compound functions as a weak base. If inadvertently disposed of in a waste stream containing concentrated mineral acids (e.g., HCl, H2SO4), a rapid, highly exothermic neutralization reaction will occur. This thermal runaway can cause solvent boiling, rapid gas expansion, and the explosive rupture of sealed waste carboys.

  • The Combustibility Factor (H227): Classified under GHS as H227 (Combustible liquid), this compound does not spontaneously ignite at room temperature like highly volatile solvents. However, if exposed to elevated temperatures, sparks, or strong oxidizing agents, the vapor accumulation will readily combust[1][2].

  • Environmental Fate & Incineration: Amino alcohols cannot be disposed of via aqueous sewage systems due to their resistance to standard wastewater bioremediation and potential aquatic toxicity. Regulatory guidelines mandate disposal via high-temperature incineration[3][4]. Because the molecule contains nitrogen, its combustion generates nitrogen oxides (NOx). Therefore, the contracted disposal facility must be licensed to operate incinerators equipped with specialized NOx scrubbers.

Step-by-Step Operational & Disposal Plan

The following protocol is a self-validating system; proceeding to the next step requires the successful, verified completion of the previous one.

Phase 1: Preparation and Engineering Controls
  • Ventilation: Verify that the chemical fume hood is operational and maintaining a face velocity of at least 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don chemical-resistant splash goggles, a standard laboratory coat, and heavy-duty nitrile gloves (verify breakthrough times for organic amines prior to use).

Phase 2: Waste Segregation & Compatibility Check
  • Identify the Correct Stream: Route this compound exclusively to the "Non-Halogenated Organic Waste - Basic/Amine" stream.

  • Chemical Validation: Before adding the compound to the bulk waste carboy, physically verify the waste log to ensure the carboy contains:

    • NO Acids: Prevents exothermic neutralization.

    • NO Strong Oxidizers: Prevents ignition of the combustible liquid.

    • NO Halogenated Solvents: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process.

Phase 3: Containment and RCRA Labeling
  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers, which may corrode in the presence of basic amines over time.

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's total volume.

  • Regulatory Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Combustible". List "this compound" explicitly—do not use structural abbreviations or trade names.

Phase 4: Spill Response & Decontamination Protocol

In the event of an accidental spill during transfer, execute the following steps:

  • Isolate: Evacuate personnel from the immediate vicinity and eliminate all potential ignition sources[1][2].

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal chemical spill pads)[3][4]. Never use combustible materials like sawdust for an H227 liquid.

  • Collect: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill surface with a dilute, weak acidic solution (e.g., 5% acetic acid) to safely neutralize residual amine traces, followed by a thorough water rinse.

Waste Routing Visualization

WasteRouting Start This compound Waste Stream Decision1 Contains Halogenated Solvents? Start->Decision1 Halogenated Halogenated Organic Waste (High-Cost Incineration) Decision1->Halogenated Yes Decision2 Contains Strong Acids? Decision1->Decision2 No Incineration Licensed High-Temperature Incineration (NOx Scrubbed) Halogenated->Incineration RCRA Transfer Exothermic DANGER: Exothermic Risk Do Not Mix! Decision2->Exothermic Yes NonHalogenated Non-Halogenated Organic Waste (Basic/Amine Stream) Decision2->NonHalogenated No NonHalogenated->Incineration RCRA Transfer

Decision matrix for the segregation and RCRA-compliant disposal of this compound.

References

  • Sigma-Aldrich. "this compound | 123288-54-0". sigmaaldrich.cn.

  • Range Resources. "SAFETY DATA SHEET - DIESEL FUEL". rangeresources.com. 1

  • Sigma-Aldrich. "SAFETY DATA SHEET". sigmaaldrich.com.

  • Knauf. "Addi S 2.0 - Safety Data Sheet". knauf.com.3

  • Rentokil Initial. "SAFETY DATA SHEET Novithor TPC Liquid". rentokil-initial.com. 4

Sources

Personal protective equipment for handling (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3-Aminocyclopentyl)methanol is a bifunctional chiral building block, commonly utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its dual functionality—a primary amine and a primary alcohol on a cycloalkane ring—presents a specific safety profile often underestimated in high-throughput labs.

While often classified generically as an "irritant," the amine functionality dictates the safety protocol. Amines of this molecular weight (~115.17 g/mol ) are lipophilic enough to penetrate skin and basic enough to cause immediate mucous membrane damage. This guide moves beyond the generic SDS to provide a field-proven operational standard.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

Hazard ClassH-CodeOperational Translation
Skin Irritation H315Permeation Risk: The amine group can degrade natural rubber and penetrate thin vinyl rapidly.
Eye Irritation H319Corrosive Potential: As a base, it can saponify fatty tissues in the eye, causing damage faster than acids.
STOT SE 3 H335Vapor Risk: While boiling point is high, aerosols generated during syringe transfer or rotary evaporation are potent respiratory irritants.
Combustible H227Flashpoint: Low risk at room temp, but vapors form explosive mixtures if heated.[1]

The PPE Defense System

Standard "Lab Safety" rules are insufficient. Use this tiered defense.

A. Hand Protection (The Critical Barrier)

The Science: Small molecule amines can permeate standard 4-mil nitrile gloves in <15 minutes. Protocol: Double-Gloving Strategy.

  • Inner Layer: 4-mil Nitrile (High dexterity, visual contrast).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Validation: Perform the "Inflation Test" on outer gloves before donning to check for pinholes.

B. Eye & Face Protection

The Science: Basic compounds cause liquefactive necrosis. Safety glasses with side shields offer zero protection against a splash or aerosol cloud. Protocol:

  • Mandatory: Indirectly vented chemical splash goggles (ANSI Z87.1+).

  • High-Volume (>10g): Add a polycarbonate face shield over the goggles.

C. Respiratory Protection

The Science: The amine odor threshold is often higher than the irritation threshold. If you smell it, you are already overexposed. Protocol:

  • Primary: Handling must occur inside a certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) . Note: Standard OV cartridges may desorb amines.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Validation
  • Glove Check: Inflate outer gloves to verify integrity.

  • Hood Check: Verify sash height is at the safe working level (usually 18 inches).

  • Neutralizer Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid solution ready for immediate surface decontamination.

Phase 2: Active Handling (Weighing & Transfer)
  • State: This compound is often a viscous liquid or low-melting solid.

  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, use a tared vial with a septum cap. Inject the liquid into the vial inside the hood, then weigh the closed system.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle pop-off due to viscosity/pressure.

Phase 3: Decontamination & Disposal
  • Wipe Down: Wipe all tools with a paper towel soaked in dilute acetic acid (to neutralize the amine) before removing them from the hood.

  • Waste Stream: Segregate into Basic Organic Waste . Do not mix with acid waste (exothermic reaction risk).

Visualized Decision Logic

Diagram 1: PPE Selection Matrix

This logic flow ensures you select the correct PPE based on the scale of operation and physical state.

PPE_Selection Start Start: Handling this compound State_Check Physical State Check Start->State_Check Solid Solid / Low-Melting Solid State_Check->Solid Cold Storage Liquid Viscous Liquid / Oil State_Check->Liquid Room Temp Standard_PPE Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves (4mil + 5mil) Solid->Standard_PPE Low Dust Risk Quantity_Check Quantity > 10mL? Liquid->Quantity_Check Quantity_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: - Face Shield + Goggles - Long-cuff Nitrile/Neoprene - Apron Quantity_Check->Enhanced_PPE Yes (Splash Risk High)

Caption: Decision matrix for selecting appropriate PPE based on physical state and volume.

Diagram 2: Emergency Spill Response

A self-validating loop for managing spills of amino-alcohols.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Respirator + Laminate Gloves) Evacuate->PPE_Up Contain 3. Contain with Absorbent Pads PPE_Up->Contain Neutralize 4. Apply Weak Acid (Citric/Acetic) Contain->Neutralize pH_Check 5. Check pH (Target: 6-8) Neutralize->pH_Check pH_Check->Neutralize Still Basic (>8) Collect 6. Collect as Chemical Waste pH_Check->Collect Neutral

Caption: Closed-loop workflow for neutralizing and cleaning up amine spills.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminocyclopentyl)methanol
Reactant of Route 2
(3-Aminocyclopentyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.